7-bromo-[1,3]oxazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJFHNKXMBMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429901-88-1 | |
| Record name | 7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 7-bromo-oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic data for 7-bromo-oxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide leverages a comparative analysis of structurally related compounds and foundational spectroscopic principles to provide a robust interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
7-bromo-oxazolo[4,5-b]pyridine belongs to the family of oxazolopyridines, which are recognized for their diverse biological activities and potential applications as fluorophores.[1][2] The introduction of a bromine atom at the 7-position significantly influences the electronic properties and reactivity of the heterocyclic core, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its chemical behavior. This guide serves as a valuable resource for researchers working with this compound or similar structures, offering insights into data interpretation and experimental design.
Molecular Structure and Spectroscopic Correlations
The structure of 7-bromo-oxazolo[4,5-b]pyridine, with the IUPAC numbering convention, is presented below. The subsequent sections will detail how each spectroscopic technique probes different aspects of this structure.
Caption: Molecular structure of 7-bromo-oxazolo[4,5-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 7-bromo-oxazolo[4,5-b]pyridine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 7-bromo-oxazolo[4,5-b]pyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine and oxazole rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the bromine atom.
Table 1: Predicted ¹H NMR Spectral Data of 7-bromo-oxazolo[4,5-b]pyridine
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H2 | ~8.5 - 8.7 | s | - |
| H5 | ~8.2 - 8.4 | d | ~8.0 |
| H6 | ~7.4 - 7.6 | d | ~8.0 |
-
H2: This proton on the oxazole ring is expected to appear as a singlet at a downfield chemical shift due to the adjacent electron-withdrawing nitrogen and oxygen atoms.
-
H5 and H6: These protons on the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent nitrogen atom and the bromine atom will influence their precise chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is typically required for data acquisition.[3]
Table 2: Predicted ¹³C NMR Spectral Data of 7-bromo-oxazolo[4,5-b]pyridine
| Carbon | Predicted Chemical Shift (δ) ppm |
| C2 | ~150 - 155 |
| C3a | ~160 - 165 |
| C5 | ~145 - 150 |
| C6 | ~120 - 125 |
| C7 | ~110 - 115 |
| C7a | ~140 - 145 |
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons of the oxazole ring (C2, C3a, and C7a) and the pyridine ring (C5, C6, and C7) will have distinct chemical shifts reflecting their electronic environment.
Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds is as follows:[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[3]
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.[3]
-
¹H NMR: A standard single-pulse experiment with 16 to 64 scans and a relaxation delay of 1-2 seconds is generally sufficient.[3]
-
¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended.[3]
-
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-bromo-oxazolo[4,5-b]pyridine is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the heterocyclic ring system.
Table 3: Predicted IR Absorption Bands for 7-bromo-oxazolo[4,5-b]pyridine
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~1600 - 1450 | C=N and C=C stretching in the aromatic rings |
| ~1250 - 1000 | C-O stretching of the oxazole ring |
| ~800 - 600 | C-Br stretching |
The presence of these characteristic bands provides strong evidence for the oxazolopyridine core structure. IR spectra of pyridine derivatives often show a series of bands in the 1600-1400 cm⁻¹ region corresponding to the ring stretching vibrations.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 7-bromo-oxazolo[4,5-b]pyridine, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
The molecular formula of 7-bromo-oxazolo[4,5-b]pyridine is C₆H₃BrN₂O. The expected monoisotopic mass is approximately 197.94 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key diagnostic feature for bromo-containing compounds.
Table 4: Predicted Mass Spectrometry Data for 7-bromo-oxazolo[4,5-b]pyridine
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ | ~197.9429 | ~199.9409 |
| [M+H]⁺ | ~198.9507 | ~200.9487 |
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules.[5]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[5]
-
Infusion: Infuse the sample solution into the mass spectrometer.[5]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 7-bromo-oxazolo[4,5-b]pyridine. By combining theoretical predictions with comparative data from related structures, researchers can confidently identify and characterize this important heterocyclic compound. The experimental protocols provided serve as a practical starting point for obtaining high-quality spectroscopic data, which is fundamental for advancing research in drug discovery and materials science.
References
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PrepChem.com. Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Accessed January 17, 2026. [Link]
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An In-depth Technical Guide to 7-bromo-oxazolo[4,5-b]pyridine: Properties, Reactivity, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a bioisostere of purine, this fused ring system provides a unique spatial arrangement of hydrogen bond donors and acceptors, making it a privileged structure for interacting with a wide array of biological targets.[1][2] Its derivatives have demonstrated potential as anticancer agents, kinase inhibitors, and antibacterials.[3][4][5]
This guide focuses specifically on 7-bromo-oxazolo[4,5-b]pyridine , a key intermediate in the synthesis of novel chemical entities. The strategic placement of a bromine atom on the pyridine ring transforms the otherwise stable scaffold into a versatile platform for molecular elaboration. This bromine atom serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies. Understanding the physical and chemical properties of this building block is therefore fundamental to its effective utilization in drug discovery and development programs.
Molecular Structure and Core Properties
The fundamental identity of 7-bromo-oxazolo[4,5-b]pyridine is defined by its structural and physicochemical properties. These computed descriptors provide a baseline for its behavior in various chemical environments.
Diagram 1: Chemical Structure of 7-bromo-oxazolo[4,5-b]pyridine
A 2D representation of the 7-bromo-oxazolo[4,5-b]pyridine molecule.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O | PubChem[6] |
| Molecular Weight | 199.00 g/mol | PubChem[7] |
| Monoisotopic Mass | 197.94289 Da | PubChem[8] |
| IUPAC Name | 7-bromo-[9][10]oxazolo[4,5-b]pyridine | PubChem[6] |
| CAS Number | 533910-57-5 | AA Blocks[10] |
| XLogP3 (Predicted) | 1.7 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem[11] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[11] |
| Polar Surface Area | 38.9 Ų | PubChem[7] |
Synthesis and Purification
The synthesis of oxazolo[4,5-b]pyridines typically involves the cyclization of a 2-amino-3-hydroxypyridine precursor with a suitable one-carbon synthon. For the 7-bromo derivative, the logical starting material is 2-amino-5-bromo-3-hydroxypyridine.
Causality in Synthesis: The choice of a condensing agent is critical for driving the cyclization and dehydration steps. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are commonly employed.[12] PPSE is often preferred as it can lead to milder reaction conditions and higher yields by increasing the solubility of the reactants. The reaction involves the initial formation of an amide or related intermediate with the carboxylic acid, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated carbonyl, and subsequent dehydration to form the stable aromatic oxazole ring.
Diagram 2: Proposed Synthetic Workflow
A general workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of 7-bromo-oxazolo[4,5-b]pyridine
This protocol is a representative procedure based on established methods for synthesizing similar heterocyclic systems.[12]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) and polyphosphoric acid trimethylsilyl ester (PPSE) (5-10 eq by weight).
-
Reagent Addition: Add formic acid (1.1 - 1.5 eq) to the mixture. Rationale: Formic acid serves as the source for the C2 carbon of the oxazole ring.
-
Cyclization: Heat the reaction mixture to 180-200°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous solution to a pH of 7-8 using a saturated sodium bicarbonate or sodium hydroxide solution. This will precipitate the crude product.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any inorganic salts.
-
Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Physical and Spectroscopic Properties
Characterization of 7-bromo-oxazolo[4,5-b]pyridine relies on a combination of physical observation and spectroscopic analysis.
-
Appearance: Typically a white to off-white or pale yellow solid at room temperature.
-
Solubility: Generally soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits moderate solubility in solvents like dichloromethane and ethyl acetate, and is poorly soluble in water and nonpolar solvents like hexane.
Table 2: Spectroscopic Data Profile
| Technique | Expected Observations |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The proton at C5 will likely be the most downfield. The protons at C2 and C6 will show characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Six signals corresponding to the six carbon atoms of the heterocyclic core. The carbon bearing the bromine (C7) and the carbons adjacent to the heteroatoms (C2, C3a, C7a) will have characteristic chemical shifts. |
| Mass Spec (HRMS) | The molecular ion peak will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks with approximately 1:1 intensity ratio). The exact mass should correspond to the calculated monoisotopic mass of 197.94289 Da.[8] |
| FT-IR (cm⁻¹) | Characteristic peaks for C=N stretching (approx. 1620-1550), C-O stretching within the heterocyclic ring (approx. 1250-1020), and C-Br stretching (approx. 650-550). |
Chemical Properties and Reactivity
The chemical reactivity of 7-bromo-oxazolo[4,5-b]pyridine is dominated by the bromine substituent at the C7 position. This site is primed for functionalization, making the molecule an invaluable building block for creating diverse analogs.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the electron-deficient pyridine ring is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups. This is one of the most robust and widely used methods for generating biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted olefins. This is a powerful tool for introducing vinyl groups, which can be further modified.[12]
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. This introduces a linear, rigid linker that is often explored in drug design.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds. This is a key strategy for introducing basic amine groups, which are crucial for solubility and target engagement in many drug candidates.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds, offering an alternative to Suzuki coupling with different functional group tolerance.
Causality in Reactivity: The electron-withdrawing nature of the pyridine nitrogen and the oxazole ring facilitates the initial oxidative addition step of the palladium catalyst to the C-Br bond, which is often the rate-limiting step in the catalytic cycle. This inherent reactivity makes the 7-bromo position a reliable and predictable site for modification.
Diagram 3: Reactivity Hub of 7-bromo-oxazolo[4,5-b]pyridine
Key cross-coupling reactions for functionalizing the 7-position.
Applications in Drug Discovery
The true value of 7-bromo-oxazolo[4,5-b]pyridine lies in its application as a strategic intermediate for synthesizing compounds with therapeutic potential.
-
Scaffold for Kinase Inhibitors: The oxazolo[4,5-b]pyridine core mimics the purine structure of ATP, making it an attractive scaffold for designing inhibitors that target the ATP-binding site of kinases. The 7-position is often a key vector for extending into solvent-exposed regions of the protein to enhance potency and selectivity.
-
Anticancer Agents: Derivatives of this scaffold have been investigated as potential antitumor agents, notably as inhibitors of human topoisomerase IIα (hTopo IIα), an enzyme critical for DNA replication in cancer cells.[4] The ability to rapidly diversify the 7-position allows for fine-tuning of activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Antibacterial Agents: The pyridine ring is a common feature in many antibacterial drugs. Functionalized oxazolo[4,5-b]pyridines have been explored for their activity against various bacterial strains, including multidrug-resistant pathogens.[5]
-
Structure-Activity Relationship (SAR) Studies: 7-bromo-oxazolo[4,5-b]pyridine is an ideal starting point for SAR exploration. By synthesizing a matrix of compounds with diverse substituents at the 7-position (e.g., varying size, electronics, and polarity), researchers can systematically probe the chemical space around the core scaffold to identify key interactions with a biological target and optimize for desired pharmacological properties.
Conclusion
7-bromo-oxazolo[4,5-b]pyridine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its stable heterocyclic core, combined with a highly versatile bromine handle, provides an efficient and reliable platform for the synthesis of novel, diverse, and biologically relevant molecules. A thorough understanding of its synthesis, properties, and chemical reactivity empowers researchers to fully leverage its potential in the quest for next-generation therapeutics.
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MDPI. (E)-4-(2-(7-Bromo-[6][9][13]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. Available from: [Link]
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PubMed. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 6-Bromo-[9][10]oxazolo[4,5-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
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MDPI. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Available from: [Link]
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PubMed. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Oxazolo(4,5-b)pyridine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 7-bromo-oxazolo[4,5-b]pyridine and Its Analogs
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its structural similarity to purine bases makes it a compelling candidate for the design of novel therapeutic agents, including anticancer and antibacterial drugs.[1][2] A comprehensive understanding of the three-dimensional structure and intermolecular interactions of substituted oxazolo[4,5-b]pyridines is paramount for rational drug design and the development of crystalline materials with tailored properties. This guide provides an in-depth technical analysis of the crystal structure of this class of compounds, with a particular focus on 7-bromo-oxazolo[4,5-b]pyridine. In the absence of a publicly available crystal structure for this specific compound, this guide will utilize the closely related 2-(3-nitro-phenyl)-1,3-thiazolo[4,5-b]pyridine as a detailed case study to illustrate the principles and methodologies of single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical calculations.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Core
The fusion of an oxazole ring with a pyridine ring gives rise to the oxazolo[4,5-b]pyridine system, a heterocyclic scaffold that has garnered considerable attention in the field of drug discovery. This interest is largely due to its bioisosteric relationship with naturally occurring purines, suggesting its potential to interact with a wide range of biological targets.[3] Derivatives of this scaffold have been investigated for a variety of pharmacological activities, including their potential as antitumor agents targeting topoisomerase enzymes.[1]
The introduction of a bromine atom at the 7-position of the oxazolo[4,5-b]pyridine core is a strategic synthetic modification. Halogen atoms, particularly bromine, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and crystal packing. A detailed analysis of the crystal structure of 7-bromo-oxazolo[4,5-b]pyridine would, therefore, provide invaluable insights into its solid-state behavior and its potential interactions with biological macromolecules.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of 7-bromo-oxazolo[4,5-b]pyridine analogs typically involves a multi-step process, commencing with appropriately substituted pyridine precursors. A common synthetic route involves the preparation of 2-amino-5-bromo-3-hydroxypyridine, a key intermediate.
Synthesis of the Precursor: 2-amino-5-bromo-3-hydroxypyridine
The synthesis of 2-amino-5-bromo-3-hydroxypyridine can be achieved through various methods. One reported procedure involves the reaction of 2-amino-3,5-dibromopyridine with potassium hydroxide in the presence of a copper catalyst.[4]
Experimental Protocol: Synthesis of 2-amino-5-bromo-3-hydroxypyridine [4]
-
Reaction Setup: In a high-pressure autoclave, combine 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (85%, 12 parts), copper powder (0.5 part), and water (100 parts).
-
Reaction Conditions: Stir the mixture under a nitrogen atmosphere at 170 °C for 10 hours.
-
Work-up: After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.
-
Extraction: Saturate the solution with sodium chloride and perform three extractions with a warm mixture of ethyl acetate/tetrahydrofuran (9:1).
-
Purification: Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent. The residue can be further purified by chromatography on silica gel to yield 2-amino-3-hydroxy-5-bromopyridine.[4]
Cyclization to the Oxazolo[4,5-b]pyridine Ring System
The formation of the oxazole ring is typically achieved through the cyclization of the 2-amino-3-hydroxypyridine precursor with a suitable reagent. The choice of reagent will determine the substituent at the 2-position of the final product. For instance, reaction with a carboxylic acid or its derivative will introduce a corresponding substituent. The cyclization is often promoted by dehydrating agents such as polyphosphoric acid (PPA) or triflic acid.[5]
Conceptual Experimental Protocol: Synthesis of a 2-Substituted 7-bromo-oxazolo[4,5-b]pyridine
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromo-3-hydroxypyridine with an equimolar amount of the desired carboxylic acid.
-
Reaction Medium: Add a suitable dehydrating agent, such as polyphosphoric acid.
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 150-200 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Single Crystal Growth: The Art of Patient Observation
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a widely used and effective method for growing single crystals of organic compounds.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent, gently warming if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the clear solution to a clean vial.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several days to weeks.
X-ray Crystallography: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined.
Diagram: Experimental Workflow for Single-Crystal X-ray Diffraction
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theoretical studies of oxazolopyridine derivatives
An In-depth Technical Guide to the Theoretical and Computational Study of Oxazolopyridine Derivatives
Foreword: Decoding the Oxazolopyridine Scaffold
The oxazolopyridine core, a fused heterocyclic system, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to natural purines allows it to interact with a wide array of biological targets, yet its unique electronic and steric properties offer a distinct advantage for engineering specificity and optimizing pharmacokinetic profiles.[3][4] Oxazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7][8]
The journey from a promising scaffold to a clinical candidate, however, is fraught with challenges. Synthesizing and screening vast libraries of derivatives is both time-consuming and resource-intensive. This is where theoretical and computational studies become indispensable. By simulating molecular behavior at the quantum and atomic levels, we can predict properties, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective molecules before a single flask is heated.
This guide is structured not as a rigid manual, but as a narrative journey through the computational workflow, grounded in field-proven insights. We will explore the causality behind methodological choices, establish self-validating protocols, and provide a robust framework for researchers, scientists, and drug development professionals to leverage these powerful in silico tools for the study of oxazolopyridine derivatives.
The Computational Toolkit: Foundational Methodologies
To effectively study oxazolopyridine derivatives, we employ a multi-tiered computational approach. Each method offers a unique lens through which to view the molecule, from its fundamental electronic structure to its dynamic interactions with complex biological systems.
Quantum Mechanics: Density Functional Theory (DFT)
At the heart of understanding a molecule's intrinsic properties is Density Functional Theory (DFT). DFT allows us to calculate the electronic structure of a molecule, providing deep insights into its geometry, stability, and reactivity.[9] For oxazolopyridine systems, DFT is the method of choice for:
-
Geometry Optimization: Determining the most stable three-dimensional conformation of a derivative.
-
Electronic Properties Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[6] A smaller gap often suggests higher reactivity.
-
Spectroscopic Characterization: Simulating UV-vis and IR spectra to aid in the characterization of newly synthesized compounds.[10]
-
Reactivity Descriptors: Calculating parameters like chemical potential, global hardness, and electrophilicity index to predict how a molecule will behave in a chemical reaction.[9]
The choice of functional and basis set is critical for accuracy. For organic molecules like oxazolopyridines, hybrid functionals such as B3LYP or long-range corrected functionals like ωB97XD, paired with Pople-style basis sets like 6-311++G(d,p), have been shown to provide a reliable balance of computational cost and accuracy.[6][10]
Predicting Interactions: Molecular Docking
Once we understand the molecule itself, the next logical step is to predict how it will interact with its biological target, typically a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[11] This is crucial for:
-
Binding Mode Prediction: Visualizing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. This is fundamental to understanding the mechanism of action.[5][6]
-
Virtual Screening: Rapidly screening large libraries of virtual oxazolopyridine derivatives against a target to prioritize which compounds to synthesize and test experimentally.
-
SAR Rationalization: Explaining why small changes to a molecule's structure can lead to significant differences in biological activity. For example, docking can reveal that adding a specific functional group enables a new, critical hydrogen bond with an active site residue.[12]
Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)
QSAR studies build a mathematical bridge between a compound's chemical features and its biological activity.[13] By analyzing a "training set" of oxazolopyridine derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. This approach is invaluable for:
-
Identifying Key Descriptors: Determining which molecular properties (e.g., electronic, steric, hydrophobic) are most influential for a desired biological effect.
-
Activity Prediction: Estimating the potency (e.g., IC₅₀) of novel derivatives, allowing for the in silico design of more active compounds.
-
Mechanism Elucidation: Providing insights that, when correlated with docking results, can reinforce hypotheses about the binding mechanism. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where steric bulk or electrostatic charge modifications are likely to enhance or diminish activity.[12]
Integrated Workflow for Oxazolopyridine Drug Discovery
These theoretical methods are most powerful when used in a synergistic, integrated workflow. The output of one stage informs the input of the next, creating a logical and efficient path from initial concept to a validated lead candidate.
Case Study: Oxazolopyrimidines as Kinase Inhibitors
The oxazolo[5,4-d]pyrimidine scaffold, a close relative, has been extensively studied as a source of kinase inhibitors for anticancer therapy.[2][5][7] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[14] Theoretical studies have been instrumental in developing potent inhibitors.
-
Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that tumors need to grow).[15][16]
-
Molecular Docking Insights: In silico analysis revealed that the oxazolo[5,4-d]pyrimidine core fits into the ATP binding site of VEGFR-2.[5] Docking studies predicted that the scaffold could form two crucial hydrogen bonds with the "hinge region" of the kinase, specifically with the backbone NH of Asp-1046 and the NH group of Lys-868.[5] This interaction mimics the binding of the natural substrate, ATP, effectively blocking the enzyme's function.
-
QSAR & SAR Analysis: Structure-activity relationship (SAR) analysis, supported by computational models, showed that specific substitutions are critical for potency.[5][7] For example, placing a 4-methoxyphenyl group at the C(2) position and a 4-methylphenylamino moiety at the C(7) position resulted in a derivative with an IC₅₀ value of 0.33 µM against VEGFR2 kinase.[5] The computational models helped rationalize this by showing these groups occupy specific hydrophobic pockets within the active site, enhancing binding affinity.
Quantitative Data Summary
The following table summarizes representative data from studies on oxazolopyrimidine derivatives targeting cancer-related proteins, illustrating the types of quantitative outputs generated from these theoretical and experimental studies.
| Derivative Class | Target Protein | Key Finding | Reported IC₅₀ / CC₅₀ | Citation |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 Kinase | 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | 0.33 µM | [5] |
| Oxazolo[5,4-d]pyrimidines | HCT116 Cancer Cells | N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | < 100 nM | [5] |
| Oxazolo[5,4-d]pyrimidines | HT29 Cancer Cells | Derivative with 3-(N,N-dimethylamino)propyl substituent at C(7) | 58.4 µM | [15] |
| Oxazolo[4,5-b]pyridines | hDHODH | Series of triazole-incorporated derivatives showed efficient inhibition in docking studies. | N/A (Docking Study) | [11] |
| Naphthyridine-Oxazoles | PC3 Cancer Cells | N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine | 0.13 µM | [17] |
Experimental Protocols: A Practical Guide
To ensure trustworthiness and reproducibility, theoretical studies must follow rigorous, well-defined protocols. Below are step-by-step methodologies for core computational experiments.
Protocol: DFT Geometry Optimization and Electronic Analysis
This protocol outlines the steps for calculating the ground-state geometry and frontier molecular orbitals of an oxazolopyridine derivative.
-
Structure Building: Construct the 3D structure of the oxazolopyridine derivative using molecular building software (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform a preliminary geometry optimization using a lower-level, computationally cheaper method (e.g., semi-empirical PM6 or a small basis set) to obtain a reasonable starting structure.
-
DFT Calculation Setup:
-
Software: Prepare an input file for a quantum chemistry package like Gaussian.[10]
-
Method: Specify the DFT functional and basis set. A robust choice is ωB97XD/6-311++G(d,p).[10]
-
Keywords: Include keywords for geometry optimization (Opt), frequency calculation (Freq), and population analysis (Pop=NBO) to obtain orbital information.
-
Solvation Model: If studying the molecule in solution, include a continuum solvation model like CPCM, specifying the solvent (e.g., acetonitrile).[10]
-
-
Execution: Run the calculation on a high-performance computing cluster.
-
Validation:
-
Confirm the optimization has converged by checking the output file for convergence criteria.
-
Verify that the frequency calculation yields no imaginary frequencies, which confirms the structure is a true energy minimum.
-
-
Analysis:
Protocol: Molecular Docking of an Oxazolopyridine Inhibitor
This workflow details the process of docking a ligand into a target protein's active site.
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools. This involves removing water molecules, co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states and partial charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the oxazolopyridine derivative from the previous protocol.
-
Use a tool like LigPrep to generate possible ionization states at physiological pH and assign correct atom types and charges.
-
-
Grid Generation:
-
Define the active site (the binding pocket) of the protein. This is typically centered on the location of a known co-crystallized ligand or identified through literature.
-
Generate a "grid box" that encompasses this entire binding site. The docking algorithm will only search for poses within this defined space.
-
-
Docking Execution:
-
Run the docking program (e.g., AutoDock Vina, Glide).[18] The software will systematically place the ligand in the grid box, rotating and flexing its bonds to find favorable orientations.
-
The program will generate a set of possible binding poses (e.g., 10-20) and rank them using a scoring function that estimates the binding affinity.
-
-
Analysis and Validation:
-
Visually inspect the top-ranked poses using a molecular viewer (e.g., PyMOL, Chimera).
-
Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.
-
Self-Validation: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to re-dock this known ligand. A successful docking protocol should be able to reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD), typically < 2.0 Å.
-
Conclusion and Future Perspectives
Theoretical studies are not a replacement for experimental work but a powerful partner in the drug discovery process. For oxazolopyridine derivatives, these in silico methods provide an unparalleled ability to rationalize biological activity, predict the properties of novel compounds, and optimize lead candidates with greater speed and efficiency. From defining the fundamental electronic landscape with DFT to predicting protein interactions with molecular docking and building predictive QSAR models, this computational toolkit empowers researchers to make more informed decisions.
The future of this field lies in the tighter integration of these methods with artificial intelligence and machine learning, enabling the exploration of vast chemical spaces and the design of novel oxazolopyridine scaffolds with precisely tailored polypharmacology. As computational power continues to grow, so too will our ability to decode and harness the immense therapeutic potential of this remarkable heterocyclic system.
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- Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. (2024).
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- A comprehensive review on biological activities of oxazole deriv
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Bromo-oxazolo[4,5-b]pyridine
Introduction: The Strategic Value of Fused Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, fused heterocyclic scaffolds are of paramount importance, often conferring potent and selective biological activity. The oxazolo[4,5-b]pyridine core, a rigid bicyclic system, has emerged as a structure of significant interest, acting as a versatile template for the development of novel therapeutic agents. This guide provides an in-depth technical exploration of a key derivative, 7-bromo-oxazolo[4,5-b]pyridine, tracing its synthetic origins, key chemical transformations, and its role as a crucial intermediate in the development of pharmacologically active molecules, notably Glycoprotein IIb/IIIa antagonists. We will dissect the critical synthetic pathways, elucidate the rationale behind experimental designs, and provide detailed protocols for its preparation, offering a comprehensive resource for researchers in organic synthesis and drug development.
I. Foundational Chemistry: Synthesis of the Core Precursor
The journey to 7-bromo-oxazolo[4,5-b]pyridine begins with the strategic synthesis of its essential building block, 2-amino-5-bromo-3-hydroxypyridine. The regioselective placement of the amino, hydroxyl, and bromo substituents on the pyridine ring is critical for the subsequent cyclization to form the oxazole ring.
Synthetic Pathway to 2-Amino-5-bromo-3-hydroxypyridine
A robust and frequently cited method for the preparation of this key intermediate involves a multi-step sequence starting from the more readily available 2-amino-3-hydroxypyridine. This pathway highlights a common strategy in heterocyclic chemistry: the protection of reactive groups to enable selective functionalization of the core structure.
A logical workflow for this synthesis is depicted below:
Figure 1: Key steps in the synthesis of the precursor 2-amino-5-bromo-3-hydroxypyridine.
Expertise in Action: Rationale for the Synthetic Strategy
The decision to first form the oxazolone ring (B) is a strategic one. The ortho-amino and hydroxyl groups of the starting material (A) are highly reactive and could lead to undesired side reactions during direct bromination. By cyclizing them into the stable oxazolone ring, their reactivity is masked. This allows for a more controlled and regioselective bromination at the 6-position of the bicyclic system (which corresponds to the 5-position of the original pyridine ring) using an electrophilic bromine source like N-bromosuccinimide (NBS). The final step, a straightforward basic hydrolysis, efficiently cleaves the oxazolone ring to reveal the desired 2-amino-5-bromo-3-hydroxypyridine (D) in high yield.[1]
II. The Genesis of the Oxazolo[4,5-b]pyridine Ring System
The construction of the fused oxazole ring onto the brominated pyridine core is the pivotal transformation that yields the target scaffold. Seminal work in this area was detailed by Grumel, Mérour, and Guillaumet in 2001, who explored the synthesis of various substituted oxazolo[4,5-b]pyridines as potential non-peptidic glycoprotein GPIIb/IIIa antagonists.[2] Their methodologies provide a blueprint for the creation of the 7-bromo-oxazolo[4,5-b]pyridine framework.
Confirmation of Ring Numbering
A critical aspect of discussing this heterocyclic system is the unambiguous numbering of the atoms. The IUPAC numbering convention for oxazolo[4,5-b]pyridine confirms that the bromine atom, originating from the 5-position of the 2-amino-3-hydroxypyridine precursor, resides at the 7-position in the final fused ring system.
Figure 2: Numbering correlation between the precursor and the fused heterocyclic product.
Key Cyclization Methodologies
The formation of the oxazole ring is typically achieved by the condensation of the ortho-amino-hydroxypyridine with a carboxylic acid or its derivative. The choice of condensing agent is crucial for driving the reaction to completion.
| Reagent/Condition | Role & Rationale | Typical Yield | Reference |
| PPA (Polyphosphoric Acid) | A strong acid and dehydrating agent. It protonates the carboxylic acid, activating it for nucleophilic attack by the amino group, and facilitates the subsequent dehydration to form the oxazole ring. It is effective but often requires high temperatures. | 70-71% | [2] |
| PPSE (Polyphosphoric acid trimethylsilyl ester) | A milder, aprotic alternative to PPA. It is particularly useful for sensitive substrates. It acts as both a Lewis acid and a silylating agent, promoting condensation under less harsh conditions. | Often >90% | [2] |
| Acid Chlorides | Highly reactive acylating agents that readily react with the amino group. The subsequent cyclization is often promoted by a base or heat. This method is useful when the corresponding carboxylic acid is not readily available. | Variable | [2] |
The general mechanism for this crucial cyclization reaction, as demonstrated by Grumel et al., involves the condensation of 2-amino-5-bromo-3-hydroxypyridine with a carboxylic acid, such as 4-cyanobenzoic acid, using a powerful dehydrating agent like PPSE.
Figure 3: General workflow for the synthesis of 2-substituted 7-bromo-oxazolo[4,5-b]pyridines.
III. Detailed Experimental Protocols
For a researcher to replicate and build upon prior work, detailed and validated protocols are essential. The following methods are based on established literature procedures.
Protocol 1: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine (1)
This protocol is adapted from the procedure described by Grumel et al. for the hydrolysis of the oxazolone intermediate.[2]
Step-by-Step Methodology:
-
A suspension of 6-bromooxazolo[4,5-b]pyridin-2(3H)-one (14.2 g, 66 mmol) is prepared in a 10% aqueous sodium hydroxide solution (160 mL).
-
The mixture is heated to reflux for 8 hours, during which the solid dissolves as the oxazolone ring is hydrolyzed.
-
After cooling the reaction mixture to room temperature, a 10% aqueous HCl solution is added dropwise to neutralize the solution.
-
The addition of acid causes the product to precipitate out of the solution as a solid.
-
The solid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum over phosphorus pentoxide.
-
This procedure typically affords the desired product (1) in high yield (e.g., 11.9 g, 94%).
Protocol 2: Synthesis of 4-(7-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile (2)
This protocol outlines the PPSE-mediated cyclization, a high-yield method for constructing the target scaffold.[2]
Step-by-Step Methodology:
-
Preparation of PPSE: In a flask equipped with a reflux condenser under an argon atmosphere, phosphorus pentoxide (15.77 g, 111 mmol) and hexamethyldisiloxane (40 mL, 185 mmol) are heated in dichloroethane (100 mL) at reflux for 2 hours. The solvent is then removed under reduced pressure to yield PPSE as a viscous oil.
-
Condensation Reaction: To the freshly prepared PPSE, add 2-amino-5-bromo-3-hydroxypyridine (1) (10.5 g, 55.5 mmol) and 4-cyanobenzoic acid (8.16 g, 55.5 mmol).
-
The reaction mixture is heated to 200 °C and stirred for 4 hours under an argon atmosphere.
-
After cooling, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The resulting mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 2-substituted 7-bromo-oxazolo[4,5-b]pyridine (e.g., 16.1 g, 93%).
IV. Application in Medicinal Chemistry: A Scaffold for GPIIb/IIIa Antagonists
The primary driving force for the synthesis of 7-bromo-oxazolo[4,5-b]pyridine derivatives has been their potential as antithrombotic agents. Specifically, they have been investigated as non-peptidic antagonists of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[2]
The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface and plays a final, common role in platelet aggregation by binding fibrinogen, which cross-links adjacent platelets.[3] Inhibitors of this receptor are potent antiplatelet agents used in the management of acute coronary syndromes.[4][5]
The 7-bromo-oxazolo[4,5-b]pyridine core serves as a rigid scaffold upon which pharmacophoric elements can be strategically placed. The bromine atom at the 7-position is not merely a passive substituent; it is a versatile chemical handle. It enables further molecular elaboration through modern cross-coupling reactions, such as the Heck reaction, allowing for the introduction of acidic side chains required for receptor binding.[2] This strategic utility makes 7-bromo-oxazolo[4,5-b]pyridine a valuable intermediate in the synthesis of complex drug candidates.
V. Conclusion and Future Outlook
The history of 7-bromo-oxazolo[4,5-b]pyridine is intrinsically linked to the quest for novel therapeutics. Its synthesis, built upon the foundational chemistry of substituted pyridines, showcases elegant strategies of protection, regioselective functionalization, and robust cyclization. The methodologies developed, particularly the use of PPSE for oxazole formation, provide efficient and high-yielding pathways to this valuable scaffold. While the initial reports focus on its use as an intermediate for GPIIb/IIIa antagonists, the inherent chemical versatility of the 7-bromo-oxazolo[4,5-b]pyridine core ensures its continued relevance. Future research will likely explore its application in developing inhibitors for other enzyme and receptor targets, further cementing the status of the oxazolo[4,5-b]pyridine ring system as a privileged structure in medicinal chemistry.
References
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Grumel, V., Mérour, J-Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HETEROCYCLES, 55(7), 1329. [Link]
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Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 535-553. [Link]
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Anti-platelet therapy: glycoprotein IIb-IIIa antagonists. (2005). Heart. [Link]
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A Technical Guide to 7-bromo-oxazolo[4,5-b]pyridine (CAS: 1429901-88-1): A Versatile Scaffold for Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 7-bromo-oxazolo[4,5-b]pyridine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will explore its fundamental physicochemical properties, detail robust synthetic strategies, and illuminate its reactivity, with a particular focus on the strategic utility of the C7-bromine atom as a versatile functional handle. The core of this guide is an exploration of the oxazolo[4,5-b]pyridine scaffold as a "privileged" structure in medicinal chemistry. By acting as a purine isostere, this moiety serves as a foundational element for developing novel therapeutics, including anticancer, antibacterial, and anti-inflammatory agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their discovery programs.
Introduction: The Oxazolo[4,5-b]pyridine Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with various biological targets. The oxazolo[4,5-b]pyridine core is a prominent member of this class.[1][2] Its significance stems from its structural and electronic resemblance to natural purines like adenine and guanine.[2][3] This isosterism allows molecules containing this scaffold to function as mimics or antagonists in biological pathways that process purines, making them prime candidates for targeting enzymes such as DNA gyrases, topoisomerases, and kinases.[2][4][5]
7-bromo-oxazolo[4,5-b]pyridine (CAS: 1429901-88-1) emerges as a particularly strategic derivative. It combines the inherent biological potential of the core scaffold with a chemically tractable bromine atom. This halogen serves as a key anchor point for diversification, enabling the synthesis of extensive compound libraries through modern cross-coupling methodologies. This guide will demonstrate how this seemingly simple building block is, in fact, a gateway to complex and potentially therapeutic molecules.
Physicochemical and Structural Properties
The foundational data for 7-bromo-oxazolo[4,5-b]pyridine is critical for its effective use in a laboratory setting. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 1429901-88-1 | [6][7][8] |
| Molecular Formula | C₆H₃BrN₂O | [6][9] |
| Molecular Weight | 199.01 g/mol | [6][10] |
| MDL Number | MFCD24038545 | [6][9] |
| SMILES | BrC1=C2C(=NC=C1)N=CO2 | [6] |
| XLogP3 (Computed) | 1.7 | [6] |
| Heavy Atom Count | 10 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
Structure:
Figure 1: 2D Chemical Structure
Synthesis and Manufacturing Strategy
The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved through the cyclization of a suitably substituted pyridine precursor. The most logical and field-proven approach for synthesizing the title compound involves the condensation of a bromo-substituted 2-amino-3-hydroxypyridine with a one-carbon electrophile.
Proposed Synthetic Workflow
The synthesis hinges on the formation of the oxazole ring from a pre-brominated pyridine core. This strategy ensures the crucial bromine handle is in place for subsequent diversification. A robust method is adapted from established literature procedures for similar scaffolds.[11][12]
Caption: A streamlined synthetic workflow from a key pyridine precursor.
Detailed Experimental Protocol
Objective: To synthesize 7-bromo-oxazolo[4,5-b]pyridine via acid-catalyzed cyclocondensation.
Materials:
-
5-Bromo-2-amino-3-hydroxypyridine (1.0 eq)
-
Formic Acid (≥95%, 5-10 eq)
-
Polyphosphoric Acid (PPA) or Polyphosphoric acid trimethylsilyl ester (PPSE)
-
Anhydrous reaction vessel with magnetic stirrer and reflux condenser
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-bromo-2-amino-3-hydroxypyridine (1.0 eq) and Polyphosphoric Acid (PPA, approx. 10x weight of the starting material).
-
Reagent Addition: Add formic acid (5.0 eq) to the mixture. The formic acid serves as the source for the C2 carbon of the oxazole ring.
-
Cyclization: Heat the reaction mixture to 160-180°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Quenching: Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Workup - Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Exercise caution due to vigorous CO₂ evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 7-bromo-oxazolo[4,5-b]pyridine.
Causality Behind Experimental Choices
-
Why PPA/PPSE? Polyphosphoric acid is a powerful dehydrating and condensing agent.[12] It facilitates the formation of the oxazole ring by promoting the elimination of water from the intermediate amide formed between the 2-amino group and formic acid. PPSE is a milder, more modern alternative that often gives cleaner reactions.[12]
-
Why Formic Acid? It is the simplest carboxylic acid, providing the single carbon atom required to bridge the amino and hydroxyl groups to form the oxazole ring without adding unwanted substituents at the C2 position.
-
Why start with the brominated precursor? Introducing the bromine atom early in the synthesis is more efficient than attempting to selectively brominate the final oxazolo[4,5-b]pyridine heterocycle, which could lead to a mixture of isomers and is generally more challenging.
Chemical Reactivity and Strategic Applications
The true value of 7-bromo-oxazolo[4,5-b]pyridine lies in the reactivity of its C7-bromine atom. This site is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents and the rapid generation of molecular diversity.
Caption: Diversification of the core scaffold via key cross-coupling reactions.
Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a general method for introducing aryl or heteroaryl groups at the C7 position, a common strategy in medicinal chemistry to modulate properties like solubility, metabolism, and target engagement.
Objective: To synthesize a 7-aryl-oxazolo[4,5-b]pyridine derivative.
Materials:
-
7-bromo-oxazolo[4,5-b]pyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Setup: To a reaction vial, add 7-bromo-oxazolo[4,5-b]pyridine, the arylboronic acid, and the base.
-
Inerting: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent/Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Seal the vial and heat the mixture to 80-100°C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is purified via flash chromatography to yield the desired 7-aryl derivative.
Applications in Drug Discovery
The oxazolo[4,5-b]pyridine scaffold is a fertile ground for the discovery of new therapeutic agents. Its purine-like structure enables it to effectively "dock" into the active sites of numerous enzymes that are crucial in disease pathology.
Caption: From a core building block to diverse therapeutic candidates.
-
Anticancer Agents: Derivatives of this scaffold have been explicitly designed and synthesized as novel antitumor agents.[13] Studies have identified compounds that inhibit human DNA topoisomerase IIα (hTopo IIα), a critical enzyme for DNA replication in cancer cells.[4] The ability to rapidly diversify the 7-position allows for fine-tuning of activity and selectivity against such targets.
-
Antibacterial Agents: The structural similarity to purine bases suggests that these compounds can interfere with bacterial nucleic acid synthesis.[2] One proposed mechanism is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication and a validated target for fluoroquinolone antibiotics.[2] This makes the scaffold a promising starting point for developing new antibiotics to combat drug-resistant strains.[14]
-
Kinase Inhibitors: Many protein kinases utilize ATP, a purine-based molecule, as a phosphate donor. The oxazolopyrimidine scaffold, a close relative, has been successfully employed to design potent inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[5] This provides a strong rationale for screening libraries derived from 7-bromo-oxazolo[4,5-b]pyridine against various kinase panels.
-
Anti-inflammatory Agents: Certain 2-phenyl substituted oxazolopyridines have been investigated as non-acidic anti-inflammatory agents, expanding the potential therapeutic reach of this versatile core.[15]
Conclusion and Future Outlook
7-bromo-oxazolo[4,5-b]pyridine is far more than a simple heterocyclic compound; it is a strategic tool for accelerating drug discovery. Its combination of a biologically relevant purine-isostere core and a synthetically versatile bromine handle provides an efficient platform for generating novel and diverse molecular entities. The established links to anticancer and antibacterial targets, coupled with the strong potential for kinase inhibition, underscore its importance.
Future efforts should focus on the application of high-throughput synthesis and screening. The use of parallel synthesis to rapidly elaborate the 7-position with a wide range of fragments, followed by screening against panels of kinases, resistant bacteria, and cancer cell lines, represents a promising path forward. As the need for novel therapeutics continues to grow, the strategic application of powerful building blocks like 7-bromo-oxazolo[4,5-b]pyridine will be indispensable.
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Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
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7-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. PubChem, National Institutes of Health. [Link]
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Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Journal of Molecular Structure. [Link]
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Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. [Link]
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2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. ACS Publications. [Link]
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7-Bromo-oxazolo[4,5-b]pyridine. AA Blocks. [Link]
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7-Bromo-(1,3)oxazolo(4,5-b)pyridine. PubChem, National Institutes of Health. [Link]
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Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. [Link]
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SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ScienceDirect. [Link]
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Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]
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7-bromo-[1][13]oxazolo[4,5-b]pyridin-2-amine. PubChemLite. [Link]
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7-Bromooxazolo[4,5-b]pyridine. AA Blocks. [Link]
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7-Bromo-2-methyl-(1,3)oxazolo(4,5-c)pyridine. PubChem, National Institutes of Health. [Link]
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Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. [Link]
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Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. PrepChem.com. [Link]
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7-Bromo[1][13]oxazolo[4,5-b]pyridine. Amerigo Scientific. [Link]
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(E)-4-(2-(7-Bromo-[13][15][16]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. [Link]
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Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. [Link]
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Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Institutes of Health. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. [Link]
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Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]
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Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]
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An In-depth Technical Guide to the Solubility of 7-bromo-oxazolo[4,5-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 7-bromo-oxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the novelty of this specific isomer, this document emphasizes the foundational principles and experimental methodologies required to determine its solubility profile in various organic solvents. It is designed to be a practical resource for researchers initiating studies on this compound, enabling them to make informed decisions on solvent selection for synthesis, purification, formulation, and biological screening.
Compound Profile: 7-bromo-oxazolo[4,5-b]pyridine
7-bromo-oxazolo[4,5-b]pyridine is a halogenated heterocyclic compound featuring a fused oxazole and pyridine ring system. This structural motif is of significant interest in drug discovery due to its presence in various biologically active molecules. The bromine substituent and the nitrogen and oxygen heteroatoms are expected to significantly influence its physicochemical properties, including its solubility.
As specific experimental data for 7-bromo-oxazolo[4,5-b]pyridine is not widely available in the public domain, we will reference the computed properties of its close isomer, 6-bromo-[1][2]oxazolo[4,5-b]pyridine , to provide an estimated profile.[3] Researchers should validate these properties experimentally for the 7-bromo isomer.
| Property | Estimated Value (based on 6-bromo-[1][2]oxazolo[4,5-b]pyridine) | Source |
| Molecular Formula | C₆H₃BrN₂O | [3] |
| Molecular Weight | 199.00 g/mol | [3] |
| XLogP3 | 1.7 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Topological Polar Surface Area | 38.9 Ų | [3] |
The positive XLogP3 value suggests a degree of lipophilicity, indicating that 7-bromo-oxazolo[4,5-b]pyridine is likely to have better solubility in organic solvents than in water. The presence of three hydrogen bond acceptors (the nitrogen and oxygen atoms) provides sites for interaction with protic solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has similar intermolecular forces. The overall process of dissolution can be understood through its thermodynamics, where the Gibbs free energy of dissolution (ΔG) must be negative for spontaneous dissolution to occur.[4] This is described by the equation:
ΔG = ΔH – TΔS [4]
Where:
-
ΔH is the enthalpy of dissolution, representing the energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS is the entropy of dissolution, which is generally positive as the dissolved state is more disordered than the crystalline solid.[4]
For 7-bromo-oxazolo[4,5-b]pyridine, its solubility in a given organic solvent will depend on the balance of these thermodynamic factors. Solvents that can effectively overcome the crystal lattice energy of the solid (an endothermic process) and form stable interactions with the molecule (an exothermic process) will be good solvents.
Factors that will influence the solubility of 7-bromo-oxazolo[4,5-b]pyridine include:
-
Solvent Polarity: The polarity of the solvent will play a crucial role. Given the compound's structure, a range of solvents from non-polar to polar aprotic and polar protic should be investigated.
-
Hydrogen Bonding: Solvents capable of accepting hydrogen bonds may interact favorably with the nitrogen and oxygen atoms of the oxazolopyridine core.
-
Temperature: For most solids, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[5]
Strategic Selection of Organic Solvents
A systematic approach to solvent selection is critical in pharmaceutical development to ensure safety, efficacy, and compliance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2] Solvents are often categorized into classes based on their toxicity.
For the initial solubility screening of 7-bromo-oxazolo[4,5-b]pyridine, a diverse set of solvents from different classes and with varying polarities should be chosen. The following table provides a suggested list of solvents for initial screening, categorized by their polarity and potential for hydrogen bonding.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Non-Polar | Hexane, Toluene | To assess solubility based on van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To evaluate the impact of dipole-dipole interactions without hydrogen bonding from the solvent. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | To determine the effect of hydrogen bonding on solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.
Principle
An excess of the solid solute is added to a known volume of solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility of the compound in that solvent at that temperature.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Detailed Protocol
-
Preparation of Vials: Add an excess amount of crystalline 7-bromo-oxazolo[4,5-b]pyridine to several screw-capped glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Preparation for Analysis: Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant should be immediately filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed to remove any remaining microparticulates.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method. The choice of diluent should be compatible with the mobile phase of the analytical system (e.g., HPLC).
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of 7-bromo-oxazolo[4,5-b]pyridine of known concentrations.
-
Calculation: Calculate the solubility of 7-bromo-oxazolo[4,5-b]pyridine in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise table to allow for easy comparison between different solvents.
Table 1: Hypothetical Solubility of 7-bromo-oxazolo[4,5-b]pyridine in Various Organic Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | 0.1 | < 0.1 | < 0.0005 | Very Sparingly Soluble |
| Toluene | 2.4 | 1.5 | 0.0075 | Sparingly Soluble |
| Dichloromethane | 3.1 | 15.2 | 0.0764 | Soluble |
| Ethyl Acetate | 4.4 | 8.9 | 0.0447 | Soluble |
| Acetonitrile | 5.8 | 5.3 | 0.0266 | Sparingly Soluble |
| Isopropanol | 3.9 | 2.1 | 0.0106 | Sparingly Soluble |
| Ethanol | 4.3 | 3.5 | 0.0176 | Sparingly Soluble |
| Methanol | 5.1 | 4.8 | 0.0241 | Sparingly Soluble |
| DMF | 6.4 | > 50 | > 0.251 | Freely Soluble |
| DMSO | 7.2 | > 100 | > 0.502 | Very Soluble |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.
Logical Relationships in Solubility Prediction
The solubility of 7-bromo-oxazolo[4,5-b]pyridine in a given solvent is a function of both the compound's intrinsic properties and the properties of the solvent. The following diagram illustrates these relationships.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-bromo-oxazolo[4,5-b]pyridine in organic solvents. While specific experimental data for this compound is currently limited, the principles of "like dissolves like" and thermodynamic considerations, combined with the robust shake-flask experimental protocol, provide a clear path forward for researchers. A systematic evaluation of solubility in a range of solvents with varying polarities and hydrogen bonding capabilities will be essential for the successful development of this promising heterocyclic compound in pharmaceutical and other applications. The provided methodologies and theoretical background serve as a self-validating system for generating reliable and reproducible solubility data.
References
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U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Oxazolopyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Understanding the intricate electronic and structural properties of these molecules is paramount for rational drug design and the development of novel therapeutics. This guide provides an in-depth exploration of quantum chemical calculations as a powerful tool to elucidate these properties, offering a bridge between theoretical principles and practical application in drug discovery. We will navigate the theoretical landscape, from Hartree-Fock theory to Density Functional Theory (DFT), detail the practicalities of method and basis set selection, and provide a validated, step-by-step workflow for performing and interpreting these calculations. The objective is to empower researchers to leverage computational insights to accelerate the design-make-test-analyze cycle, ultimately leading to more potent and selective drug candidates.
The Rationale: Why Quantum Chemistry for Oxazolopyridines?
Oxazolopyridines are privileged structures in drug discovery due to their diverse biological activities.[1] Their therapeutic potential is dictated by their three-dimensional structure and electronic landscape, which govern interactions with biological targets. Quantum mechanics (QM) provides a first-principles approach to modeling these characteristics with high accuracy.[2][3]
Unlike classical molecular mechanics, QM calculations solve for the electronic wavefunction of a molecule, yielding a wealth of information that is often inaccessible through experimental means alone. These insights include:
-
Accurate 3D Structures: Determining the most stable conformation of a molecule.
-
Electronic Properties: Mapping electron density, identifying reactive sites, and predicting molecular polarity.
-
Reactivity Indices: Understanding the propensity of a molecule to participate in chemical reactions.
-
Spectroscopic Properties: Predicting UV-Vis and IR spectra to aid in compound characterization.[3]
By harnessing these capabilities, we can build robust Structure-Activity Relationship (SAR) models, refine ligand binding poses, and predict key pharmacokinetic properties, making QM an indispensable tool in modern drug discovery.[2][4][5]
Theoretical Foundations: Choosing the Right Computational Lens
The accuracy and computational cost of a quantum chemical calculation are determined by the chosen theoretical method. The primary methods employed for molecules like oxazolopyridines fall into two main categories: ab initio Hartree-Fock based methods and Density Functional Theory.
Hartree-Fock (HF) and Post-HF Methods
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the complex interactions between electrons by considering each electron in the average field of all others.[6][7] While computationally efficient, HF systematically neglects a portion of the electron-electron interaction known as electron correlation, which can limit its predictive accuracy.[6][8]
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF solution to systematically include electron correlation. These methods offer higher accuracy but come with a significantly greater computational expense, often limiting their application to smaller molecular systems.[9][10]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules.[8] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density.[6][8] A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.
Numerous functionals have been developed, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and long-range corrected functionals like ωB97XD being particularly effective and widely used for organic and medicinal chemistry applications, including studies on oxazolopyridines.[11][12][13][14][15] DFT offers a favorable balance of accuracy and computational efficiency, making it the recommended method for the majority of oxazolopyridine studies.[8]
| Method | Pros | Cons | Best For |
| Hartree-Fock (HF) | Computationally fast, good starting point. | Neglects electron correlation, lower accuracy for many properties.[8] | Initial structural models, systems where correlation is less critical. |
| MP2 | Systematically includes electron correlation, high accuracy. | Computationally expensive, scales poorly with system size. | High-accuracy benchmarks on small molecules. |
| DFT (e.g., B3LYP) | Includes electron correlation, excellent accuracy-to-cost ratio.[8] | Results can be dependent on the choice of functional. | Geometry optimizations, property calculations, and SAR studies of drug-like molecules. |
Methodological Cornerstones: Basis Set Selection
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[16] The choice of basis set is as critical as the choice of method and directly impacts the accuracy and cost of the calculation.
For oxazolopyridines, the Pople-style basis sets are a common and reliable choice.[17] Their nomenclature describes their composition:
-
Split-Valence: (e.g., 6-31G, 6-311G) These basis sets use multiple functions to describe the valence electrons, which are most important for chemical bonding, and fewer functions for the core electrons. This provides flexibility where it is most needed.[18]
-
Polarization Functions: (e.g., (d,p) or **) Adding polarization functions (d-functions on heavy atoms, p-functions on hydrogens) allows orbitals to change shape, which is crucial for accurately describing chemical bonds.[18]
-
Diffuse Functions: (e.g., + or ++) These functions are important for describing systems with diffuse electron density, such as anions or in the calculation of excited states.
A robust and widely recommended starting point for DFT calculations on oxazolopyridines is the 6-311G(d,p) basis set. For higher accuracy, particularly for photophysical properties or anions, the 6-311++G(d,p) basis set is recommended.[11][12][19]
| Basis Set | Description | Typical Use Case |
| STO-3G | Minimal basis set | Quick, low-accuracy previews. |
| 6-31G(d) | Split-valence with polarization on heavy atoms | Routine geometry optimizations and frequency calculations. |
| 6-311G(d,p) | Triple-split valence with polarization on all atoms | High-quality geometries and electronic properties.[12] |
| 6-311++G(d,p) | Adds diffuse functions to all atoms | Anions, excited state calculations, systems with non-covalent interactions.[11] |
A Validated Workflow for Oxazolopyridine Analysis
This section provides a step-by-step protocol for a comprehensive quantum chemical analysis of an oxazolopyridine derivative using DFT. This workflow is designed to be self-validating at each stage.
Experimental Protocol
Software: Gaussian, GAMESS, Q-Chem, or similar quantum chemistry package.[20][21][22] Visualization software such as GaussView or Chemcraft is also recommended.[11][21]
Methodology: DFT with the B3LYP functional and the 6-311G(d,p) basis set.
Step 1: Molecule Construction
-
Using a molecular editor, construct the 3D structure of the target oxazolopyridine. Ensure correct atom types, bond orders, and initial stereochemistry. A variety of tools are available for this purpose, including Marvin, JChemPaint, and BKchem.[23]
Step 2: Geometry Optimization
-
Objective: To find the lowest energy, most stable 3D conformation of the molecule.
-
Procedure: Perform a geometry optimization calculation. The software will iteratively adjust the molecular geometry to minimize the total electronic energy until a stationary point on the potential energy surface is reached.
-
Validation: The optimization is converged when the forces on all atoms and the change in energy between steps fall below predefined tolerance thresholds.
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm the optimized structure is a true energy minimum and to compute vibrational properties.
-
Procedure: Perform a frequency calculation at the same level of theory used for the optimization.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.[24] The presence of one imaginary frequency typically indicates a transition state. The output will also provide data for simulating an IR spectrum.[24][25][26][27]
Step 4: Electronic Property Calculation
-
Using the validated, optimized geometry, perform a single-point energy calculation to derive key electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of chemical reactivity and stability.[28][29][30][31] A smaller gap generally suggests higher reactivity.[29] The spatial distribution of these orbitals indicates the likely sites for electron donation (HOMO) and acceptance (LUMO).[28][30]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface of the molecule.[11][32][33][34][35]
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are prime sites for electrophilic attack or hydrogen bonding.[11][32]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms. These are sites for nucleophilic attack.[11][32]
-
-
Time-Dependent DFT (TD-DFT) for Excited States:
-
Objective: To simulate electronic absorption (UV-Vis) and emission spectra.[11][36][37][38]
-
Procedure: Run a TD-DFT calculation on the optimized ground-state geometry to predict vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.[11][14] To simulate fluorescence, first optimize the geometry of the first excited state, then perform a TD-DFT calculation from that geometry.[11]
-
-
Bridging Theory and Practice: Application in Drug Design
The true power of quantum chemical calculations lies in their ability to generate actionable data for drug discovery projects.
-
Informing Structure-Activity Relationships (SAR): By calculating properties like the MEP and HOMO/LUMO orbitals for a series of oxazolopyridine analogs, researchers can rationalize observed trends in biological activity.[39][40] For instance, if a highly active compound possesses a strong negative electrostatic potential in a specific region, this suggests that an interaction with a positive region of the target protein is crucial for binding. This insight can then guide the synthesis of new compounds with enhanced properties.[39]
-
Enhancing Molecular Docking: The accuracy of molecular docking simulations, which predict how a ligand binds to a protein, is highly dependent on the quality of the input ligand conformation and its partial atomic charges. Geometry optimization with DFT provides a physically realistic, low-energy conformation, while QM-derived charges offer a more accurate representation of the charge distribution than standard molecular mechanics force fields.
-
Developing QSAR and Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with biological activity.[40][41] Quantum mechanical descriptors, such as HOMO/LUMO energies, dipole moments, and atomic charges, can serve as highly predictive variables in these models, leading to more robust predictions for novel compounds.[5]
Conclusion
Quantum chemical calculations are a mature and powerful set of tools that provide unparalleled insight into the molecular properties of oxazolopyridines. By moving beyond simple structural representations to a deep understanding of their electronic nature, researchers and drug development professionals can make more informed, data-driven decisions. The integration of methods like DFT into the drug discovery workflow does not merely supplement experimental work; it actively guides it, reducing the number of synthesized compounds, optimizing for potency and selectivity, and ultimately accelerating the journey from hit to clinical candidate. This guide provides the foundational knowledge and a practical framework to confidently apply these techniques to the exciting and therapeutically vital field of oxazolopyridine research.
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(PDF) Photophysical study of 2-(4 '-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. ResearchGate. Available from: [Link]
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TD-DFT calculations and optical properties of a luminescent thiazolopyrimidine compound with different emission colors and uncommon blue shift upon aggregation | Request PDF. ResearchGate. Available from: [Link]
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Calculating and Analyzing Vibrational Frequencies using WebMO. YouTube. Available from: [Link]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 7-bromo-oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-oxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple heteroatoms create a unique electronic landscape, bestowing upon it the ability to interact with a variety of biological targets and to serve as a versatile scaffold in the synthesis of more complex molecules. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization in drug design and materials development. This guide provides a detailed analysis of the reactive sites of 7-bromo-oxazolo[4,5-b]pyridine, supported by established reaction mechanisms and experimental evidence.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of 7-bromo-oxazolo[4,5-b]pyridine is governed by the interplay of the electron-withdrawing pyridine ring, the electron-rich oxazole moiety, and the bromo substituent. This creates distinct regions of electrophilicity and nucleophilicity within the molecule.
Electrophilic Sites: The Pyridine Ring
The pyridine ring in 7-bromo-oxazolo[4,5-b]pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the fused oxazole ring. The primary electrophilic sites are the carbon atoms of the pyridine ring, with the C-7 position being the most susceptible to nucleophilic attack, largely due to the presence of a good leaving group (bromide).
-
C-7 Position: The carbon atom bonded to the bromine is the most significant electrophilic center. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon and carbon-nitrogen bonds in modern synthetic chemistry.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-7 position with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl or alkyl substituents at this position.[1][2][3]
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the C-7 position with a primary or secondary amine, catalyzed by a palladium-phosphine complex.[4][5][6][7][8] This is a key transformation for the synthesis of many biologically active compounds.
-
Nucleophilic Aromatic Substitution (SNAr): While palladium-catalyzed reactions are more common, direct nucleophilic aromatic substitution can occur at the C-7 position with strong nucleophiles. The stability of the intermediate Meisenheimer complex, which is enhanced by the electron-withdrawing nature of the pyridine nitrogen, facilitates this reaction pathway.[9][10][11]
-
-
C-5 and C-6 Positions: The C-5 and C-6 positions of the pyridine ring are also electrophilic in nature. Electrophilic aromatic substitution on the parent oxazolo[4,5-b]pyridine system has been shown to occur at the C-6 position.[12] However, in 7-bromo-oxazolo[4,5-b]pyridine, the reactivity at these sites is generally overshadowed by the pronounced electrophilicity of the C-7 position.
Nucleophilic Sites: The Heteroatoms
The lone pairs of electrons on the nitrogen and oxygen atoms of 7-bromo-oxazolo[4,5-b]pyridine impart nucleophilic and basic character to the molecule.
-
Pyridine Nitrogen (N-4): The nitrogen atom in the pyridine ring is the most prominent nucleophilic and basic site. Its lone pair is readily available for protonation or coordination to metal centers. This basicity can influence the molecule's solubility, crystal packing, and interactions with biological targets.
-
Oxazole Nitrogen (N-3): The nitrogen atom in the oxazole ring also possesses a lone pair of electrons and can act as a nucleophile. However, its basicity is generally lower than that of the pyridine nitrogen due to the electronic effects of the fused ring system.
-
Oxazole Oxygen (O-1): The oxygen atom of the oxazole ring is another potential nucleophilic site, although it is the least basic of the heteroatoms.
Visualization of Reactive Sites
The following diagram illustrates the key electrophilic and nucleophilic sites on the 7-bromo-oxazolo[4,5-b]pyridine core.
Caption: Key electrophilic and nucleophilic sites of 7-bromo-oxazolo[4,5-b]pyridine.
Experimental Protocols
The following are representative protocols for common reactions targeting the C-7 electrophilic site of 7-bromo-oxazolo[4,5-b]pyridine.
Suzuki-Miyaura Coupling: Synthesis of 7-phenyl-oxazolo[4,5-b]pyridine
Materials:
-
7-bromo-oxazolo[4,5-b]pyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 7-(phenylamino)-oxazolo[4,5-b]pyridine
Materials:
-
7-bromo-oxazolo[4,5-b]pyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).
-
Add 7-bromo-oxazolo[4,5-b]pyridine (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene, followed by aniline (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
7-bromo-oxazolo[4,5-b]pyridine possesses a well-defined pattern of reactivity, making it a valuable building block in organic synthesis. The C-7 position is a highly reliable electrophilic handle for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions. The pyridine nitrogen, as the primary nucleophilic and basic center, can be strategically employed to modulate the physicochemical properties of the molecule. A thorough understanding of these electronic features is essential for harnessing the full potential of this versatile heterocyclic scaffold in the development of novel pharmaceuticals and functional materials.
References
-
Lever, O. W., Jr., Werblood, H., & Russell, R. K. (1993). Oxazolo[4,5-b]pyridines. Regiochemistry of Electrophilic Substitution in the 2-Diethylaminooxazolo[4,5-b]pyridine System. Journal of Heterocyclic Chemistry, 30(5), 1315-1317. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... [Image]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Library of Medicine. Retrieved from [Link]
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (2001). Arkivoc, 2001(5), 25-35. [Link]
-
Ríos-Gutiérrez, M., Saz Sousa, A., & Domingo, L. R. (2023). Electrophilicity and nucleophilicity scales at different DFT computational levels. International Journal of Quantum Chemistry, 123(11), e27096. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-[12][13]oxazolo[4,5-b]pyridin-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2-chloro-oxazolo[4,5-b]pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Library of Medicine. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
AA Blocks. (n.d.). 533910-57-5 | 7-Bromo-oxazolo[4,5-b]pyridine. Retrieved from [Link]
-
Beilstein Journals. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
MDPI. (2018). (E)-4-(2-(7-Bromo-[4][12][14]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Retrieved from [Link]
-
PubChem. (n.d.). Oxazolo(4,5-b)pyridine. Retrieved from [Link]
-
ResearchGate. (2019). On the nucleophilic derivatization of 4,7-dibromo-[4][12][14]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. Retrieved from [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2023). Chemistry of Heterocyclic Compounds, 59(10-11), 793-800. [Link]
-
Royal Society of Chemistry. (2019). On the nucleophilic derivatization of 4,7-dibromo-[4][12][14]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]
-
Beilstein Journals. (2019). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
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- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 7-Bromo-oxazolo[4,5-b]pyridine as a Versatile Building Block in Modern Organic Synthesis
Abstract
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold, prominently featured in contemporary medicinal chemistry due to its role in potent and selective bioactive agents.[1][2] This guide focuses on a key derivative, 7-bromo-oxazolo[4,5-b]pyridine, a versatile and strategically vital building block for drug discovery and development. The bromine atom at the 7-position serves as a robust synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient diversification of the core structure. We provide an in-depth analysis of its application in Suzuki-Miyaura and Buchwald-Hartwig reactions, complete with detailed, field-proven protocols. These methodologies are contextualized within the synthesis of precursors for Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a critical target in neurodegenerative and inflammatory diseases, thereby illustrating the direct and impactful application of this building block in pharmaceutical research.[3][4][5]
Introduction: The Strategic Value of the 7-Bromo-oxazolo[4,5-b]pyridine Scaffold
The fusion of an oxazole ring with a pyridine core creates a bioisostere for purines, allowing molecules based on this scaffold to interact with a wide range of biological targets.[6] The oxazolo[4,5-b]pyridine framework is particularly noteworthy for its presence in compounds targeting GSK-3β, various kinases, and bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2][7][8]
The introduction of a bromine atom at the C7 position of the pyridine ring transforms the parent heterocycle into a powerful intermediate. This specific modification provides a chemically defined point for diversification through modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. This allows for the precise installation of various substituents to explore the chemical space around the core, a fundamental activity in structure-activity relationship (SAR) studies.
Physicochemical Properties
A clear understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C₆H₃BrN₂O | [9] |
| Molecular Weight | 198.01 g/mol | [9] |
| CAS Number | 533910-57-5 | [10] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in DMF, DMSO, Dioxane, THF | General Knowledge |
Core Applications in Palladium-Catalyzed Cross-Coupling
The synthetic utility of 7-bromo-oxazolo[4,5-b]pyridine is most profoundly realized in its role as an electrophilic partner in cross-coupling reactions. The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
Causality & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl-aryl linkages. For 7-bromo-oxazolo[4,5-b]pyridine, this reaction is the preferred method for introducing aryl or heteroaryl moieties. These appended groups can serve as crucial pharmacophoric elements, modulate physicochemical properties like solubility and lipophilicity, or establish vectors for further functionalization. The reaction's robustness, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool.[11]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the oxazolopyridine.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step requires a base to activate the boronic acid.[11]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for rapid reaction screening and synthesis, leveraging microwave heating to significantly reduce reaction times. [12] Materials & Reagents:
| Reagent | Amount (1.0 mmol scale) | Moles | Purpose |
| 7-Bromo-oxazolo[4,5-b]pyridine | 198 mg | 1.0 mmol | Electrophile |
| Arylboronic Acid | 1.2 - 1.5 equiv. | 1.2 - 1.5 mmol | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 2-5 mol% | 0.02 - 0.05 mmol | Catalyst |
| K₂CO₃ (anhydrous) | 2.0 - 3.0 equiv. | 2.0 - 3.0 mmol | Base |
| 1,4-Dioxane | 4 mL | - | Solvent |
| Water | 1 mL | - | Co-solvent |
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 7-bromo-oxazolo[4,5-b]pyridine (198 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial tightly with a septum cap.
-
Place the vial in the microwave reactor. Irradiate at 120-140 °C for 15-45 minutes. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst or insufficient heating. | Use a fresh bottle of catalyst. Increase microwave temperature or time. |
| Debromination | Proto-deboronation of the boronic acid. | Use a stronger, non-aqueous base like K₃PO₄. Ensure reagents are anhydrous. |
| Homocoupling | Oxygen contamination. | Degas the solvent mixture thoroughly before sealing the vial. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol employs a robust catalyst system suitable for coupling with a range of primary and secondary amines.
Materials & Reagents:
| Reagent | Amount (0.5 mmol scale) | Moles | Purpose |
| 7-Bromo-oxazolo[4,5-b]pyridine | 99 mg | 0.5 mmol | Electrophile |
| Amine | 1.2 equiv. | 0.6 mmol | Nucleophile |
| Pd₂(dba)₃ | 2 mol% | 0.01 mmol | Catalyst Precursor |
| XPhos | 4.4 mol% | 0.022 mmol | Ligand |
| NaOt-Bu | 1.4 equiv. | 0.7 mmol | Base |
| Anhydrous Toluene | 5 mL | - | Solvent |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (10.5 mg, 0.022 mmol).
-
Add anhydrous toluene (2 mL) and stir at room temperature for 10 minutes to pre-form the catalyst.
-
In a separate dry Schlenk tube, add 7-bromo-oxazolo[4,5-b]pyridine (99 mg, 0.5 mmol), the desired amine (0.6 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol). Note: Add the base last.
-
Add the pre-formed catalyst solution to the substrate mixture via syringe, followed by an additional 3 mL of anhydrous toluene.
-
Seal the tube and heat the reaction mixture in an oil bath at 90-110 °C. Monitor progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 7-amino-oxazolo[4,5-b]pyridine derivative.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Poorly soluble amine or base. | Switch to a more soluble base (e.g., LHMDS). Consider using dioxane as a solvent. |
| Side Reactions | Base-sensitive functional groups on amine. | Use a weaker base like K₃PO₄ or Cs₂CO₃ and a more active catalyst system (e.g., a G3-palladacycle). |
| Dark, Intractable Mixture | Catalyst decomposition at high temperature. | Lower the reaction temperature and extend the reaction time. Ensure a strictly inert atmosphere. |
Case Study: Synthetic Workflow for a GSK-3β Inhibitor Precursor
To demonstrate the power of this building block, we outline a synthetic route to a key intermediate used in the development of GSK-3β inhibitors. The strategy involves installing a substituted aryl group at C7 via Suzuki coupling, followed by the introduction of a crucial amino-piperidine moiety via Buchwald-Hartwig amination.
Caption: Synthetic workflow for a GSK-3β inhibitor precursor.
This two-step sequence efficiently assembles a complex molecular architecture, demonstrating how 7-bromo-oxazolo[4,5-b]pyridine serves as a linchpin for building libraries of potential drug candidates.
Conclusion
7-Bromo-oxazolo[4,5-b]pyridine is a high-value building block for organic synthesis, particularly in the realm of medicinal chemistry. Its true potential is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to a wide diversity of analogs. The detailed Suzuki-Miyaura and Buchwald-Hartwig protocols provided herein offer robust starting points for researchers aiming to leverage this scaffold in their drug discovery programs. The strategic application of this intermediate will undoubtedly continue to fuel the development of novel therapeutics targeting kinases and other important biological targets.
References
- Time inform
-
Reen, V. J., et al. (2015). Synthesis and evaluation of oxazolo[4,5-b]pyridine derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
-
Reen, V. J., et al. (2017). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate. Available at: [Link]
-
Guillaumet, G., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ARKIVOC. Available at: [Link]
-
Reen, V. J., et al. (2017). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. ResearchGate. Available at: [Link]
- Not directly cited.
-
Reen, V. J., et al. (2015). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]
-
AA Blocks. 7-Bromo-oxazolo[4,5-b]pyridine. AA Blocks. Available at: [Link]
- Not directly cited.
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-
Glick, M., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. Available at: [Link]
- Not directly cited.
- Not directly cited.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Kamal, A., et al. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Future Medicinal Chemistry. Available at: [Link]
- Not directly cited.
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-
PubChem. 7-Bromo-(1,3)oxazolo(4,5-b)pyridine. PubChem. Available at: [Link]
- Not directly cited.
- Not directly cited.
-
Al-Masoudi, N. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]
-
Witherington, J., et al. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. Available at: [Link]
-
Berteina-Raboin, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). PubMed. Available at: [Link]
- Not directly cited.
-
Kamal, M. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
- Not directly cited.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Not directly cited.
- Not directly cited.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Bromo-(1,3)oxazolo(4,5-b)pyridine | C6H3BrN2O | CID 70121980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aablocks.com [aablocks.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Notes & Protocols for Suzuki Coupling Reactions with 7-Bromo-Oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of novel therapeutic agents and functional materials.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the carbon-carbon bond formation, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents onto this core structure.[5][6] This document provides a detailed guide for performing Suzuki coupling reactions with 7-bromo-oxazolo[4,5-b]pyridine, offering insights into reaction optimization, mechanistic considerations, and step-by-step protocols for successful implementation in a research and development setting.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold and the Suzuki-Miyaura Coupling
The fusion of an oxazole ring with a pyridine core gives rise to the oxazolo[4,5-b]pyridine system, a class of compounds that has garnered significant attention for its diverse biological activities, including anti-inflammatory and anticancer properties.[3][4] The ability to functionalize this scaffold at specific positions is paramount for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. The 7-bromo derivative serves as a versatile synthetic handle for such modifications.
The palladium-catalyzed Suzuki-Miyaura coupling is the method of choice for this transformation due to its broad functional group tolerance, use of readily available and generally non-toxic organoboron reagents, and typically high yields.[7][8] However, the successful application of this reaction to nitrogen-containing heterocycles like 7-bromo-oxazolo[4,5-b]pyridine is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation and low yields.[9][10] Therefore, a careful selection of catalyst, ligand, base, and solvent is crucial for an efficient and reproducible reaction.
Mechanistic Considerations: The Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is essential for troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through three key steps:[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-bromo-oxazolo[4,5-b]pyridine to form a Pd(II) intermediate. This is often the rate-limiting step.[13]
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[5][14]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Optimization
The success of the Suzuki coupling with 7-bromo-oxazolo[4,5-b]pyridine hinges on the careful selection of several key parameters:
| Parameter | Key Considerations | Recommended Starting Points |
| Palladium Source | Pre-catalysts are often preferred for their air and moisture stability, ensuring reproducible generation of the active Pd(0) species.[15][16] | XPhos Pd G2, Pd(PPh₃)₄ |
| Ligand | Bulky, electron-rich phosphine ligands are crucial to prevent catalyst deactivation by the pyridine nitrogen and to promote the reductive elimination step.[17][18] | XPhos, SPhos |
| Base | The choice of base is critical for the transmetalation step. A moderately strong base is typically required.[7][19] | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | A polar aprotic solvent, often in combination with water, is used to dissolve the reactants and the base.[20] | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Temperature | Elevated temperatures are generally required to drive the reaction to completion.[21] | 80-110 °C |
| Boron Reagent | Boronic acids are common, but boronic esters (e.g., pinacol esters) can offer greater stability and reduce side reactions like protodeboronation.[10][20] | Arylboronic acids, Arylboronic acid pinacol esters |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 7-bromo-oxazolo[4,5-b]pyridine. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Procedure using XPhos Pd G2
This protocol is recommended for a broad range of aryl and heteroaryl boronic acids, particularly for challenging couplings. XPhos Pd G2 is a highly active and reliable pre-catalyst.[15][16]
Materials:
-
7-bromo-oxazolo[4,5-b]pyridine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G2 (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Nitrogen or Argon source
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a reaction vessel, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 eq), the boronic acid (1.2 eq), the base (K₂CO₃, 2.0 eq), and XPhos Pd G2 (2 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Classical Conditions using Pd(PPh₃)₄
This protocol utilizes a more traditional catalyst, Tetrakis(triphenylphosphine)palladium(0), which can be effective for less sterically hindered or electron-rich boronic acids.[22][23]
Materials:
-
7-bromo-oxazolo[4,5-b]pyridine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene or 1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Reaction vessel
-
Inert gas source
-
Stirrer and heating apparatus
Procedure:
-
In a reaction vessel, dissolve 7-bromo-oxazolo[4,5-b]pyridine (1.0 eq) and the boronic acid (1.3 eq) in the chosen organic solvent (e.g., Toluene).
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Catalyst deactivation- Inefficient transmetalation- Low reaction temperature | - Use a more robust ligand (e.g., XPhos)- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃)- Increase the reaction temperature |
| Protodeboronation of Boronic Acid | - Presence of excess water- Unstable boronic acid | - Use anhydrous solvents- Switch to the corresponding boronic acid pinacol ester |
| Formation of Homocoupled Byproducts | - Slow transmetalation relative to other pathways | - Ensure proper degassing to remove oxygen- Use a different catalyst/ligand system |
| Difficulty in Product Purification | - Similar polarity of product and starting materials/byproducts | - Optimize the mobile phase for column chromatography- Consider alternative purification methods (e.g., recrystallization, preparative HPLC) |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 7-bromo-oxazolo[4,5-b]pyridine core. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can overcome the challenges associated with this electron-deficient, nitrogen-containing heterocycle. The protocols and insights provided herein serve as a robust starting point for the synthesis of novel oxazolo[4,5-b]pyridine derivatives, paving the way for advancements in drug discovery and materials science.
References
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16875–16885. [Link]
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Georghiou, P. E., & Chapsal, V. J. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4. Synthetic Communications, 39(23), 4221–4229. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.
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Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]
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ResearchGate. (n.d.). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 749-766. [Link]
- Al-Masri, O. A., El-Faham, A., & El-Sayed, I. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(26), 5783-5788.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]
- Various Authors. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Source not specified.
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ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. Retrieved from [Link]
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Worldwide journal of multidisciplinary research and development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
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American Chemical Society Publications. (1985). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
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National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]
- American Chemical Society. (n.d.).
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Pd/Gorlos-Phos-Catalyzed Cross-Coupling Between Two Different Aryl Chlorides in the Presence of B2Pin2 and Cytotoxicity Studies of the Products.
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
- American Chemical Society Publications. (n.d.). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters.
- Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes.
- PubMed. (n.d.). Palladium-catalyzed oxidative cross-coupling of azole-4-carboxylates with indoles: an approach to the synthesis of pimprinine.
- National Institutes of Health. (n.d.). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
- American Chemical Society Publications. (n.d.). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters.
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National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
- ResearchGate. (n.d.).
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ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[9][22][24]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.
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National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Retrieved from [Link]
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Application Notes & Protocols: Optimizing Heck Reaction Conditions for the Synthesis of 7-Substituted-Oxazolo[4,5-b]pyridine Derivatives
Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Chemistry
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif present in a range of biologically active molecules and functional materials. The ability to selectively introduce carbon-carbon bonds at specific positions on this nucleus is of paramount importance for the generation of novel chemical entities in drug discovery and materials science. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forging C(sp²)–C(sp²) bonds.[1][2]
This guide provides an in-depth analysis and detailed protocols for the successful application of the Heck reaction to 7-bromo-oxazolo[4,5-b]pyridine. We will delve into the mechanistic rationale behind the selection of critical reaction parameters, offering researchers, scientists, and drug development professionals a comprehensive framework for optimizing this transformation. The inherent electronic properties of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst present unique challenges that necessitate careful consideration of the catalytic system.[3] This document aims to elucidate these nuances and provide a clear path to high-yielding, selective transformations.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-bromo-oxazolo[4,5-b]pyridine to form a Pd(II) complex. This is often the rate-determining step.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
Dissecting the Reaction Components: A Guide to Rational Selection
The success of the Heck reaction on the 7-bromo-oxazolo[4,5-b]pyridine substrate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Source: Precatalyst Selection
The choice of palladium precatalyst is crucial for efficiently generating the active Pd(0) species. While many options exist, palladium(II) acetate (Pd(OAc)₂) is a common, cost-effective, and highly effective choice for Heck reactions.[4] It is readily reduced in situ to the active Pd(0) state. Other stable Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can also be used, but may contain ligands that can influence the catalytic cycle. For challenging couplings, advanced, well-defined precatalysts that feature a pre-ligated palladium center can offer enhanced stability and activity.[5]
The Ligand: Stabilizing the Catalyst and Modulating Reactivity
Phosphine ligands are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its electronic and steric properties. For electron-deficient heteroaryl halides like 7-bromo-oxazolo[4,5-b]pyridine, the choice of ligand is particularly critical.
-
Triarylphosphines: Ligands such as triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are standard choices. The increased steric bulk of P(o-tol)₃, as used in the functionalization of a similar oxazolopyridine core, can promote the reductive elimination step and improve catalyst turnover.
-
Bulky, Electron-Rich Ligands: For heteroaryl halides, catalyst poisoning through coordination of the pyridine nitrogen can be a significant issue.[6] The use of sterically bulky phosphine ligands, such as those from the Buchwald biarylphosphine family or N-heterocyclic carbenes (NHCs), can create a sterically hindered environment around the palladium center. This disfavors coordination of the pyridine nitrogen, thus enhancing catalytic activity.[2][6][7]
The Base: The Unsung Hero of the Catalytic Cycle
The base plays the critical role of neutralizing the HBr generated during the reaction, which is necessary for the regeneration of the Pd(0) catalyst.[8] The choice of base can significantly impact reaction rates and yields.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective and are a good starting point for optimization.[8][9] They are generally less prone to side reactions compared to organic bases.
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also widely used. They can act as both a base and, in some cases, a reducing agent for the Pd(II) precatalyst. However, they can sometimes lead to the formation of enamines or other byproducts with activated alkenes.
The Solvent: Creating the Optimal Reaction Environment
The solvent must be able to dissolve the reactants and be stable at the required reaction temperatures, which are often elevated (100-150 °C).[5]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are the most common and often the most effective choices for Heck reactions.[8][10] Their high boiling points and ability to dissolve a wide range of substrates and reagents make them ideal.
-
Aqueous Media: For certain applications, particularly in green chemistry, reactions in water with the aid of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been developed and can be highly efficient.[10][11]
Comparative Table of Reaction Conditions
The following table summarizes a range of potential conditions for the Heck reaction of 7-bromo-oxazolo[4,5-b]pyridine, providing a starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (For Activated Alkenes) | Condition C (For Challenging Substrates) | Rationale & Reference |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (1-2 mol%) | (Buchwald Precatalyst) (1-2 mol%) | Pd(OAc)₂ is a robust, common precatalyst.[4] Advanced precatalysts can improve efficiency for difficult couplings.[5] |
| Ligand | P(o-tol)₃ (4-10 mol%) | PPh₃ (2-4 mol%) | Buchwald Biaryl Ligand (e.g., SPhos) | P(o-tol)₃ provides good stability. Bulky biaryl ligands can prevent catalyst inhibition by the pyridine nitrogen.[6] |
| Base | K₂CO₃ (2.0 equiv.) | Et₃N (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ is a reliable inorganic base. Cs₂CO₃ is more soluble and basic, often aiding difficult reactions.[5][8] |
| Solvent | DMF or DMA | Acetonitrile (ACN) or Toluene | DMA or NMP | DMF and DMA are excellent polar aprotic solvents for Heck reactions.[9] |
| Temperature | 120-140 °C | 80-100 °C | 140-150 °C | Higher temperatures are often required for less reactive aryl bromides.[5] |
| Alkene | Styrenes, Acrylates | Electron-deficient alkenes | Unactivated or hindered alkenes | Reaction conditions should be tailored to the reactivity of the alkene coupling partner.[12][13] |
Detailed Experimental Protocol: Heck Coupling of 7-bromo-oxazolo[4,5-b]pyridine with Methyl Acrylate
This protocol is adapted from a reported procedure for a similar heterocyclic core and serves as a robust starting point.
Materials:
-
7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv.)
-
Methyl acrylate (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv., 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask or microwave vial, add 7-bromo-oxazolo[4,5-b]pyridine, potassium carbonate, palladium(II) acetate, and tri-o-tolylphosphine.
-
Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the addition of methyl acrylate.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-substituted-oxazolo[4,5-b]pyridine product.
Conclusion
The Heck reaction is a powerful and versatile tool for the functionalization of the 7-bromo-oxazolo[4,5-b]pyridine core. A thorough understanding of the reaction mechanism and the role of each component is essential for overcoming the challenges associated with heteroaromatic substrates. By carefully selecting the palladium source, ligand, base, and solvent, researchers can achieve high yields and develop efficient syntheses of novel compounds for applications in pharmaceutical and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful implementation and optimization of this critical transformation.
References
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Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
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Baviskar, A. T., et al. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Molecules, 15(2), 649-59. [Link]
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Baviskar, A. T., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]
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(No author) (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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Shamsuddin, N. A. M., et al. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. [Link]
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Shamsuddin, N. A. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]
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(No author) (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. ResearchGate. [Link]
-
S. C. S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
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P. W. (2011). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]
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(No author) (n.d.). The Heck coupling reactions of aryl bromides with styrene. ResearchGate. [Link]
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Wang, Q., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. [Link]
-
Reddy, T. R., et al. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. NIH. [Link]
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Baviskar, A. T., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
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Myers, A. (n.d.). The Heck Reaction. Chem 115. [Link]
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(No author) (n.d.). Denitrative Mizoroki–Heck reaction of unactivated alkenes. RSC Publishing. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2016). Heck Reaction—State of the Art. MDPI. [Link]
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M. J. D. (2019). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]
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Minor, K. C., & Sigman, M. S. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC - NIH. [Link]
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McDonald, R. I., et al. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]
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(No author) (n.d.). Intramolecular Heck cyclization of pyridine‐derived tetrasubstituted alkenes. ResearchGate. [Link]
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(No author) (n.d.). Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom. ResearchGate. [Link]
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Ruck, R. T., & Campos, K. R. (2008). Palladium-catalyzed tandem Heck reaction/C-H functionalization--preparation of spiro-indane-oxindoles. PubMed. [Link]
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M. S. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
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Synthesis of Kinase Inhibitors Utilizing the 7-Bromo-Oxazolo[4,5-b]pyridine Scaffold: A Detailed Guide for Medicinal Chemists
Introduction: The Oxazolo[4,5-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding site of various kinases. The oxazolo[4,5-b]pyridine core is one such scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability.
This guide provides a comprehensive overview of the synthesis of kinase inhibitors based on the 7-bromo-oxazolo[4,5-b]pyridine scaffold. We will delve into the strategic considerations for its synthesis and functionalization, with a focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in introducing diverse substituents at the C7-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their kinase inhibitor discovery programs. We will explore its application in the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β) and Aurora kinases, two critical targets in various pathologies.
I. Synthetic Strategy: Building the Core and Introducing Diversity
The overall synthetic strategy for accessing a library of kinase inhibitors from the 7-bromo-oxazolo[4,5-b]pyridine scaffold can be dissected into two key phases: the construction of the core heterocyclic system and its subsequent diversification.
Phase 1: Synthesis of the 7-Bromo-Oxazolo[4,5-b]pyridine Scaffold
The journey begins with the synthesis of the key intermediate, 2-amino-5-bromo-3-hydroxypyridine. This precursor contains the essential functionalities for the subsequent cyclization to form the oxazolo[4,5-b]pyridine ring.
Protocol 1: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine
This protocol is adapted from established procedures for the synthesis of substituted aminopyridines.[1][2][3][4]
Step 1a: Bromination of 2-Aminopyridine
-
Rationale: The initial step involves the regioselective bromination of 2-aminopyridine at the C5 position. The amino group at C2 directs the electrophilic substitution primarily to the C5 position.
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as acetic acid or acetone.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-bromopyridine.
-
Step 1b: Nitration of 2-Amino-5-bromopyridine
-
Rationale: The subsequent nitration is directed to the C3 position. The presence of the amino and bromo substituents influences the regioselectivity of this electrophilic aromatic substitution.
-
Procedure:
-
Carefully add 2-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.
-
Step 1c: Reduction of the Nitro Group
-
Rationale: The nitro group is then reduced to an amino group, which is a prerequisite for the subsequent hydroxylation step.
-
Procedure:
-
Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in ethanol or a mixture of ethanol and water.
-
Add a reducing agent such as iron powder or tin(II) chloride dihydrate.
-
If using iron, add a catalytic amount of ammonium chloride or acetic acid to activate the iron.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the metal salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-5-bromopyridine.
-
Step 1d: Diazotization and Hydrolysis
-
Rationale: The final step involves the conversion of the C3-amino group to a hydroxyl group via a diazotization-hydrolysis sequence.
-
Procedure:
-
Dissolve 2,3-diamino-5-bromopyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-amino-5-bromo-3-hydroxypyridine.
-
Protocol 2: Cyclization to form 7-Bromo-2-substituted-oxazolo[4,5-b]pyridine
The oxazole ring is formed by the condensation of 2-amino-5-bromo-3-hydroxypyridine with a carboxylic acid or its derivative.[5][6][7] The choice of the carboxylic acid determines the substituent at the C2 position of the final scaffold.
-
Rationale: This intramolecular cyclization is a dehydration reaction, often promoted by a dehydrating agent or by heating under acidic conditions. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are commonly used as both the solvent and the catalyst for this transformation.[5]
-
Procedure:
-
Combine 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq) in polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).
-
Heat the reaction mixture to 150-200 °C for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a strong base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the 7-bromo-2-substituted-oxazolo[4,5-b]pyridine.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitors.
Phase 2: Diversification of the Scaffold at the C7-Position
With the 7-bromo-oxazolo[4,5-b]pyridine scaffold in hand, the next critical phase is the introduction of chemical diversity at the C7-position. This is where the power of palladium-catalyzed cross-coupling reactions comes to the forefront.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8] In our case, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the C7 position.
-
Rationale for Reagent Selection:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For electron-deficient heterocycles like our scaffold, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often preferred as they facilitate the rate-limiting oxidative addition step and promote reductive elimination.[9]
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can depend on the solvent and the specific substrates.
-
Solvent: Aprotic polar solvents such as dioxane, DMF, or toluene are typically used. The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
-
Procedure:
-
To a reaction vessel, add 7-bromo-2-substituted-oxazolo[4,5-b]pyridine (1.0 eq), the desired arylboronic acid or its pinacol ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the anhydrous solvent (e.g., dioxane/water mixture).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-aryl-2-substituted-oxazolo[4,5-b]pyridine.
-
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C7 position.
-
Rationale for Reagent Selection:
-
Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of ligand is crucial for the success of this reaction, especially with heteroaromatic halides. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add 7-bromo-2-substituted-oxazolo[4,5-b]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Degas the mixture and then heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 7-amino-2-substituted-oxazolo[4,5-b]pyridine.
-
II. Application Notes: Targeting GSK-3β and Aurora Kinases
The versatility of the 7-bromo-oxazolo[4,5-b]pyridine scaffold is demonstrated by its successful application in the development of inhibitors for diverse kinase targets.
GSK-3β Inhibition: A Therapeutic Target in Inflammation and Beyond
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and inflammation. Dysregulation of GSK-3β signaling is associated with various diseases, making it an attractive therapeutic target. Several studies have reported the development of potent GSK-3β inhibitors based on the oxazolo[4,5-b]pyridine scaffold.[10][11][12][13]
Table 1: Examples of Oxazolo[4,5-b]pyridine-based GSK-3β Inhibitors
| Compound ID | R¹ (at C2) | R² (at C7) | GSK-3β IC₅₀ (µM) | Reference |
| 4g | - | 1,2,3-triazole derivative | 0.19 | [10][11] |
| 7d | - | Piperazinamide derivative | 0.34 | [12] |
| 7e | - | Piperazinamide derivative | 0.39 | [12] |
| 7g | - | Piperazinamide derivative | 0.47 | [12] |
| 7c | - | Piperazinamide derivative | 0.53 | [12] |
The data in Table 1 highlights the potential of the oxazolo[4,5-b]pyridine scaffold for generating potent GSK-3β inhibitors. The introduction of diverse substituents at the C7 position via reactions like the Buchwald-Hartwig amination allows for fine-tuning of the inhibitor's properties.
GSK-3β Signaling Pathway in Inflammation
Caption: Role of Aurora kinases in mitosis.
III. Conclusion and Future Perspectives
The 7-bromo-oxazolo[4,5-b]pyridine scaffold represents a highly valuable platform for the discovery of novel kinase inhibitors. Its synthesis, while multi-step, is achievable through well-established organic chemistry transformations. The true power of this scaffold lies in its amenability to diversification at the C7 position through robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods provide medicinal chemists with the tools to systematically explore the chemical space around the core, leading to the identification of potent and selective inhibitors for a range of kinase targets, as exemplified by the successful development of GSK-3β and Aurora kinase inhibitors.
Future work in this area will likely focus on expanding the diversity of substituents at both the C2 and C7 positions, exploring alternative coupling strategies, and applying the scaffold to a broader range of kinase targets. The continued development of more efficient and greener synthetic methodologies will further enhance the utility of the oxazolo[4,5-b]pyridine scaffold in the ongoing quest for novel therapeutics.
IV. References
-
Bavetsias, V., & Blagg, J. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5128-5141.
-
Alam, M. S., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 88(3), 357-367.
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Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 915-932.
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Fu, G. C. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
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Grumel, V., Mérour, J. Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]-PYRIDINE DERIVATIVES. ARKIVOC, 2001(6), 1329-1345.
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Bavetsias, V., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Molecules, 20(12), 22006-22023.
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Sarsenova, A. S., et al. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Chemistry of Heterocyclic Compounds, 60(5), 466-476.
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Grumel, V., Mérour, J. Y., & Guillaumet, G. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Tetrahedron, 57(32), 6931-6938.
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Scholl, H. J. (1977). U.S. Patent No. 4,061,644. Washington, DC: U.S. Patent and Trademark Office.
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Zhang, L., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science and Applied Information Technology, 6(1), 1-4.
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Alam, M. S., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. ResearchGate.
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Cichoń, T., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(19), 6296.
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Zaitsev, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 853.
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Lin, Y., & Zhang, Y. (2010). Theoretical aspects of palladium-catalysed carbon–carbon cross-coupling reactions. Chemical Society Reviews, 39(1), 19-30.
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Norrby, P. O. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Alam, M. S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(7), 1700022.
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Vaughan, D. (2023). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? BenchChem.
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Sarsenova, A. S., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2(4), 312-323.
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Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
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Wang, C., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8993.
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Wang, Y., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 28(1), 108-112.
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Bavetsias, V., et al. (2008). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 18(22), 6063-6067.
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Li, J., & Wang, X. (2014). U.S. Patent No. CN103709174A.
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Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(8), 1083.
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O’Keefe, B. M., et al. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 28(2), 488-491.
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5128-5141.
-
Alam, M. S., et al. (2016). Synthesis of Novel Oxazolo[4,5‐b]pyridine‐2‐one based 1,2,3‐triazoles as Glycogen Synthase Kinase‐3β Inhibitors with Anti‐inflammatory Potential. Chemical Biology & Drug Design, 88(3), 357-367.
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Zaitsev, A. V., et al. (2020). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 16, 1-9.
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Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-diaminopyridine. Organic Syntheses, 26, 16.
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Le-Dévéhat, F., et al. (2017). Oxazolo[5,4–f]quinoxaline-type selective inhibitors of glycogen synthase kinase-3α (GSK-3α): Development and impact on temozolomide treatment of glioblastoma cells. European Journal of Medicinal Chemistry, 138, 1126-1141.
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Wang, Y., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 28(1), 108-112.
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Li, X., et al. (2014). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Chinese Journal of Organic Chemistry, 34(1), 193-196.
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Hirai, K., et al. (1992). Palladium-Catalyzed Cross-Coupling Reaction of Haloazoles with Phenylsulfonylacetonitrile. Synthesis, 1992(11), 1081-1083.
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Scholl, H. J. (1977). U.S. Patent No. 4,033,975. Washington, DC: U.S. Patent and Trademark Office.
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The Versatility of Functionalized Oxazolopyridines in Medicinal Chemistry: A Guide to Application and Protocol
The oxazolopyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its remarkable versatility and therapeutic potential. Its unique structural and electronic properties allow for diverse functionalization, leading to the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the applications of functionalized oxazolopyridines, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and professionals in the field of drug development.
I. Introduction: The Oxazolopyridine Core in Drug Discovery
The fusion of an oxazole ring with a pyridine ring gives rise to the oxazolopyridine core, a scaffold that has proven to be a fertile ground for the discovery of novel therapeutic agents. The nitrogen and oxygen atoms within this heterocyclic system provide key hydrogen bonding opportunities, while the aromatic nature of the rings allows for π-π stacking interactions with biological targets. Furthermore, the scaffold's rigidity and planarity can be fine-tuned through substitution, enabling precise orientation within a binding pocket.
This guide will delve into the significant applications of functionalized oxazolopyridines, with a primary focus on their roles as kinase inhibitors in oncology, their potential in addressing neurodegenerative diseases, and their utility as anti-infective agents.
II. Oxazolopyridines as Potent Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of modern cancer therapy. Functionalized oxazolopyridines have emerged as a promising class of kinase inhibitors, targeting key players in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase 3β (GSK-3β).
Application Note: Targeting Angiogenesis with VEGFR-2 Inhibitors
VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can effectively block the blood supply to tumors, thereby impeding their growth. Several oxazolopyridine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against recombinant human VEGFR-2. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.[2]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer 1
-
ATP (500 µM)
-
PTK Substrate (Poly (Glu:Tyr, 4:1))
-
Test Compound (e.g., a functionalized oxazolopyridine)
-
DMSO
-
Nuclease-free water
-
Kinase-Glo® MAX reagent
-
White 96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare 1x Kinase Buffer by diluting the 5x Kinase Buffer 1 stock with nuclease-free water. DTT can be added to a final concentration of 1 mM if desired.[2]
-
Prepare a 10 mM stock solution of the test compound in DMSO. From this stock, prepare serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Master Mixture Preparation:
-
Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix the following components:
-
6 µL of 5x Kinase Buffer 1
-
1 µL of 500 µM ATP
-
1 µL of 50x PTK substrate
-
17 µL of sterile deionized water[1]
-
-
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.[1]
-
Test Wells: Add 5 µL of the diluted test compound solutions to the respective wells.[1]
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.[1]
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[1]
-
-
Enzyme Addition:
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for 45 minutes.[3]
-
-
Luminescence Detection:
-
Data Analysis:
-
The inhibitory activity of the test compound is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated.
-
Application Note: Modulating Cell Signaling with GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.[4] Aberrant GSK-3β activity has been implicated in various cancers. Oxazolo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of GSK-3β.[5]
Protocol 2: In Vitro GSK-3β Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibitory effect of a test compound on GSK-3β activity.
Materials and Reagents:
-
Purified GSK3β enzyme
-
GSK Substrate Peptide
-
ATP
-
5x Kinase Assay Buffer 1
-
DTT (0.5 M)
-
Test Compound
-
Kinase-Glo® Max reagent
-
White 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer 1 with 2 mM DTT.[4]
-
Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer 1.
-
-
Master Mix Preparation:
-
Prepare a Master Mix containing 5x Kinase Assay Buffer 1 with DTT, GSK Substrate Peptide, and distilled water.[4]
-
-
Assay Setup:
-
Add 20 µL of the Master Mix to each well.[4]
-
Add 5 µL of 100 µM ATP solution to all wells except the "Blank" wells. Add 5 µL of distilled water to the "Blank" wells.[4]
-
Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Assay Buffer 1 to the "No Inhibitor Control" wells.
-
Add 20 µL of 1x Kinase Assay Buffer 1 to the "No Enzyme Control" wells.
-
-
Enzyme Reaction:
-
Detection:
-
Add 50 µL of Kinase-Glo® Max reagent to each well.[4]
-
Incubate at room temperature for 15 minutes.
-
Measure luminescence using a microplate reader.
-
III. Evaluating the Anticancer Potential of Oxazolopyridines: Cell-Based Assays
Beyond enzymatic assays, it is crucial to assess the effects of these compounds on cancer cells. Cell viability and migration assays are fundamental tools in this evaluation.
Application Note: Assessing Cytotoxicity with the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] This assay is instrumental in determining the dose-dependent effects of a potential anticancer agent on cancer cell lines.
Protocol 3: MTT Cell Viability Assay
This protocol provides a general procedure for evaluating the cytotoxicity of an oxazolopyridine derivative against a chosen cancer cell line.
Materials and Reagents:
-
Cancer cell line of choice (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compound (oxazolopyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include untreated control wells and a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).[6]
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Application Note: Assessing Anti-Metastatic Potential with Cell Migration Assays
Cell migration is a critical process in cancer metastasis. The scratch assay is a straightforward method to assess the effect of a compound on cell migration in vitro.[8]
Protocol 4: Scratch (Wound Healing) Assay
This protocol details the steps to evaluate the inhibitory effect of an oxazolopyridine compound on cancer cell migration.
Materials and Reagents:
-
Cancer cell line (e.g., HT29)
-
Complete growth medium
-
Test Compound
-
6-well plates
-
Pipette tip (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed cells in a 6-well plate and grow them to 100% confluence.[9]
-
-
Creating the "Wound":
-
Compound Treatment:
-
Add fresh medium containing different concentrations of the test compound to the wells. Include an untreated control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and after a set incubation period (e.g., 24 hours).[8]
-
-
Data Analysis:
-
Measure the width or area of the scratch at both time points using image analysis software (e.g., ImageJ).
-
The inhibition of cell migration is determined by comparing the closure of the scratch in the treated wells to the control wells.[8]
-
IV. Oxazolopyridines in Neurodegenerative Diseases
Neurodegenerative diseases like Parkinson's are characterized by the progressive loss of neurons. Monoamine oxidase B (MAO-B) is an enzyme involved in the catabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[10] Oxazolopyridine derivatives have been designed and synthesized as potent MAO-B inhibitors.[10]
Application Note: Targeting MAO-B for Parkinson's Disease
The development of selective MAO-B inhibitors can help to increase dopamine levels in the brain, thereby alleviating the motor symptoms of Parkinson's disease.
Protocol 5: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric method for screening compounds for their ability to inhibit MAO-B.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate
-
Developer
-
High Sensitivity Probe
-
Test Compound
-
Inhibitor Control (e.g., Selegiline)
-
96-well plate suitable for fluorescence measurements
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the test inhibitors and the inhibitor control at 10x the desired final concentration in MAO-B Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of the test inhibitor, inhibitor control, or assay buffer (for enzyme control) to the appropriate wells.
-
-
Enzyme Addition:
-
Substrate Addition:
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
V. Oxazolopyridines as Anti-Infective Agents
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The oxazolidinone class of antibiotics, which includes the clinically approved drug linezolid, has a unique mechanism of inhibiting bacterial protein synthesis.[12] Piperazinyl oxazolidinones containing a pyridine ring have shown activity against Gram-positive pathogens.[13]
Application Note: Screening for Antibacterial Activity
The initial evaluation of novel oxazolopyridine derivatives for anti-infective potential involves screening against a panel of clinically relevant bacteria.
Protocol 6: Broth Microdilution Antibacterial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound
-
Control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Compound Preparation:
-
Prepare serial twofold dilutions of the test compound and the control antibiotic in CAMHB in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
VI. Synthesis of Functionalized Oxazolopyridines
A common synthetic route to functionalized oxazolopyridines involves the condensation of an aminopyridinol with a carboxylic acid or its derivative.
Application Note: General Synthetic Strategy
The following represents a generalized, two-step synthetic pathway for the preparation of certain oxazolo[5,4-d]pyrimidine derivatives, which share a similar heterocyclic core concept.
Protocol 7: General Synthesis of a 2,7-Disubstituted Oxazolo[5,4-d]pyrimidine
This protocol is a representative example of how an oxazolopyrimidine scaffold can be constructed.
Step 1: Synthesis of the Intermediate Imidoester
-
A mixture of a 5-amino-2-substituted-oxazole-4-carbonitrile and triethyl orthoformate is refluxed.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess triethyl orthoformate is removed under reduced pressure to yield the intermediate imidoester derivative.
Step 2: Ring Closure to Form the Oxazolo[5,4-d]pyrimidine
-
The crude imidoester from the previous step is treated with an aqueous solution of a primary amine (e.g., methylamine).
-
The reaction mixture is stirred at room temperature.
-
The resulting precipitate is collected by filtration, washed, and purified by recrystallization or column chromatography to afford the desired 2,7-disubstituted oxazolo[5,4-d]pyrimidine.
VII. Data Presentation and Visualization
For clarity and comparative analysis, quantitative data should be presented in a tabular format.
Table 1: Example Data for VEGFR-2 Inhibition by Oxazolopyridine Derivatives
| Compound ID | R1-substituent | R2-substituent | VEGFR-2 IC50 (nM) |
| OX-1 | -H | -Phenyl | 150 |
| OX-2 | -CH3 | -Phenyl | 125 |
| OX-3 | -Cl | -Phenyl | 75 |
| OX-4 | -H | -Pyridyl | 50 |
Diagrams:
To visualize experimental workflows and signaling pathways, Graphviz diagrams are employed.
Caption: General workflow for the development of oxazolopyridine-based therapeutic agents.
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for oxazolopyridine inhibitors.
VIII. Conclusion
Functionalized oxazolopyridines represent a highly valuable and versatile scaffold in medicinal chemistry. Their demonstrated efficacy as kinase inhibitors, potential in treating neurodegenerative diseases, and promise as anti-infective agents underscore their importance in drug discovery. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, facilitating the exploration and development of novel oxazolopyridine-based therapeutics. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.
IX. References
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Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Synthesis of Novel Oxazolo[4,5‐b]pyridine‐2‐one based 1,2,3‐triazoles as Glycogen Synthase Kinase‐3β Inhibitors with Anti‐inflammatory Potential. (n.d.). OUCI. Retrieved from [Link]
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MTT (Assay protocol). (2023, February 22). protocols.io.
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
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Park, H. R., et al. (2013). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Bioorganic & medicinal chemistry, 21(17), 5556–5563.
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Brickner, S. J., et al. (1998). Piperazinyl oxazolidinone antibacterial agents containing a pyridine, diazene, or triazene heteroaromatic ring. Journal of medicinal chemistry, 41(19), 3727–3735.
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Gandini, A., et al. (2021). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. Molecules (Basel, Switzerland), 26(15), 4635.
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SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001, March 30). Retrieved from [Link]
-
Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds, 61(11), e20251126.
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Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. Lancet (London, England), 358(9297), 1975–1982.
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Gandini, A., et al. (2021). Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in. The Plant journal : for cell and molecular biology, 107(3), 878–893.
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Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 632-636.
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Yadav, U. M., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3), 937.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules (Basel, Switzerland), 27(19), 6544.
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Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds, 61(11), e20251126.
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]
-
In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Shah, A. R., et al. (2012). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 4(4), 1476-1481.
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Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Szychowski, K. A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694.
-
Gudrinietse, E., et al. (1995). ChemInform Abstract: Synthesis of 2‐Oxooxazolo(5,4‐b)pyridines and Their Reaction with Amines. ChemInform, 26(38).
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Doise, M., et al. (n.d.). Synthesis of novel heterocycles : Oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines. Semantic Scholar. Retrieved from [Link]
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Liang, C. C., et al. (2007). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (8), 259.
-
Boyd, M. J., et al. (2020). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Bioorganic & medicinal chemistry letters, 30(16), 127329.
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Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro kinase assay. (2024, May 31). protocols.io.
-
Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Raja, A., et al. (2017). An optimized method for accurate quantification of cell migration using human small intestine cells. MethodsX, 4, 344–353.
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preparation of 7-amino-oxazolo[4,5-b]pyridine from the bromo derivative
Application Note & Protocol
Facile Synthesis of 7-Amino-oxazolo[4,5-b]pyridine via Palladium-Catalyzed C-N Cross-Coupling
Abstract: The oxazolo[4,5-b]pyridine scaffold is a privileged heterocycle in medicinal chemistry and materials science. The introduction of an amino group at the C7 position is a key transformation for creating analogues with diverse biological activities.[1][2] This document provides a comprehensive guide for the synthesis of 7-amino-oxazolo[4,5-b]pyridine from its corresponding bromo-derivative, 7-bromo-oxazolo[4,5-b]pyridine. We eschew classical, often harsh, methodologies in favor of the robust and versatile Buchwald-Hartwig amination.[3] This protocol details the underlying chemical principles, provides a rationale for the selection of reagents, and presents a validated, step-by-step procedure suitable for researchers in drug discovery and process development.
The Chemistry of Heteroaryl Amination
A Paradigm Shift in C(sp²)–N Bond Formation
The construction of a bond between an aromatic carbon and a nitrogen atom is a cornerstone of modern organic synthesis. Historically, methods like nucleophilic aromatic substitution (SNAr) were employed. However, SNAr reactions are often limited to substrates activated by strong electron-withdrawing groups and can require forcing conditions, limiting functional group tolerance.[4][5] The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling, has revolutionized this field.
The Buchwald-Hartwig Amination: A Modern Approach
The Buchwald-Hartwig amination stands as the preeminent method for aryl and heteroaryl C-N bond formation due to its remarkable scope, reliability, and milder conditions compared to classical methods.[3][6] The reaction facilitates the coupling of an aryl or heteroaryl halide (or triflate) with a wide variety of primary and secondary amines, and even ammonia equivalents, in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig reaction is rooted in a well-understood Pd(0)/Pd(II) catalytic cycle.[7][8] The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.
The key steps are:
-
Oxidative Addition: The active Pd(0) complex inserts into the carbon-bromine bond of 7-bromo-oxazolo[4,5-b]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the supporting ligand.[8]
-
Ligand Exchange & Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product, 7-amino-oxazolo[4,5-b]pyridine, is released from the metal center. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Protocol Design & Experimental Rationale
The success of this synthesis hinges on the careful selection of each component of the catalytic system.
Ammonia Source: Navigating a Gaseous Reagent
Directly using ammonia gas can be challenging in a laboratory setting. Therefore, an "ammonia equivalent" is often employed. Benzophenone imine is an excellent choice; it couples efficiently under Buchwald-Hartwig conditions, and the resulting N-arylimine is readily hydrolyzed under mild acidic conditions to furnish the primary amine.[6] Alternatively, lithium bis(trimethylsilyl)amide (LiHMDS) can serve as both the base and an ammonia source precursor, though this may require more stringent optimization.[10] This protocol will utilize benzophenone imine for its reliability and straightforward work-up.
The Catalyst System: Palladium and a Bulky Ligand
-
Palladium Precatalyst: We select tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source. It is an air-stable Pd(0) precursor that is readily converted to the active monoligated Pd(0) species in solution.
-
Ligand: The choice of ligand is critical. For heteroaryl halides, bulky, electron-rich biaryl monophosphine ligands are superior.[10][11] They accelerate both the oxidative addition and the final reductive elimination steps, increasing reaction rates and preventing the formation of undesired side products.[9] We recommend using a second-generation ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) for its broad applicability and high efficiency in coupling heteroaryl halides.[10]
The Base: A Non-Nucleophilic Proton Scavenger
A strong, non-nucleophilic base is required to deprotonate the amine without competing with it as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the base of choice for this transformation. It is strong enough to deprotonate the coordinated benzophenone imine but is too sterically hindered to act as a competing nucleophile.[12]
Solvent and Atmosphere: Creating an Inert Environment
Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[13] Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous, aprotic solvents like toluene or dioxane are ideal, as they effectively solubilize the reactants and do not interfere with the catalytic cycle. Toluene is chosen for its high boiling point, which allows for effective heating.
Detailed Experimental Protocol
Materials and Reagents
-
7-Bromo-oxazolo[4,5-b]pyridine (CAS: 533910-57-5)[14]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Benzophenone imine
-
Anhydrous Toluene
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Reaction Setup Workflow
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), XPhos (0.048 equiv, 4.8 mol %), and sodium tert-butoxide (1.4 equiv).
-
Degassing: Seal the flask and carefully evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[12]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Then, add benzophenone imine (1.2 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cooling and Hydrolysis: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 2 M HCl (approx. 2 mL per mmol of substrate) and stir the biphasic mixture vigorously for 1 hour to hydrolyze the imine intermediate.
-
Work-up: Neutralize the mixture by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification
Purify the crude residue by silica gel column chromatography, typically using a gradient eluent system such as hexanes/ethyl acetate, to afford the pure 7-amino-oxazolo[4,5-b]pyridine.
Data & Troubleshooting
Table 1: Representative Reaction Parameters
| Component | Molar Equiv. | Mol % | Notes |
| 7-Bromo-oxazolo[4,5-b]pyridine | 1.0 | 100 | Limiting reagent. |
| Pd₂(dba)₃ | 0.02 | 2 | Palladium precatalyst. Loading can be optimized (1-5 mol %). |
| XPhos | 0.048 | 4.8 | Ligand. A Pd:Ligand ratio of 1:2.4 is used. |
| NaOt-Bu | 1.4 | 140 | Base. Must be fresh and handled under inert conditions. |
| Benzophenone Imine | 1.2 | 120 | Ammonia equivalent. |
| Toluene (Anhydrous) | N/A | N/A | Solvent. Concentration of ~0.1 M is a good starting point. |
| Temperature | N/A | N/A | 100-110 °C |
| Time | N/A | N/A | 12-24 hours |
| Expected Yield | N/A | N/A | 60-90% (based on similar heteroaryl aminations)[10] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).[13] 2. Impure base or solvent. 3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere techniques. 2. Use freshly opened, high-purity reagents and anhydrous solvents. 3. Confirm reaction temperature. |
| Formation of Side Products | 1. Hydrodehalogenation (Ar-Br → Ar-H). 2. Ligand degradation. | 1. Ensure the system is free of water. Consider a different ligand/base combination. 2. Avoid excessively high temperatures or prolonged reaction times. |
| Incomplete Hydrolysis | Insufficient acid or stirring during the hydrolysis step. | Add more 2 M HCl and increase the stirring time. Ensure the two phases are mixing vigorously. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 7-amino-oxazolo[4,5-b]pyridine using a modern palladium-catalyzed Buchwald-Hartwig amination. By understanding the rationale behind the choice of catalyst, ligand, base, and reaction conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of valuable amino-heterocycles. This protocol emphasizes safety, efficiency, and mechanistic understanding, empowering scientists in the fields of drug discovery and chemical development.
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New Journal of Chemistry (RSC Publishing). (n.d.). On the nucleophilic derivatization of 4,7-dibromo-[13][15]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. Retrieved from
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- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aablocks.com [aablocks.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 7-Bromo-Oxazolo[4,5-b]pyridine
Introduction: The Oxazolo[4,5-b]pyridine Scaffold - A Privileged Heterocycle
The oxazolo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and embedded hydrogen bond donors and acceptors make it an attractive framework for designing novel therapeutic agents. Derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of this core structure is paramount for modulating its physicochemical properties and biological targets.
7-Bromo-oxazolo[4,5-b]pyridine serves as a versatile and critical building block for library synthesis and lead optimization. The bromine atom at the C7 position of the pyridine ring acts as a synthetic handle, enabling a diverse array of palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and robust protocols for the C7 functionalization of this scaffold, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and facilitate optimization.
Core Concept: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-O bond formation, offering mild and functional-group-tolerant methods for constructing complex molecules. The general catalytic cycle, illustrated below, forms the basis for the protocols described herein. It typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-oxazolo[4,5-b]pyridine.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron, organocopper, or amine) displaces the halide on the palladium complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]
Figure 1: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C (Aryl/Heteroaryl) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the operational simplicity, mild conditions, and the commercial availability and stability of boronic acid reagents.[5] This protocol is essential for synthesizing bi-aryl derivatives of the oxazolopyridine core.
Scientific Rationale
The choice of catalyst, ligand, base, and solvent is critical for an efficient Suzuki coupling.
-
Catalyst/Ligand System: A combination of a palladium precursor like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand is common. For heteroaromatic substrates, which can sometimes act as catalyst poisons, bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Fu groups) can enhance catalyst stability and turnover.[6]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and substrate compatibility.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is often employed to dissolve both the organic and inorganic reagents.[7]
Detailed Protocol: Synthesis of 7-Phenyl-oxazolo[4,5-b]pyridine
This protocol is adapted from established procedures for the Suzuki coupling of related bromo-pyridines.[6][7]
Materials:
-
7-Bromo-oxazolo[4,5-b]pyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting bromide.
-
Stir the mixture vigorously and heat to 90-95 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-phenyl-oxazolo[4,5-b]pyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard, commercially available Pd(0) source effective for many aryl bromides.[7] |
| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the limiting bromide. |
| Base | K₃PO₄ (2.0 equivalents) | Effective base for activating the boronic acid without being overly harsh.[6] |
| Solvent | 1,4-Dioxane/Water (4:1) | Aprotic polar solvent mixture solubilizes both organic and inorganic reagents.[6] |
| Temperature | 90-95 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Table 1: Optimized parameters for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical synthesis.[4][8] This method allows for the direct coupling of amines with aryl halides, providing access to a wide range of arylamine derivatives that would be difficult to synthesize via classical methods.
Scientific Rationale
The success of a Buchwald-Hartwig amination hinges on the correct combination of ligand and base.
-
Ligand: The ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) developed by the Buchwald group are highly effective. They promote the challenging reductive elimination step that forms the C-N bond and stabilize the palladium catalyst, preventing decomposition.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), making it a more active nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (NaOtBu, KOtBu) are commonly used.[4] The choice of base can affect reaction rates and functional group tolerance.[10]
Detailed Protocol: Synthesis of 7-(Morpholino)-oxazolo[4,5-b]pyridine
This protocol is based on methodologies developed for the amination of other N-heterocyclic halides.[9][11]
Materials:
-
7-Bromo-oxazolo[4,5-b]pyridine
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and NaOtBu (1.4 equiv) to a dry reaction vial or Schlenk flask.
-
Add anhydrous toluene, followed by 7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv) and morpholine (1.2 equiv).
-
Seal the vial or flask and remove it from the glovebox.
-
Stir the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[12] This reaction is invaluable for introducing linear alkyne moieties, which can serve as handles for further transformations (e.g., click chemistry) or as components of conjugated materials.
Scientific Rationale
The classic Sonogashira reaction employs a dual catalytic system.
-
Palladium Catalyst: As in other cross-couplings, a palladium(0) species facilitates the oxidative addition to the aryl bromide.[13]
-
Copper(I) Co-catalyst: Copper(I), typically from CuI, reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to scavenge the HBr byproduct. It often serves as the solvent as well.[1]
-
Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free Sonogashira protocols, which typically require a stronger base and different ligand systems.[1][13]
Detailed Protocol: Synthesis of 7-(Phenylethynyl)-oxazolo[4,5-b]pyridine
This protocol uses the standard Pd/Cu co-catalyzed conditions, adapted from procedures for other aryl bromides.[14][15]
Materials:
-
7-Bromo-oxazolo[4,5-b]pyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv).
-
Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio.
-
Add phenylacetylene (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC (typically 2-6 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove catalyst residues, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Cu Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide for efficient transmetalation.[12] |
| Base/Solvent | Et₃N | Acts as both the base to deprotonate the alkyne and as a solvent.[14] |
| Co-Solvent | THF | Helps to solubilize the aryl bromide starting material. |
| Temperature | RT to 50 °C | The reaction is often facile and does not require high temperatures.[12] |
| Atmosphere | Inert (Argon) | Protects the catalysts and prevents oxidative homocoupling of the alkyne. |
Table 2: Optimized parameters for Sonogashira coupling.
Heck-Mizoroki Reaction: C-C (Alkenyl) Bond Formation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route for vinylation.[16] It is particularly useful for installing propenoate or styrenyl groups, which are common motifs in pharmaceuticals and functional materials.
Scientific Rationale
Key factors in the Heck reaction include the catalyst, base, and solvent.
-
Catalyst: Palladium acetate [Pd(OAc)₂] is a common and inexpensive precatalyst. Ligandless conditions can sometimes be effective, though phosphine ligands are often added to improve stability and reactivity, especially with less reactive aryl bromides.[17]
-
Base: An organic or inorganic base is required to neutralize the HBr formed during the catalytic cycle. Triethylamine (Et₃N) is a common choice, as is potassium carbonate (K₂CO₃).[18]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
Detailed Protocol: Synthesis of Methyl (E)-3-(oxazolo[4,5-b]pyridin-7-yl)acrylate
This protocol is adapted from a procedure used for a structurally similar dibromo-thiadiazolo[3,4-c]pyridine.[18]
Materials:
-
7-Bromo-oxazolo[4,5-b]pyridine
-
Methyl acrylate
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Tri-o-tolylphosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealed vial or reaction flask, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv).
-
Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).
-
Seal the vessel and purge with argon.
-
Add anhydrous DMF, followed by Et₃N (2.0 equiv) and methyl acrylate (1.5 equiv).
-
Heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the target acrylate.
Conclusion and Future Directions
The 7-bromo-oxazolo[4,5-b]pyridine scaffold is a key intermediate for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling protocols detailed in these notes—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust and versatile toolkit for its functionalization. By understanding the mechanistic principles behind each reaction, researchers can rationally select conditions and troubleshoot optimizations. Further exploration could involve applying C-H activation methodologies to functionalize other positions on the pyridine ring, offering orthogonal strategies for creating molecular complexity.[19][20] These reliable synthetic routes will undoubtedly accelerate the discovery of novel oxazolo[4,5-b]pyridine derivatives with significant potential in drug development and materials science.
References
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(E)-4-(2-(7-Bromo-[18][21]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. Available at: [Link]
-
Multi-component synthesis and in vitro and in vivo anticancer activity of novel arylmethylene bis-isoxazolo[4,5-b]pyridine-N-oxides. PubMed. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- (No valid reference)
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
- 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry.
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available at: [Link]
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Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]
-
Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[8][18]triazolo[1, 5-a]pyrimidine. ResearchGate. Available at: [Link]
-
Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. MDPI. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. PubMed. Available at: [Link]
-
Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate. Available at: [Link]
- (No valid reference)
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]
- (No valid reference)
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Available at: [Link]
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The Strategic Utility of 7-bromo-oxazolo[4,5-b]pyridine in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
Introduction: The Oxazolo[4,5-b]pyridine Scaffold as a Privileged Motif in Oncology
The oxazolo[4,5-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry due to its structural resemblance to purine bases, the fundamental components of DNA and RNA. This similarity allows molecules incorporating this scaffold to potentially act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] Furthermore, the unique electronic and steric properties of the oxazolo[4,5-b]pyridine system make it a versatile platform for the development of targeted therapies, particularly kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively bind to and inhibit the activity of specific kinases, it is possible to develop highly effective and less toxic anticancer agents.
The strategic introduction of a bromine atom at the 7-position of the oxazolo[4,5-b]pyridine ring system creates a key synthetic handle. This bromo-derivative serves as a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[3][4] These reactions allow for the facile and modular introduction of a wide range of substituents at the 7-position, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds with potent and selective anticancer activity.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 7-bromo-oxazolo[4,5-b]pyridine in the synthesis of anticancer agents. It includes in-depth application notes, detailed experimental protocols for key synthetic transformations, and data on the biological activity of representative compounds.
Synthetic Strategies: Leveraging Palladium Catalysis for Molecular Diversity
The chemical reactivity of the bromine atom at the 7-position of the oxazolo[4,5-b]pyridine core makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, allowing for the formation of new chemical bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Synthesize 7-Aryl-oxazolo[4,5-b]pyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[5] In the context of 7-bromo-oxazolo[4,5-b]pyridine, this reaction enables the introduction of a diverse array of aryl and heteroaryl substituents at the 7-position. This is particularly valuable in the design of kinase inhibitors, where these appended aromatic rings can form crucial interactions within the ATP-binding pocket of the target kinase.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or can be used directly as a Pd(0) complex like Pd(PPh₃)₄. The choice of ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[5]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.[7]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds for 7-Amino-oxazolo[4,5-b]pyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[3] This reaction is instrumental in the synthesis of 7-amino-oxazolo[4,5-b]pyridine derivatives, where the nitrogen-containing substituent can act as a key hydrogen bond donor or acceptor, crucial for binding to biological targets. The ability to introduce a wide variety of primary and secondary amines, including cyclic amines like piperazine, opens up a vast chemical space for drug discovery.[8][9]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of ligand is paramount, with bulky, electron-rich phosphine ligands being particularly effective. Ligands such as BINAP or those from the Buchwald portfolio are commonly used to promote the reaction.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a frequently used base for this transformation.[10]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic species.[10]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of 7-substituted oxazolo[4,5-b]pyridine derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 7-Aryl-oxazolo[4,5-b]pyridines via Suzuki-Miyaura Coupling
Materials:
-
7-bromo-oxazolo[4,5-b]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of toluene and ethanol (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 7-Amino-oxazolo[4,5-b]pyridines via Buchwald-Hartwig Amination
Materials:
-
7-bromo-oxazolo[4,5-b]pyridine
-
Amine (e.g., piperazine) (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
(±)-BINAP (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), (±)-BINAP (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity of 7-Substituted Oxazolo[4,5-b]pyridine Derivatives
The modular nature of the synthesis allows for the generation of libraries of compounds for screening against various cancer cell lines and specific kinase targets. The following table summarizes the anticancer activity of representative 7-substituted oxazolo[4,5-b]pyridine analogs, demonstrating the potential of this scaffold in oncology research.
| Compound ID | 7-Substituent | Target/Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| 1 | 5-phenyl-7-piperazin-1-yl-2-p-tolyl | Leukemia (CCRF-CEM) | >100 | [11] |
| 2 | 5-phenyl-7-piperazin-1-yl-2-p-tolyl | Colon Cancer (HCT-116) | 0.59 (LC₅₀) | [11] |
| 3 | 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl | Various | 0.9 - 1.9 (GI₅₀) | [5] |
| 4 | 7d (piperazine-linked amide) | GSK-3β | 0.34 | [2] |
| 5 | 7e (piperazine-linked amide) | GSK-3β | 0.39 | [2] |
Conclusion and Future Directions
7-bromo-oxazolo[4,5-b]pyridine is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The strategic placement of the bromine atom facilitates the use of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to introduce a wide range of substituents at the 7-position. This modular approach allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds with potent and selective anticancer activity. The examples provided herein demonstrate the potential of this scaffold to yield compounds with significant inhibitory activity against various cancer cell lines and specific molecular targets like kinases. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel substituents at the 7-position, and the in-depth investigation of the mechanisms of action of these promising anticancer agents.
References
-
5]Oxazolo[4,5-D]Pyrimidines.
-
5]oxazolo[4,5-d]pyrimidines.
-
5]Oxazolo[4,5-D]pyrimidines.
-
5]Oxazolo[4,5-D]pyrimidines.
-
5]Oxazolo[4,5-D]pyrimidines | Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Design and Synthesis of Novel Oxazolopyridine-Based Therapeutic Agents
Abstract: The oxazolopyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines and offering a versatile framework for designing potent and selective therapeutic agents.[1][2] Its fused heterocyclic system provides a rigid core that can be strategically functionalized to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes crucial in pathophysiology.[1][2] Consequently, oxazolopyridine derivatives have emerged as promising candidates for treating a spectrum of diseases, most notably cancer and inflammatory disorders.[1][3][4][5] This guide provides a comprehensive, experience-driven framework for researchers engaged in the discovery and development of novel oxazolopyridine-based therapeutics. We will delve into rational design strategies, present detailed, field-proven synthetic protocols, and outline robust methods for characterization and in vitro biological evaluation.
Part I: Rational Design and Target Selection
The foundation of successful drug discovery lies in a meticulously planned design strategy. For the oxazolopyridine scaffold, this involves selecting a relevant biological target and leveraging structure-activity relationship (SAR) data to design molecules with a high probability of potent and selective interaction.
The Landscape of Biological Targets
The oxazolopyridine core is a versatile binder, and derivatives have been successfully developed against numerous target classes. The choice of target is the primary determinant of the subsequent design and screening strategy.
-
Protein Kinases: This is the most explored target class for oxazolopyrindines. Their ATP-competitive binding mode is well-suited to the scaffold's purine-like structure. Key kinase targets include:
-
VEGFR-2: Crucial for angiogenesis (the formation of new blood vessels), a hallmark of cancer.[3] Inhibition blocks tumor growth and metastasis.
-
Aurora Kinase A (AURKA): A pivotal regulator of mitosis; its inhibition leads to mitotic arrest and apoptosis in cancer cells.[1]
-
Glycogen Synthase Kinase-3β (GSK-3β): A pro-inflammatory enzyme; its inhibition is a therapeutic strategy for inflammatory diseases.[5]
-
Janus Kinases (JAKs): Key mediators in cytokine signaling pathways implicated in inflammation and certain cancers.[1][3]
-
-
Other Enzymes:
-
NEDD8-Activating Enzyme (NAE): An E1 ubiquitin-like protein activating enzyme involved in cell proliferation, making it a target for cancer therapy.[1]
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of cancer cells.[6]
-
-
Anti-apoptotic Proteins:
Causality in Design: Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for transforming a weakly active "hit" into a potent "lead" compound. By systematically modifying the scaffold and observing the effect on biological activity, we can deduce which chemical features are critical for target engagement. The table below summarizes general SAR trends for oxazolo[5,4-d]pyrimidine derivatives based on published anticancer research.
| Position on Scaffold | Substituent Type | General Impact on Activity | Rationale & Causality |
| C2-Position | Aromatic/Heteroaromatic Rings (e.g., Phenyl, Isoxazole) | Often critical for potency.[1][3] | This position often projects into the ATP binding site's hydrophobic region or forms key interactions. The isoxazole moiety, for instance, is a favorable substituent in many designs.[7] |
| C5-Position | Small Alkyl (e.g., Methyl) vs. Hydrogen | Variable; can influence selectivity and potency. | A methyl group can provide beneficial hydrophobic interactions but may also introduce steric clashes depending on the target's topology. Removing it (H-substituent) has been explored to improve effects.[3] |
| C7-Position | Aliphatic Amino Chains, Piperazine Moieties | Significantly modulates potency and physicochemical properties.[1][3] | This position often points towards the solvent-exposed region of the binding pocket. The length and functional groups (e.g., dimethylamino) of the chain are critical for optimizing interactions and properties like solubility.[3][8] |
The Role of Computational Chemistry
Modern drug design heavily relies on computational tools to prioritize synthetic targets, saving significant time and resources. Molecular docking predicts the binding pose and affinity of a designed molecule within the target's active site, while in silico models predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess "drug-likeness."[3][6]
Part II: Synthesis of Oxazolopyridine Scaffolds
The synthesis of the core scaffold is the first critical step in the laboratory. The choice of route depends on the desired isomer and the available starting materials. We present two validated protocols for common oxazolopyridine cores.
Protocol 1: Synthesis of a 2,7-Disubstituted Oxazolo[5,4-d]pyrimidine Core
This protocol describes a common and versatile route for creating the oxazolo[5,4-d]pyrimidine scaffold, which often serves as a precursor for kinase inhibitors. The strategy involves the construction of the oxazole ring onto a pyrimidine core followed by functionalization at the C7 position.
Step-by-Step Methodology:
-
Synthesis of 2-Chloro-5-nitro-pyrimidin-4-ylamine:
-
To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in ethanol at 0°C, add a solution of aqueous ammonia (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Filter the resulting precipitate, wash with cold water and ethanol, and dry under vacuum to yield the product as a solid.
-
Causality: The C4 chlorine is more reactive towards nucleophilic substitution than the C2 chlorine, allowing for selective amination at this position.
-
-
Synthesis of 2-Chloro-pyrimidine-4,5-diamine:
-
Suspend 2-chloro-5-nitro-pyrimidin-4-ylamine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction by TLC.
-
Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.
-
Causality: The iron/acetic acid system is a classic and effective method for the reduction of an aromatic nitro group to an amine.
-
-
Synthesis of 2-Substituted-7-chloro-oxazolo[5,4-d]pyrimidine:
-
Dissolve the crude 2-chloro-pyrimidine-4,5-diamine (1.0 eq) in a suitable solvent like pyridine or polyphosphoric acid.
-
Add the desired acyl chloride (e.g., 4-methoxybenzoyl chloride, 1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 100-120°C for 4-8 hours to drive the cyclization.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry. Purify by column chromatography if necessary.
-
Causality: The 4,5-diamine undergoes condensation with the acyl chloride, followed by an intramolecular cyclization to form the thermodynamically stable fused oxazole ring.
-
-
Synthesis of the Final 2,7-Disubstituted Product:
-
Dissolve the 7-chloro-oxazolo[5,4-d]pyrimidine intermediate (1.0 eq) in a solvent such as n-butanol or DMF.
-
Add the desired amine (e.g., N,N-dimethylpropan-1-amine, 1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the mixture to 80-120°C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction, remove the solvent under vacuum, and partition the residue between ethyl acetate and water.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final compound by flash column chromatography.
-
Causality: The chlorine at the C7 position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing heterocyclic system, allowing for the introduction of various amine side chains.
-
Part III: Characterization and Purification
Rigorous characterization and purification are non-negotiable for ensuring that the biological data generated is reliable and reproducible. The identity, structure, and purity of every synthesized compound must be unequivocally established.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological testing.
Protocol 2: Purification by Flash Column Chromatography
This is the standard method for purifying organic compounds in milligram-to-gram scale.
-
Slurry Preparation: Adsorb the crude compound onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), adding silica, and evaporating the solvent to dryness.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully load the dried slurry onto the top of the packed silica gel bed.
-
Elution: Run the chosen solvent system through the column, collecting fractions. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Part IV: In Vitro Biological Evaluation
Once a compound is synthesized and purified, its biological activity must be quantified. The following protocols are standard starting points for assessing the therapeutic potential of novel oxazolopyridine derivatives.
Protocol 3: Cell Viability/Cytotoxicity MTT Assay
This colorimetric assay is a standard method for measuring the cytotoxic effect of a compound on cancer cell lines.[3][6]
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Example Data Presentation:
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| OX-PY-001 | HT-29 (Colon Cancer) | 58.4[8] |
| OX-PY-002 | A549 (Lung Cancer) | 75.2 |
| Cisplatin (Control) | HT-29 (Colon Cancer) | 47.2[8] |
| 5-FU (Control) | HT-29 (Colon Cancer) | 381.2[8] |
Protocol 4: In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity.[1] This protocol provides a general template.
-
Reaction Preparation: In a 384-well plate, add the kinase (e.g., VEGFR-2), the biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding an ATP solution.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) along with a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubation: Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Causality: When the substrate is phosphorylated, the europium-labeled antibody binds. This brings the europium donor and the streptavidin-XL665 acceptor (bound to the biotinylated peptide) into close proximity, generating a FRET signal. An active inhibitor will prevent phosphorylation, leading to a loss of signal.
-
-
Analysis: Calculate the HTRF ratio and plot it against inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The oxazolopyridine scaffold continues to be a highly productive starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this privileged core. Future work in this area will likely focus on developing compounds with improved selectivity profiles to minimize off-target effects, exploring novel biological targets, and advancing the most promising leads through in vivo efficacy and safety studies.
References
-
Szałkowska, K., Giebułtowicz, J., & Sochacka-Ćwikła, A. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Sochacka-Ćwikła, A., et al. (2024). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. [Link]
-
Meti, G. N., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
-
Brovarets, V., Velihina, Y., & Zholob, S. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]
-
Khan, I., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Kumar, S. S., et al. (2024). Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives. Journal of Drug Discovery and Therapeutics. [Link]
-
Alam, M. S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. [Link]
-
Shainoga, A. S., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]
-
Shainoga, A. S., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY. [Link]
-
Salter-Cid, L., et al. (2003). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. [Link]
-
Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
-
Liu, K. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
Shainoga, A. S., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
Dias, R., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]
-
Kumar, A., et al. (2024). Synthesis, In vivo, and In silico Evaluation of New Pyrazoline-Benzothiazole Conjugates as Antiepileptic Agents. PubMed. [Link]
-
Singh, S., et al. (2021). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Liu, K. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
Sources
- 1. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis | MDPI [mdpi.com]
- 2. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-Oxazolo[4,5-b]pyridine Functionalization
Welcome to the technical support center for the functionalization of 7-bromo-oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for the successful modification of this important heterocyclic scaffold. The oxazolo[4,5-b]pyridine core is a significant structural motif in medicinal chemistry, and its effective functionalization is crucial for the development of novel therapeutic agents.[1][2][3]
This resource is structured to address common challenges encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are frequently employed for the derivatization of this substrate.
Troubleshooting Guide: Common Issues and Solutions
Researchers often face challenges such as low or no product yield, and the formation of side products. This section provides a systematic approach to diagnosing and resolving these common issues.
Issue 1: Low to No Product Yield
A primary concern in any cross-coupling reaction is a low or complete lack of conversion to the desired product. The following troubleshooting guide will help you systematically address potential causes.
Q1: My reaction shows no conversion. Where do I start?
A1: When a reaction fails to initiate, it is crucial to systematically verify the integrity of your setup and reagents.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[4] Ensure your reaction vessel has been thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: The purity and dryness of your reagents are paramount. Solvents should be anhydrous and starting materials free of impurities that could poison the catalyst.
-
Catalyst Activity: The choice and handling of the palladium source are critical. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[5][6] If this reduction is inefficient, the catalytic cycle will not commence. Consider using a pre-activated Pd(0) source or a more advanced precatalyst.[7][8]
Q2: I'm observing some product, but the yield is very low. What should I optimize?
A2: Low yields often point to suboptimal reaction conditions or catalyst deactivation.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For Suzuki couplings, bulky, electron-rich phosphine ligands are often effective.[9] For Buchwald-Hartwig aminations, the choice of ligand is highly dependent on the nature of the amine.[7] For primary amines, ligands like BrettPhos can be effective, while RuPhos is often a good choice for secondary amines.[7]
-
Base Selection: The base is critical for the catalytic cycle, but an inappropriate choice can hinder the reaction.[7] For Suzuki reactions, bases like K₃PO₄ are often used.[10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or KOtBu are common choices.[7] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[7]
-
Temperature and Reaction Time: These parameters are interdependent. Insufficient heat may lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired compound.
Q1: I'm observing a significant amount of a side product that appears to be my starting material without the bromine. What is happening?
A1: This is likely due to hydrodehalogenation , where the aryl halide is reduced to the corresponding arene. This can be caused by sources of hydride in the reaction mixture or competing pathways in the catalytic cycle. To mitigate this, ensure all reagents and solvents are free from water and other protic impurities.
Q2: My mass spectrometry analysis shows a dimer of my starting material or coupling partner. How can I prevent this?
A2: This side product is a result of homocoupling . In Suzuki reactions, this can be caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[9] Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere is crucial to minimize this.[9][10] In Buchwald-Hartwig aminations, homocoupling of the aryl halide or the amine can also occur. Optimizing the catalyst loading and reaction temperature can often suppress this side reaction.
Experimental Protocols
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction to functionalize 7-bromo-oxazolo[4,5-b]pyridine.
Protocol: Suzuki-Miyaura Coupling of 7-Bromo-Oxazolo[4,5-b]pyridine with Phenylboronic Acid
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the ligand (if required).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-phenyl-oxazolo[4,5-b]pyridine.
-
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A systematic workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for Suzuki and Buchwald-Hartwig reactions. [11]However, it is important to carefully optimize the temperature and time to avoid decomposition of the starting materials or catalyst.
Q: My 7-bromo-oxazolo[4,5-b]pyridine starting material is poorly soluble in the reaction solvent. What can I do?
A: Poor solubility can hinder reaction rates. Consider screening alternative solvents or solvent mixtures. For example, a combination of a non-polar solvent like toluene with a more polar co-solvent such as DMF or 1,4-dioxane might improve solubility.
Q: Are there any known incompatibilities of the oxazolo[4,5-b]pyridine core with common cross-coupling conditions?
A: The oxazolo[4,5-b]pyridine system is generally stable under typical palladium-catalyzed cross-coupling conditions. However, the pyridine nitrogen can potentially coordinate to the palladium center, which may influence the catalytic activity. The choice of ligand is important to ensure efficient catalysis.
Reaction Condition Optimization Data
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., G3, G4) | Precatalysts can offer higher activity and reproducibility. [5][7] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | BrettPhos (primary amines), RuPhos (secondary amines) | Ligand choice is critical and substrate-dependent. [7][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Base strength and solubility impact reaction efficiency. [5][7] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/Water | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed solvents are essential. |
| Temperature | 80-110 °C | 80-110 °C | Higher temperatures may be needed for less reactive substrates. |
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Optimization of Buchwald-Hartwig amination conditions. (n.d.). Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. (n.d.). ResearchGate.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020, February 11). ACS Publications.
- Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001, March 30).
- The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. (n.d.). PubMed.
- Synthesis of Substituted Aryl Incorporated Oxazolo[4,5- b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. (2021, December 8).
- CAS 273-97-2: Oxazolo[4,5-b]pyridine. (n.d.). CymitQuimica.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Synthesis of novel heterocycles : Oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines. (n.d.).
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (2025, August 5). ResearchGate.
- Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. (n.d.). Chemical Communications (RSC Publishing).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (n.d.). NIH.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6). ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159. (n.d.). PubChem - NIH.
- Struggling with Suzuki Reaction. (2024, September 4). Reddit.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. (n.d.). Taylor & Francis.
- Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017, September 18). PMC - PubMed Central.
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. (2022, May 7). MDPI.
- oxazolo[4,5-b]pyridine. (n.d.). Ambeed.com.
- Oxazolo[4,5-b]pyridin-2(3H)-one | 60832-72-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015, December 22). ResearchGate.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). PMC - NIH.
- Quantum chemical study on excited states and charge transfer of oxazolo[4,5-b]-pyridine derivatives | Request PDF. (2025, August 7). ResearchGate.
- Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025, October 6).
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025, December 3). Preprints.org.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
- 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (n.d.). NIH.
-
2138225-14-4 | 7-bromo-o[5]xazolo[4,5-b]pyridine-2-carboxylic acid. (n.d.). AA Blocks. Retrieved January 18, 2026, from
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Technical Support Center: Synthesis of 7-bromo-oxazolo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 7-bromo-oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.
Introduction
7-bromo-oxazolo[4,5-b]pyridine is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis can be approached via two primary routes: the cyclization of a pre-brominated precursor, 2-amino-5-bromo-3-hydroxypyridine, or the direct bromination of the oxazolo[4,5-b]pyridine core. Both methods, while effective, present unique challenges. This guide provides a structured approach to identifying and resolving common issues, ensuring a higher success rate in your synthetic endeavors.
Section A: Troubleshooting Guide - Synthesis Strategy 1: Cyclization of 2-amino-5-bromo-3-hydroxypyridine
This approach involves the formation of the oxazole ring from a commercially available or synthesized brominated pyridine derivative.
Q1: My cyclization reaction to form the oxazole ring is sluggish or incomplete. What are the possible causes and solutions?
Possible Causes:
-
Insufficiently activated carboxylic acid derivative: The cyclization reaction, often employing a carboxylic acid or its derivative, requires significant activation to proceed efficiently.
-
Low reaction temperature: Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) catalyzed cyclizations are typically conducted at elevated temperatures to overcome the activation energy barrier.[1]
-
Poor quality of cyclizing agent: PPA can absorb atmospheric moisture, reducing its efficacy. PPSE can also degrade if not stored properly.
-
Impurities in the starting material: The presence of impurities in 2-amino-5-bromo-3-hydroxypyridine can interfere with the cyclization process.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Cyclizing Agent | Use freshly opened or properly stored PPA or PPSE. Consider preparing PPSE fresh if degradation is suspected. | Ensures the highest activity of the dehydrating/condensing agent. |
| Reaction Temperature | Gradually increase the reaction temperature, monitoring by TLC. Temperatures up to 200°C have been reported to be effective.[1] | Higher temperatures can provide the necessary energy for the intramolecular cyclodehydration. |
| Reaction Time | Extend the reaction time and monitor the progress by TLC until the starting material is consumed. | Some cyclizations may require longer periods to reach completion. |
| Starting Material Purity | Ensure the 2-amino-5-bromo-3-hydroxypyridine is of high purity. Recrystallization or column chromatography may be necessary. | Removes potential inhibitors or reactants that could lead to side products. |
| Alternative Reagents | If using a carboxylic acid, consider converting it to a more reactive species like an acid chloride prior to cyclization. | Acid chlorides are more electrophilic and can react under milder conditions. |
graph Troubleshooting_Cyclization { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Low or No Product Formation\nin Cyclization Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Purity of\n2-amino-5-bromo-3-hydroxypyridine", fillcolor="#FBBC05"]; Check_Reagents [label="Assess Quality of\nPPA/PPSE", fillcolor="#FBBC05"]; Check_Conditions [label="Review Reaction\nTemperature & Time", fillcolor="#FBBC05"];
Purify [label="Purify Starting Material\n(Recrystallization/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Fresh [label="Use Fresh or Properly\nStored PPA/PPSE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Temp [label="Increase Temperature\n(e.g., up to 200°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Time [label="Extend Reaction Time\n(Monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Cyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Purity; Start -> Check_Reagents; Start -> Check_Conditions;
Check_Purity -> Purify [label="Impure?"]; Check_Reagents -> Use_Fresh [label="Degraded?"]; Check_Conditions -> Optimize_Temp [label="Too Low?"]; Optimize_Temp -> Optimize_Time;
Purify -> Success; Use_Fresh -> Success; Optimize_Time -> Success; }
Caption: Troubleshooting workflow for low-yield cyclization.
Q2: I am observing significant side product formation during the PPA/PPSE mediated cyclization. What are these side products and how can I minimize them?
Common Side Products:
-
Polymeric materials: PPA is a strong dehydrating agent and can promote intermolecular condensation, leading to the formation of intractable polymeric tars, especially at very high temperatures.
-
Partially reacted intermediates: Incomplete cyclization can leave acyl-amino or ester intermediates in the reaction mixture.
-
Products from side reactions of functional groups: If the carboxylic acid used for cyclization contains other reactive functional groups, these may lead to undesired products.
Minimization Strategies:
-
Control the temperature: Avoid excessively high temperatures. A gradual increase while monitoring the reaction is recommended.
-
Use PPSE instead of PPA: PPSE is often considered a milder alternative to PPA and can lead to cleaner reactions with fewer side products.[1]
-
Ensure stoichiometric control: Use the correct stoichiometry of the carboxylic acid or its derivative to avoid side reactions.
-
Protect reactive functional groups: If your carboxylic acid contains other reactive moieties, consider protecting them before the cyclization step.
Q3: The purification of the final 7-bromo-oxazolo[4,5-b]pyridine is challenging. What are the recommended purification strategies?
Purification Challenges:
-
Removal of PPA/PPSE: These reagents can be difficult to remove from the reaction mixture.
-
Separation from starting materials and side products: The polarity of the product may be similar to that of the starting materials or byproducts, making chromatographic separation difficult.
-
Low solubility: The product may have limited solubility in common organic solvents.
Recommended Purification Protocol:
-
Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This will neutralize the acidic PPA/PPSE.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Multiple extractions may be necessary.
-
Washing: Wash the combined organic layers with water and brine to remove any remaining salts.
-
Chromatography: Perform column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step.
Section B: Troubleshooting Guide - Synthesis Strategy 2: Direct Bromination of oxazolo[4,5-b]pyridine
This route involves the electrophilic bromination of the pre-formed oxazolo[4,5-b]pyridine ring system.
Q4: My bromination reaction with NBS is giving a mixture of products. How can I improve the regioselectivity for the 7-position?
Factors Affecting Regioselectivity:
-
Reaction conditions: Temperature, solvent, and the presence of a catalyst can all influence the position of bromination on the pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic substitution, making harsh conditions often necessary, which can lead to a loss of selectivity.[2]
-
Activating/Directing groups: The oxazole ring itself influences the electron density of the pyridine ring, directing the substitution pattern.
Strategies for Improved Regioselectivity:
| Parameter | Recommended Action | Rationale |
| Solvent | Use a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like DMF.[3] | The solvent can influence the reactivity of the brominating agent and the substrate. |
| Temperature | Perform the reaction at a lower temperature (e.g., 0°C to room temperature) and slowly add the brominating agent. | Lower temperatures can help to control the reaction and favor the formation of the thermodynamically more stable product. |
| Brominating Agent | N-bromosuccinimide (NBS) is a common and relatively mild brominating agent.[4] Using liquid bromine can be more aggressive and less selective. | NBS provides a constant, low concentration of bromine, which can improve selectivity. |
| Catalyst | While often not necessary with NBS, in some cases, a radical initiator like AIBN or benzoyl peroxide can be used for benzylic-type brominations, but for aromatic bromination, it's generally avoided to prevent side reactions. | For electrophilic aromatic bromination, catalysts are generally not required with activated systems. |
Q5: I am seeing over-bromination or degradation of my starting material. How can I control the reactivity of the bromination reaction?
Controlling Reactivity:
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the brominating agent. Using a large excess will lead to di- or tri-brominated products.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low concentration of the electrophile in the reaction mixture.
-
Monitoring: Carefully monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
Alternative Brominating Agents: For highly activated systems, milder brominating agents such as pyridinium hydrobromide perbromide (PHP) can be considered.[4]
Q6: How do I effectively quench the bromination reaction and remove the succinimide byproduct?
Quenching and Work-up:
-
Quenching: The reaction can be quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. This will consume any unreacted bromine.
-
Succinimide Removal: Succinimide is soluble in water. After quenching, dilute the reaction mixture with water and extract the product with an organic solvent. Washing the organic layer with water or a dilute base (e.g., saturated sodium bicarbonate solution) will help to remove the succinimide.
-
Filtration: If succinimide precipitates out of the organic solvent upon concentration, it can often be removed by filtration.
Section C: Frequently Asked Questions (FAQs)
FAQ1: What are the key starting materials and how can I assess their purity?
The primary starting materials are 2-amino-3-hydroxypyridine for the direct bromination route, and 2-amino-5-bromo-3-hydroxypyridine for the cyclization route.
-
2-amino-3-hydroxypyridine: This compound can be synthesized by the reduction of 2-hydroxy-3-nitropyridine. Its purity can be assessed by melting point determination and NMR spectroscopy.
-
2-amino-5-bromo-3-hydroxypyridine: This can be prepared from 2-amino-3,5-dibromopyridine via a nucleophilic substitution reaction.[5][6] Purity should be checked by melting point and NMR. The presence of dibrominated starting material as an impurity can complicate subsequent reactions.
FAQ2: What are the recommended analytical techniques to monitor the progress of the reaction and characterize the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system that gives good separation between the starting material, product, and any major byproducts.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the regiochemistry of bromination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
-
Melting Point: A sharp melting point is a good indicator of purity for solid products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
FAQ3: Are there any safety precautions I should be aware of when working with the reagents involved in this synthesis?
-
Brominating Agents (NBS, Bromine): These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe burns. It reacts exothermically with water. Always add PPA to water/ice slowly and with stirring.
-
Solvents: Many organic solvents used are flammable and/or toxic. Handle them with care and in a fume hood.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromo-3-hydroxypyridine
This protocol is adapted from a general procedure for the synthesis of similar compounds.[5][6]
-
In an autoclave, combine 2-amino-3,5-dibromopyridine (1 equivalent), potassium hydroxide (8-10 equivalents), and a catalytic amount of copper powder in water.
-
Seal the autoclave and heat the mixture to 170°C for 10 hours with stirring under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid.
-
Extract the aqueous solution with a mixture of ethyl acetate and tetrahydrofuran (9:1).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford 2-amino-5-bromo-3-hydroxypyridine.
Protocol 2: Cyclization of 2-amino-5-bromo-3-hydroxypyridine using PPSE
This protocol is based on a reported method for the synthesis of oxazolo[4,5-b]pyridine derivatives.[1]
-
Combine 2-amino-5-bromo-3-hydroxypyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a round-bottom flask.
-
Add polyphosphoric acid trimethylsilyl ester (PPSE) to the mixture.
-
Heat the reaction mixture to 200°C and stir for the required time (monitor by TLC).
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with saturated sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Direct Bromination of oxazolo[4,5-b]pyridin-2(3H)-one
This procedure is adapted from a patent for the synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one, which can be a precursor to other 7-bromo derivatives.[3]
-
Dissolve oxazolo[4,5-b]pyridin-2(3H)-one (1 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Add N-bromosuccinimide (NBS) (1.1-1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Add water to the reaction mixture and cool in an ice bath to precipitate the product.
-
Filter the solid, wash with water, and dry in a vacuum oven.
Visualizations
Caption: Overview of synthetic routes to 7-bromo-oxazolo[4,5-b]pyridine.
References
-
How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? - Vaughan. (2023, December 25). Retrieved from [Link]
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com. Retrieved from [Link]
- US Patent US4033975A, Process for the production of 2-amino-3-hydroxypyridine derivatives.
- US Patent US4033975A, Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025, August 8). Retrieved from [Link]
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Bromination - Common Conditions - Common Organic Chemistry. Retrieved from [Link]
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Joshi, G., & Adimurthy, S. (2018). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 57(19), 6464–6470. [Link]
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Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403–1404. [Link]
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Recent Advances in Bromination Reactions - NUS Faculty of Science. Retrieved from [Link]
- CN Patent CN105175321A, Synthesis method of 2-amino-5-hydroxypyridine.
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Van Hulle, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2153. [Link]
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de Lescure, L., et al. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Retrieved from [Link]
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Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - Beilstein Journals. Retrieved from [Link]
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Zhang, X., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(7), 8415–8426. [Link]
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Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Retrieved from [Link]
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Guillaumet, G., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC, 2001(5), 109-127. Retrieved from [Link]
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Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates - PMC - PubMed Central. Retrieved from [Link]
-
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine - PubChem. Retrieved from [Link]
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7-Bromo-oxazolo[4,5-b]pyridine | 533910-57-5 | AA Blocks. Retrieved from [Link]
-
Optimization of cyclization reaction 1 - ResearchGate. Retrieved from [Link]
- WO Patent WO2019145177A1, Bromination of pyridine derivatives.
-
6-Bromo-[7]oxazolo[4,5-b]pyridine - PubChem. Retrieved from [Link]
-
3-Bromoisoxazolo[4,5-b]pyridine | C6H3BrN2O | CID 83669576 - PubChem. Retrieved from [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. Retrieved from [Link]
- WO Patent WO2011076194A1, Method for purifying pyrazoles.
- CN Patent CN103709174A, One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchGate. Retrieved from [Link]
-
2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. Retrieved from [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. Retrieved from [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. Retrieved from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Retrieved from [Link]
-
Optimization of the reaction conditions for the Pd-catalyzed three-component cyclization of 3 a with 1 a and 2 a. [a] - ResearchGate. Retrieved from [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. Retrieved from [Link]
-
Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition - ResearchGate. Retrieved from [Link]
-
Comparison of five purification methods for chlorogenic acids in green coffee beans (Coffea sp.) - Horizon IRD. Retrieved from [Link]
-
HFIP-mediated cascade aminomethylation and intramolecular cyclization of allenamides with N,O-acetals to access tetrahydro-β-carboline derivatives - Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Gold-catalyzed cyclization of allenyl acetal derivatives - Beilstein Journals. Retrieved from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Retrieved from [Link]
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Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes - PMC - NIH. Retrieved from [Link]
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- 2. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 3. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Bromo-Oxazolopyridine Compounds
Welcome to the technical support center for the purification of bromo-oxazolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. The unique electronic and steric properties of the bromo-oxazolopyridine scaffold present specific challenges and opportunities in purification. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve the highest purity for your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting a purification process.
Q1: What are the primary purification techniques for bromo-oxazolopyridine compounds?
A1: The most effective purification methods are standard organic chemistry techniques, tailored to the specific properties of your derivative.[1] These include:
-
Flash Column Chromatography: This is the workhorse for separating the target compound from impurities with different polarities. Silica gel is the most common stationary phase.[2]
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline solids, especially for final purification steps. The key is finding a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[3][4]
-
Liquid-Liquid Extraction: This is a crucial first step in the workup process to remove inorganic salts, and water-soluble or highly polar/nonpolar impurities.[3][5]
Q2: What are the most common impurities I should expect during the synthesis of bromo-oxazolopyridines?
A2: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: The precursor aminopyridine or the brominating agent (e.g., N-bromosuccinimide) may not have been fully consumed.
-
Positional Isomers: If the pyridine ring has multiple sites available for bromination, you may form isomers that can be challenging to separate due to their similar polarities.[6]
-
Over-brominated or Under-brominated Products: Di-bromo or non-bromo species can form as byproducts.
-
Byproducts from Reagents: For instance, if using N-bromosuccinimide (NBS) for bromination, succinimide is a common byproduct.[7]
Q3: How do I choose the right purification strategy for my crude product?
A3: The optimal strategy depends on the physical state of your product and the nature of the impurities. A logical workflow is essential. The diagram below outlines a typical decision-making process.
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 4. ijddr.in [ijddr.in]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Suzuki Coupling with 7-bromo-oxazolo[4,5-b]pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 7-bromo-oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific heteroaromatic halide. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 7-bromo-oxazolo[4,5-b]pyridine a challenging substrate for Suzuki coupling?
A1: The difficulty with 7-bromo-oxazolo[4,5-b]pyridine stems from several factors inherent to its structure. As a nitrogen-containing heterocycle, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1][2] Furthermore, the fused oxazole ring and the pyridine nitrogen make the system electron-deficient, which can influence the rate-determining oxidative addition step.[3] The position of the bromine atom and the overall electronic nature of the molecule can also make it susceptible to side reactions.
Q2: What are the most common side reactions I should be aware of?
A2: The three most prevalent side reactions in Suzuki couplings, especially with heteroaromatic substrates, are:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming your coupling partner.[4] This is particularly an issue with heteroaryl boronic acids.[4][5]
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid or, less commonly, two molecules of the aryl halide.[5][6] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species.[5][7][8]
-
Dehalogenation: The bromo-oxazolopyridine can undergo reduction, replacing the bromine atom with a hydrogen. This can be a competing pathway, especially under harsh reaction conditions or with certain catalyst systems.
Q3: Can I use a standard, "off-the-shelf" Suzuki coupling protocol for this substrate?
A3: While a general protocol is a good starting point, it will almost certainly require optimization. The unique electronic and steric properties of 7-bromo-oxazolo[4,5-b]pyridine necessitate careful selection of the catalyst, ligand, base, and solvent to achieve high yields and minimize side products. A one-size-fits-all approach is rarely successful with complex heteroaromatic substrates.[1]
In-Depth Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows a significant amount of unreacted 7-bromo-oxazolo[4,5-b]pyridine.
Possible Cause 1: Inactive Catalyst
The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle through oxidative addition.[5][9] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be efficiently reduced in situ.[5] Inefficient reduction or catalyst decomposition can halt the reaction.
Solutions:
-
Switch to a Pd(0) Source: Consider using a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[10] This eliminates the need for an in-situ reduction step.
-
Employ Modern Precatalysts: Buchwald-type precatalysts are designed for efficient generation of the active Pd(0) species and can be highly effective for challenging substrates.[5][11]
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5][8] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Possible Cause 2: Poor Oxidative Addition
The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[9] The electron-deficient nature of the oxazolo[4,5-b]pyridine ring system might make this step sluggish.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient halides, bulky, electron-rich ligands can accelerate the oxidative addition step.[3][12] Consider ligands such as SPhos, XPhos, or P(t-Bu)₃.[11]
-
Increase Temperature: While higher temperatures can sometimes lead to side reactions, carefully increasing the reaction temperature can provide the necessary activation energy for oxidative addition.
Possible Cause 3: Catalyst Inhibition by the Substrate
The lone pair of electrons on the pyridine nitrogen in your substrate can coordinate to the palladium center, effectively acting as a ligand and inhibiting its catalytic activity.[13][14]
Solutions:
-
Use a More Lewis Basic Ligand: A strongly coordinating, electron-rich phosphine ligand can outcompete the substrate for binding to the palladium center.
-
Consider a Different Catalyst System: Some catalyst systems are known to be more tolerant of nitrogen-containing heterocycles. For instance, systems employing N-heterocyclic carbene (NHC) ligands might be a viable alternative.[15]
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct
Your desired product is forming, but you observe a significant amount of the symmetrical biaryl derived from your boronic acid coupling partner.
Possible Cause 1: Oxygen in the Reaction Mixture
The presence of oxygen is a well-known culprit for promoting the homocoupling of boronic acids, often through a pathway involving a palladium(II) peroxo complex.[7]
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (e.g., 30-60 minutes).[6][16] Maintain a strict inert atmosphere throughout the reaction.[6]
Possible Cause 2: Inefficient Reduction of Pd(II) Precatalyst
If you are using a Pd(II) source, the reduction to Pd(0) can sometimes occur via a pathway that involves the homocoupling of two boronic acid molecules.[5][7]
Solutions:
-
Use a Pd(0) Precatalyst: As mentioned before, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[6]
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent can facilitate the clean conversion of Pd(II) to Pd(0). However, this must be done cautiously to avoid unwanted side reactions.
Issue 3: Predominant Protodeboronation of the Boronic Acid
You observe the formation of the arene corresponding to your boronic acid, indicating that the boronic acid is being consumed by a non-productive pathway.
Possible Cause 1: Unstable Boronic Acid
Heteroaryl boronic acids, in particular, can be prone to hydrolysis and subsequent protodeboronation, especially under basic aqueous conditions.[4][5]
Solutions:
-
Use Boronate Esters or Trifluoroborates: Boronate esters (e.g., pinacol esters) or potassium organotrifluoroborates are often more stable alternatives to boronic acids.[15][17][18] They can participate in the Suzuki coupling, sometimes through a "slow release" of the boronic acid, which keeps its concentration low and minimizes side reactions.[17][19]
-
Anhydrous Conditions: If feasible for your specific reaction, switching to anhydrous conditions can suppress protodeboronation. This would require careful drying of all reagents and solvents.
-
Choice of Base and Solvent: The rate of protodeboronation is highly dependent on pH.[4] Experiment with milder bases (e.g., K₃PO₄, K₂CO₃) and aprotic solvents (e.g., dioxane, toluene, THF) to find a system that minimizes this side reaction.[6]
Issue 4: Reaction is Inconsistent or Not Reproducible
You achieved a good result once, but subsequent attempts have failed to reproduce the initial success.
Possible Cause 1: Reagent Quality
The quality and purity of your reagents can significantly impact the outcome.
Solutions:
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. It's good practice to verify the purity of your boronic acid.
-
Catalyst Degradation: Palladium catalysts, especially those with air-sensitive phosphine ligands, can degrade over time.[16] Use fresh catalyst or catalyst from a reliable source.
-
Base Quality: The hydration state and purity of your base can affect the reaction. Use a freshly opened bottle or dry the base before use.
Possible Cause 2: Variations in Reaction Setup
Subtle changes in the experimental setup can lead to different outcomes.
Solutions:
-
Consistent Degassing: Ensure your degassing procedure is consistent for every reaction.[16]
-
Stirring Rate: In biphasic systems, the stirring rate can affect mass transfer and, consequently, the reaction rate. Maintain a consistent and vigorous stirring rate.
Experimental Protocols & Data
Generalized Starting Protocol for Suzuki Coupling of 7-bromo-oxazolo[4,5-b]pyridine
This is a starting point and will likely require optimization.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.2–1.5 eq.), and the chosen base (2.0–3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and ligand (if not using a pre-formed complex).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Conditions for Challenging Suzuki Couplings
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ requires in-situ reduction. Buchwald systems (SPhos, XPhos) are often superior for challenging substrates.[11] |
| Ligand | PPh₃ | SPhos | P(t-Bu)₃ | PPh₃ is a standard ligand. SPhos and P(t-Bu)₃ are bulky, electron-rich ligands that can accelerate oxidative addition and reductive elimination.[12][20] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ is a common, moderate base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective when weaker bases fail.[2] |
| Solvent | Dioxane / H₂O | Toluene | THF | Aqueos dioxane is a common solvent system. Anhydrous toluene or THF may be beneficial to suppress protodeboronation. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
By systematically addressing these potential issues, you can significantly improve the success rate of your Suzuki coupling reactions with the challenging 7-bromo-oxazolo[4,5-b]pyridine substrate. Remember that methodical optimization is key.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 72(19), 7296–7299. Available from: [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677–11689. Available from: [Link]
-
de Oliveira, K. T., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C, 121(3), 1735–1744. Available from: [Link]
-
Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753–757. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677–11689. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4415–4426. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
-
Scott, P. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6393–6406. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4415–4426. Available from: [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. Available from: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available from: [Link]
-
Scott, P. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6393–6406. Available from: [Link]
-
Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available from: [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(34), 12123–12133. Available from: [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available from: [Link]
-
Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6956–6962. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
ARKAT USA. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
byproduct formation in the synthesis of substituted oxazolopyridines
Welcome to the technical support center for the synthesis of substituted oxazolopyridines. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important heterocyclic scaffolds. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you streamline your synthetic workflows and improve reaction outcomes.
Troubleshooting Guide
This section tackles specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering actionable solutions.
Problem 1: Low Yield of the Desired Oxazolopyridine Product
Question: My condensation reaction between a 2-amino-3-hydroxypyridine and a carboxylic acid is resulting in a very low yield of the target oxazolopyridine. What are the likely causes and how can I improve the conversion?
Probable Causes & Solutions:
Low yields in oxazolopyridine synthesis often stem from incomplete reaction, degradation of starting materials, or suboptimal reaction conditions. The cyclization step, which involves dehydration, is typically the critical point of failure.
-
Cause A: Inefficient Dehydration/Cyclization Agent. The choice of condensing agent is paramount for driving the reaction to completion. Standard agents like polyphosphoric acid (PPA) or Eaton's reagent are effective but can require harsh temperatures that may degrade sensitive substrates.
-
Solution 1: Utilize Alternative Condensing Agents. For milder conditions, consider using polyphosphoric acid trimethylsilyl ester (PPSE), which can facilitate cyclization at lower temperatures.[1] Another powerful option for microwave-assisted synthesis is propylphosphonic anhydride (T3P), which often provides excellent yields with reduced reaction times.[2]
-
Solution 2: Optimize Reaction Temperature and Time. If using PPA, ensure the temperature is high enough to drive off water (typically >150 °C), but monitor the reaction closely by TLC or LC-MS to prevent decomposition.[1][3] Excessively long reaction times can lead to byproduct formation.[4]
-
-
Cause B: Poor Nucleophilicity of the Aminopyridine. The initial acylation of the amino group is a key step. If the amino group's nucleophilicity is diminished by electron-withdrawing substituents on the pyridine ring, the reaction rate can decrease significantly.
-
Solution: Employ an Activated Carboxylic Acid Derivative. Instead of the free carboxylic acid, use a more reactive derivative like an acid chloride or anhydride. This approach, often performed under Schotten-Baumann conditions, can significantly improve the rate of the initial amide formation, which is then followed by cyclization.[3]
-
-
Cause C: Starting Material Instability. Aminohydroxypyridines can be susceptible to oxidation, especially at elevated temperatures.
-
Solution: Ensure Purity and Inert Atmosphere. Use freshly purified starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve overall yield.
-
Problem 2: Formation of a Mixture of Regioisomers
Question: I am attempting to synthesize a specific oxazolopyridine isomer (e.g., oxazolo[4,5-b]pyridine vs. oxazolo[5,4-b]pyridine), but I'm obtaining a mixture that is difficult to separate. How can I control the regioselectivity?
Probable Causes & Solutions:
Regioselectivity issues arise when the aminohydroxypyridine precursor has multiple potential sites for cyclization. The outcome is governed by a delicate balance of steric and electronic factors.[4][5]
-
Cause A: Competing Nucleophilic Attack. If the pyridine substrate has two available amino or hydroxyl groups in proximity, both can potentially participate in the cyclization. For example, starting with a 3-amino-4-hydroxypyridine could lead to two different isomers depending on which nitrogen or oxygen atom initiates the key bond formation.
-
Solution 1: Strategic Use of Protecting Groups. Protect one of the reactive functional groups to block the undesired reaction pathway. For instance, a hydroxyl group can be protected as a silyl ether or a benzyl ether, directing the cyclization to the intended site. The protecting group can then be removed in a subsequent step.
-
Solution 2: Pre-functionalization to Direct Cyclization. Synthesize the intermediate amide before cyclization. By isolating the N-acylated aminopyridinol, you can often favor one cyclization pathway over another when subjecting it to dehydrating conditions.
-
-
Cause B: Ambiguous Reactivity of the Precursor. The inherent electronic properties of the substituted pyridine ring can activate multiple positions for nucleophilic attack.
-
Solution: Modify Reaction Conditions to Exploit Subtle Differences. The choice of solvent and catalyst can influence which regioisomer is favored.[4][6] Lewis acids, for example, can coordinate to the pyridine nitrogen, altering the electron distribution and directing the reaction to a specific position.[4] A systematic screen of solvents with varying polarities (e.g., toluene, DMF, MeCN) and catalysts is recommended.
-
Workflow for Troubleshooting Regioselectivity
Below is a systematic approach to diagnosing and solving regioselectivity problems.
Caption: A decision tree for troubleshooting regioselectivity in oxazolopyridine synthesis.
Problem 3: Incomplete Cyclization and Isolation of Amide Intermediate
Question: My reaction stalls after forming the amide intermediate (N-acyl-aminohydroxypyridine), and I am unable to achieve the final cyclization to the oxazole ring. What's preventing the ring closure?
Probable Causes & Solutions:
This common issue indicates that the conditions are sufficient for the initial acylation but not for the subsequent, and often more energetically demanding, dehydration and cyclization step.
-
Cause A: Insufficiently Forcing Conditions. The energy barrier for the intramolecular cyclization and dehydration is too high under the current reaction setup.
-
Solution 1: Increase Temperature. This is the most direct approach. Gradually increase the reaction temperature in 10-20 °C increments while monitoring by TLC/LC-MS for product formation and potential decomposition. Many cyclizations using PPA require temperatures of 160-200 °C.[1]
-
Solution 2: Switch to a Stronger Dehydrating Agent. If increasing the temperature leads to degradation, a more potent dehydrating system is needed. Phosphorus oxychloride (POCl₃) is a classic and powerful reagent for this type of cyclization.[2][3][7] Similarly, using propylphosphonic anhydride (T3P) often promotes efficient cyclization where other methods fail.[2]
-
-
Cause B: Steric Hindrance. Bulky substituents near the reaction centers (the amide and the hydroxyl group) can sterically impede the conformation required for ring closure.
-
Solution: Modify the Substrate or Conditions. If possible, redesign the synthesis to use a less bulky protecting group or substituent. Alternatively, prolonged reaction times at a moderate temperature may allow the desired conformation to be achieved eventually, leading to a slow but clean conversion.
-
Comparative Table of Common Cyclization Conditions
| Reagent/Condition | Typical Temperature | Advantages | Disadvantages |
| PPA (Polyphosphoric Acid) | 150-220 °C | Inexpensive, effective for many substrates.[1] | Harsh conditions, viscous medium, difficult workup. |
| PPSE | 120-200 °C | Milder than PPA, often gives higher yields.[1] | More expensive, moisture sensitive. |
| POCl₃ (Phosphorus Oxychloride) | Reflux (e.g., in toluene) | Very powerful dehydrating agent.[3] | Highly corrosive and reactive, can lead to chlorinated byproducts. |
| T3P® (Propylphosphonic Anhydride) | 80-140 °C | Mild, high yielding, easy workup.[2] | Reagent cost can be higher. |
| Microwave Irradiation | 100-180 °C | Drastically reduced reaction times, improved yields.[2] | Requires specialized equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of an oxazolopyridine from an aminohydroxypyridine and a carboxylic acid?
The reaction typically proceeds via a two-step mechanism. First, the amino group of the aminohydroxypyridine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid (or its activated form) to form a tetrahedral intermediate. This intermediate then collapses to form an amide bond, yielding an N-acyl-aminohydroxypyridine. In the second, rate-limiting step, the hydroxyl group of the pyridine ring performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by dehydration (loss of a water molecule) to form the stable, aromatic oxazole ring. This final cyclization/dehydration step is usually promoted by strong acids and/or high temperatures.[1][3]
Caption: General reaction mechanism for oxazolopyridine synthesis.
Q2: How can I purify my final product if it's contaminated with starting materials or byproducts?
Standard purification techniques are generally effective.
-
Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating the desired product from less polar starting materials and more polar byproducts.[8]
-
Recrystallization: If the product is a solid and has moderate to high purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent method for obtaining highly pure material.
-
Acid-Base Extraction: Since the oxazolopyridine product contains a basic pyridine nitrogen, it can often be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove residual impurities, and then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate or re-extract the pure product.
Q3: Are there alternative synthetic routes to oxazolopyridines that do not start from aminohydroxypyridines?
Yes, several other methods exist. One notable approach involves the intramolecular nucleophilic substitution of a nitro group. For example, a 2-chloro-3-nitropyridine can be reacted with a β-ketoester, followed by nitrosation and cyclization to form the isoxazolo[4,5-b]pyridine core.[9] Other routes may involve the cyclization of appropriately substituted aminopyridin-2(1H)-ones.[2][8] These alternative pathways can be particularly useful if the required aminohydroxypyridine starting material is not commercially available or is difficult to synthesize.
Experimental Protocols
Protocol: General Procedure for Oxazolopyridine Synthesis using PPA
This protocol describes a general method for the condensation of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid using polyphosphoric acid (PPA).
Materials:
-
2-Amino-3-hydroxypyridine derivative (1.0 eq)
-
Carboxylic acid (1.1 - 1.5 eq)
-
Polyphosphoric acid (PPA) (approx. 10-20 times the weight of the limiting reagent)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Heating mantle with a temperature controller
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask, add the 2-amino-3-hydroxypyridine derivative (1.0 eq) and the carboxylic acid (1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid to the flask. The amount should be sufficient to ensure the mixture can be stirred effectively at high temperatures.
-
Heating: Place the flask in a heating mantle and begin stirring. Slowly heat the mixture to the target temperature (typically 160-200 °C). The reaction should be monitored for the evolution of water vapor.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours.
-
Workup - Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to approximately 80-100 °C. Very carefully and slowly, pour the viscous reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralization: Stir the ice/acid slurry until the PPA is mostly dissolved. Slowly add saturated NaHCO₃ solution or solid NaHCO₃ in portions to neutralize the acid. Be cautious of vigorous gas evolution (CO₂). Continue adding base until the pH of the aqueous solution is ~8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization to afford the pure substituted oxazolopyridine.
References
-
Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HETEROCYCLES, 55(7), 1329. [Link]
-
Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry, 29(2), 114. [Link]
-
Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY. [Link]
-
Unknown. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. [Link]
-
Zakhs, V. E., et al. (2013). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 9, 2452-2458. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 8. researchgate.net [researchgate.net]
- 9. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of Oxazolo[4,5-b]pyridine
Welcome to the technical support center for the bromination of oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of oxazolo[4,5-b]pyridine and its derivatives.
Issue 1: Low or No Product Formation
Question: I am attempting to brominate oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in DMF, but I am seeing very low conversion to the desired 6-bromo product. What are the potential causes and how can I improve my yield?
Answer:
Low yields in this electrophilic aromatic substitution can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1] For the bromination of oxazolo[4,5-b]pyridin-2(3H)-one with NBS, a temperature range of 10-90°C for 1-36 hours has been reported.[2]
-
Recommendation: If you are running the reaction at the lower end of the temperature range, consider a stepwise increase in temperature (e.g., from room temperature to 50°C, then to 80°C) and monitor the reaction progress by TLC or LC-MS. A longer reaction time might be necessary at lower temperatures.[2]
-
-
Purity of Reagents and Solvents: Impurities in the starting material, brominating agent, or solvent can inhibit the reaction.
-
Recommendation: Ensure your oxazolo[4,5-b]pyridine starting material is pure. Recrystallize or purify it by column chromatography if necessary. Use a fresh bottle of NBS, as it can decompose over time. Ensure your DMF is anhydrous, as water can react with the brominating agent and affect the reaction outcome.[3]
-
-
Inadequate Activation of the Brominating Agent: While NBS is often sufficient, less reactive substrates may require a more potent brominating system.
-
Recommendation: For challenging substrates, consider alternative brominating agents that have shown high efficiency in other heterocyclic systems, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or dibromoisocyanuric acid (DBI).[4]
-
-
Alternative Synthetic Strategy: Direct bromination may not be the optimal route for all substituted oxazolo[4,5-b]pyridines.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing the desired brominated product, but I am also observing significant side products, making purification difficult. What are these side products and how can I suppress their formation?
Answer:
The formation of multiple products often points to a lack of selectivity in the bromination reaction. Common side reactions in the bromination of heterocyclic compounds include over-bromination and radical-mediated reactions.
Potential Causes and Solutions:
-
Over-bromination: The desired product may be susceptible to further bromination under the reaction conditions.
-
Recommendation: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of NBS. Adding the NBS portion-wise over time can also help to maintain a low concentration of the brominating agent and improve selectivity. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Radical Side Reactions: NBS can initiate radical reactions, especially in the presence of light or radical initiators, leading to undesired byproducts.[8] While less common on aromatic systems compared to benzylic positions, it's a possibility to consider, particularly with substituted derivatives.
-
Ring-Opening: While less common for the oxazolo[4,5-b]pyridine system under these conditions, highly reactive brominating agents or harsh reaction conditions could potentially lead to ring-opening, as has been observed in other related heterocyclic systems like pyrazolopyridines and isoxazoles.[4][9]
-
Recommendation: Stick to milder brominating agents like NBS and avoid excessively high temperatures or prolonged reaction times if you suspect product instability.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the bromination of oxazolo[4,5-b]pyridine?
A1: N,N-dimethylformamide (DMF) has been successfully used as a solvent for the bromination of oxazolo[4,5-b]pyridin-2(3H)-one with NBS, leading to high yields.[2][7] For other heterocyclic systems, hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for bromination, sometimes providing better results than more common solvents like acetonitrile.[4] If you are experiencing issues in DMF, HFIP could be an alternative to consider.
Q2: How can I purify the final brominated product?
A2: A common purification procedure involves quenching the reaction, followed by filtration and recrystallization.[2]
-
Step 1: Quenching and Precipitation: After the reaction is complete, the mixture can be poured into water to precipitate the crude product.
-
Step 2: Filtration and Washing: The precipitate is then collected by filtration and washed with water to remove residual DMF and salts.
-
Step 3: Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethyl acetate, ethanol, dichloromethane, or chloroform, to obtain the pure 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[2]
Q3: Where does the bromine add to the oxazolo[4,5-b]pyridine ring?
A3: In the case of oxazolo[4,5-b]pyridin-2(3H)-one, bromination with NBS in DMF occurs at the 6-position of the pyridine ring.[2] The regioselectivity is governed by the electronic properties of the heterocyclic system.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one[2]
This protocol is based on a reported one-step synthesis with yields up to 92%.[2]
Materials:
-
Oxazolo[4,5-b]pyridin-2(3H)-one
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
Recrystallization solvent (e.g., ethyl acetate)
Procedure:
-
In a suitable reaction vessel, dissolve oxazolo[4,5-b]pyridin-2(3H)-one in DMF.
-
To the stirred solution, add N-bromosuccinimide (1.2 to 1.26 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Stir the resulting suspension for a short period, then collect the solid by filtration.
-
Wash the solid with water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent to afford pure 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.
Data Presentation
| Parameter | Recommended Conditions | Reference |
| Brominating Agent | N-bromosuccinimide (NBS) | [2] |
| Solvent | N,N-dimethylformamide (DMF) | [2] |
| Temperature | 10-90°C | [2] |
| Reaction Time | 1-36 hours | [2] |
| Stoichiometry | Oxazolo[4,5-b]pyridin-2(3H)-one : NBS = 1 : 1.2-1.26 | [2] |
| Yield | Up to 92% | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the bromination of oxazolo[4,5-b]pyridin-2(3H)-one.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in bromination reactions.
References
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). PMC.
- (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025).
- 5-Bromooxazolo[4,5-b]pyridine | 1352885-93-8. Benchchem.
- Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF.
- CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
- "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
- N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 7-bromo-oxazolo[4,5-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-bromo-oxazolo[4,5-b]pyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide troubleshooting advice, and explain the chemical principles behind our recommended protocols to ensure a safe, efficient, and scalable process.
Overview of Synthetic Strategies
The synthesis of 7-bromo-oxazolo[4,5-b]pyridine is a critical step in the development of various pharmaceutical agents. The primary challenges in its large-scale production revolve around controlling regioselectivity, ensuring reaction safety, and developing robust purification methods that avoid chromatography. Two principal synthetic routes are commonly considered, each with its own set of advantages and scale-up hurdles.
-
Route A: Late-Stage Bromination. This approach involves first constructing the core oxazolo[4,5-b]pyridine ring system and then introducing the bromine atom in a final step. This is often the preferred route for scale-up.
-
Route B: Early-Stage Bromination. This strategy begins with a pre-brominated pyridine precursor, such as 5-bromo-2-amino-3-hydroxypyridine, which is then cyclized to form the target molecule.[1][2]
The following diagram illustrates the key decision points between these two synthetic pathways.
Caption: Comparison of primary synthetic routes to 7-bromo-oxazolo[4,5-b]pyridine.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up of the preferred Route A (Late-Stage Bromination) .
Question 1: My bromination reaction with NBS is stalling, resulting in low conversion and yield. How can I improve this?
Root Cause Analysis: Incomplete conversion is a common scale-up issue, often stemming from suboptimal reaction conditions or reagent stoichiometry. While pyridine rings are generally electron-deficient and resist electrophilic substitution, the fused oxazolone moiety activates the ring system sufficiently for bromination to occur.[3][4] However, the reaction can still be sluggish.
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Ensure at least 1.1 to 1.3 equivalents of N-Bromosuccinimide (NBS) are used. On a large scale, minor weighing errors or reagent impurities can lead to a deficit of the active brominating agent.
-
Temperature Control: While the reaction is often run at room temperature, gentle heating to 40-50°C can significantly increase the reaction rate.[5] However, this must be carefully controlled, as higher temperatures can promote the formation of side products. Implement jacketed reactor controls to maintain a stable internal temperature.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the most commonly cited solvent for this reaction, as it effectively dissolves both the heterocyclic substrate and NBS.[5][6] Ensure the DMF is anhydrous, as water can consume NBS.
-
Monitoring Reaction Progress: Use in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of the starting material. Do not rely solely on reaction time, as mixing efficiency and thermal transfer change dramatically at scale.
Question 2: I am observing significant amounts of an impurity that I suspect is an undesired isomer. How can I control the regioselectivity of the bromination?
Root Cause Analysis: The formation of regioisomers is a critical challenge in aromatic substitution. The electronic properties of the oxazolo[4,5-b]pyridine ring direct the electrophilic bromine to a specific position. The desired product is the 7-bromo isomer. The most likely isomeric impurity would be the 5-bromo product. Controlling selectivity is key to achieving high purity without resorting to difficult chromatographic separation.
Troubleshooting & Optimization:
-
Mechanism-Based Temperature Control: Electrophilic aromatic substitutions can have different activation energies for the formation of various isomers. Running the reaction at a controlled, lower temperature (e.g., 10-20°C) may favor the thermodynamically preferred product, although this will extend the reaction time.
-
Controlled Reagent Addition: Add the NBS, either as a solid portion-wise or as a solution in DMF, over a period of 1-2 hours. This maintains a low instantaneous concentration of the brominating agent, which can suppress the formation of undesired isomers and di-brominated byproducts.
-
Alternative Brominating Agents: While NBS is generally effective and safer than liquid bromine[7], other reagents could be explored if regioselectivity remains poor. However, this would require significant process development and is not typically necessary for this substrate.
The following table provides a starting point for optimizing your bromination reaction conditions.
| Parameter | Lab Scale (Typical) | Scale-Up Recommendation | Rationale / Key Challenge |
| Solvent | DMF | DMF | High boiling point can be difficult to remove. Consider alternative polar aprotic solvents if workup is problematic. |
| Temperature | Room Temp (~25°C) | 40-50°C (with strict control) | Balances reaction rate against impurity formation. Monitor for exotherms during NBS addition. |
| NBS (Equivalents) | 1.1 eq | 1.2 - 1.3 eq | Ensures complete conversion and accounts for any minor losses or impurities at scale. |
| Reaction Time | 12-24 h | Monitor by HPLC until SM <1% | Fixed reaction times are unreliable at scale; IPCs are essential for consistency. |
| Workup | Water Quench & Extraction | Controlled reverse quench (add reaction mix to water) | Manages potential exotherm from quenching unreacted NBS and DMF/water mixing. |
Question 3: The purification of the final product is difficult. Recrystallization gives poor recovery, and the product is contaminated with residual DMF.
Root Cause Analysis: Purification is often the bottleneck in scaling up a synthesis. The goal is to develop a robust isolation procedure that avoids column chromatography.[8] The high boiling point of DMF (153°C) makes its complete removal by evaporation challenging, and its high solubility in many organic solvents can complicate extractions and recrystallizations.
Troubleshooting & Recommended Protocol:
Step 1: Reaction Quench and Precipitation
-
Upon reaction completion (as determined by HPLC), cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a volume of water approximately 5-10 times the volume of the DMF used.
-
Slowly add the reaction mixture to the stirred water. This "reverse quench" helps control the temperature and often results in a more easily filterable solid precipitate of the crude product.[6]
-
Stir the resulting slurry for 1-2 hours to allow for complete precipitation.
Step 2: Isolation and Washing
-
Isolate the solid product by filtration using a Nutsche filter-dryer if available.
-
Wash the filter cake thoroughly with water (3 x [volume]) to remove the bulk of the DMF and succinimide byproduct.
-
Perform a final wash with a solvent in which the product is sparingly soluble but impurities are more soluble, such as cold ethanol or isopropanol. This can significantly improve purity.
Step 3: Optimized Recrystallization/Slurry
-
If further purification is needed, a carefully optimized recrystallization is the best approach. A solvent system like ethyl acetate/ethanol or methylene chloride/hexane may be effective.[5]
-
Protocol: Purification via Slurry Wash: If recrystallization proves inefficient, an aggressive slurry wash is a powerful alternative.
-
Suspend the crude, dried solid in a minimal amount of a suitable solvent (e.g., ethyl acetate) at room temperature or with gentle heating (40°C).
-
Stir vigorously for 2-4 hours.
-
Filter the solid, wash with a small amount of fresh cold solvent, and dry under vacuum. This process can effectively remove more soluble impurities without the significant material loss associated with a full recrystallization.
-
Question 4: What are the primary safety concerns I should address before scaling up this synthesis?
Root Cause Analysis: All chemical processes have inherent risks that are magnified at scale. For this synthesis, the primary hazards are associated with the brominating agent, the solvent, and the potential for thermal runaway.
Key Safety Considerations:
-
N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and can react violently with certain materials. It is also a lachrymator and skin irritant.
-
Control: Avoid contact with combustible materials. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure good ventilation or perform manipulations in a fume hood.
-
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin.
-
Control: Minimize exposure by using closed systems where possible. Use appropriate chemically resistant gloves and full PPE.
-
-
Thermal Hazards: The reaction between the oxazolopyridine and NBS is exothermic. While typically mild, a large accumulation of unreacted starting materials followed by a sudden increase in temperature could lead to a runaway reaction. The quenching of unreacted NBS with water is also exothermic.
-
Control: Always add reagents portion-wise or via a controlled addition pump. Continuously monitor the internal reaction temperature. Ensure the reactor is equipped with an adequate cooling system. Plan the quench step carefully, preferably by adding the reaction mixture to the quenching agent (reverse addition).
-
References
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein J Org Chem. 2024;20:1069-1075. [Link]
-
Synthesis of new functionnalized oxazolo[4,5-b]pyridines. HAL Open Science. 2001. [Link]
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. 2001. [Link]
-
Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. Fengchen Group. [Link]
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. ResearchGate. [Link]
-
Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Taylor & Francis Online. 2006. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Synthesis and Reactions of Oxazoles. ResearchGate. 2003. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. ACS Publications. 2021. [Link]
-
Solved Pyridine is an electron poor aromatic ring and as | Chegg.com. Chegg. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. NIH National Center for Biotechnology Information. 2022. [Link]
-
Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. PrepChem.com. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. NIH National Center for Biotechnology Information. [Link]
-
How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solved Pyridine is an electron poor aromatic ring and as | Chegg.com [chegg.com]
- 5. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
stability of 7-bromo-oxazolo[4,5-b]pyridine under acidic or basic conditions
Introduction: Understanding Your Molecule
Welcome to the technical support guide for 7-bromo-oxazolo[4,5-b]pyridine. This fused heterocyclic system is a valuable building block in medicinal chemistry and materials science, frequently utilized as a scaffold for developing novel molecular entities.[1][2] However, its unique electronic structure, combining an electron-rich oxazole ring with an electron-deficient pyridine ring, presents specific challenges regarding its stability in acidic and basic media.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the stability of this scaffold. Our goal is to empower you to anticipate potential issues, troubleshoot failed reactions, and rationally design experimental conditions for optimal outcomes.
Section 1: General Stability and Handling
This section provides foundational knowledge for the proper storage and handling of 7-bromo-oxazolo[4,5-b]pyridine to ensure its integrity before it even enters the reaction flask.
Q1: What are the primary factors influencing the stability of 7-bromo-oxazolo[4,5-b]pyridine during storage?
A1: The primary factors are exposure to strong acids, strong bases, potent oxidizing agents, and light. The oxazole moiety is particularly susceptible to cleavage under harsh conditions.[3][4] The pyridine ring, while generally robust, can be affected by strong nucleophiles. Therefore, proper storage is critical to prevent premature degradation.
Q2: What are the recommended storage and handling conditions?
A2: Based on the reactivity profile of related heterocyclic compounds, we recommend the following:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to minimize oxidative degradation.
-
Incompatibilities: Keep segregated from strong oxidizing agents, strong acids (especially aqueous mineral acids), and strong bases.[5]
-
Handling: Always handle in a properly functioning chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Section 2: Stability & Troubleshooting in Acidic Conditions
The interaction of 7-bromo-oxazolo[4,5-b]pyridine with acids is a critical consideration for reactions such as Boc-deprotection, salt formation, or acid-catalyzed cyclizations.
Q3: Is the 7-bromo-oxazolo[4,5-b]pyridine scaffold stable to acidic conditions?
A3: Stability is highly dependent on the nature of the acid and the reaction conditions, particularly the presence of water.
-
Anhydrous Acidic Conditions: The scaffold exhibits considerable stability in strong, non-aqueous acids at high temperatures. This is demonstrated by its synthesis, which often involves heating 2-amino-5-bromo-3-hydroxypyridine with a carboxylic acid in polyphosphoric acid (PPA) or with p-toluenesulfonic acid (PTSA).[7][8] In these cases, the acid acts as a catalyst and a dehydrating agent, favoring the formation of the stable fused ring system.
-
Aqueous Acidic Conditions: In the presence of water, the oxazole ring is vulnerable to acid-catalyzed hydrolysis.[3] Oxazoles are weak bases, and the pyridine nitrogen will protonate readily, increasing the electron-deficient nature of the entire heterocyclic system and making it more susceptible to nucleophilic attack by water.[9][10]
Q4: What is the most likely degradation pathway in aqueous acid?
A4: The primary degradation pathway is the hydrolysis of the oxazole ring to yield the corresponding 2-acylamino-3-hydroxypyridine derivative. The reaction is initiated by protonation, followed by the attack of water at the C2 position of the oxazole, leading to ring scission.[3]
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Troubleshooting Guide: Acidic Reactions
-
Issue: During a Boc-deprotection using 4M HCl in dioxane, my LC-MS shows the desired product along with a second major peak with a mass increase of 18 amu (M+18).
-
Probable Cause: You are observing hydrolysis of the oxazole ring in addition to Boc-deprotection. The presence of even trace amounts of water can facilitate this side reaction.
-
Solution:
-
Minimize Water: Use freshly opened, anhydrous solvents.
-
Reduce Temperature: Perform the deprotection at 0 °C to slow the rate of hydrolysis relative to deprotection.
-
Change Reagent: Switch to trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM). TFA is often less hydrolytically aggressive for sensitive substrates. Monitor the reaction closely and quench as soon as the starting material is consumed.
-
-
-
Issue: My reaction mixture turned dark, and TLC shows a streak from the baseline after refluxing in aqueous HCl.
-
Probable Cause: Complete decomposition of the oxazolo[4,5-b]pyridine core under harsh aqueous acidic conditions.
-
Solution: Re-evaluate the necessity of such harsh conditions. If protonation is required, consider forming a salt (e.g., a hydrochloride salt) under anhydrous conditions and using it as the substrate in a subsequent non-acidic step.
-
Section 3: Stability & Troubleshooting in Basic Conditions
The C-Br bond at the 7-position is a prime handle for functionalization via cross-coupling reactions, which invariably require a base. Understanding the compound's stability in this environment is key to success.
Q5: How does 7-bromo-oxazolo[4,5-b]pyridine behave in the presence of bases?
A5: Similar to acidic conditions, the outcome is highly dependent on the nature of the base and the solvent system.
-
Mild, Non-Nucleophilic Bases: The scaffold is generally stable to inorganic bases commonly used in cross-coupling reactions, such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N or DIPEA.[7] The success of Heck and Suzuki-Miyaura couplings on related substrates demonstrates the compatibility of the ring system with these reagents, even at elevated temperatures.[11][12][13]
-
Strong, Nucleophilic Bases: Strong bases like NaOH, KOH, and alkoxides (e.g., NaOMe, NaOtBu) in protic solvents pose a significant risk. Nucleophilic attack at the electron-deficient C2 position of the oxazole can lead to ring cleavage.[4][9] While less common, direct nucleophilic aromatic substitution on the pyridine ring is also a theoretical possibility.[14] Furthermore, related fused systems like isoxazolo[4,5-b]pyridines are known to undergo base-promoted rearrangements, highlighting the lability of the azole ring under these conditions.[15][16]
Q6: I am planning a Suzuki-Miyaura reaction. What conditions should I start with to minimize degradation?
A6: The key is to use a base that is strong enough to facilitate the catalytic cycle but not so nucleophilic that it promotes degradation of the substrate. A well-designed screening protocol is the most efficient path to success.
Experimental Protocol: Screening Bases for Suzuki-Miyaura Coupling
This protocol provides a framework for identifying the optimal base for coupling 7-bromo-oxazolo[4,5-b]pyridine with a generic arylboronic acid.
-
Setup: To four separate microwave vials, add:
-
7-bromo-oxazolo[4,5-b]pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
-
Base Addition: To each vial, add a different base:
-
Vial 1: K₂CO₃ (2.0 eq)
-
Vial 2: K₃PO₄ (2.0 eq)
-
Vial 3: Cs₂CO₃ (2.0 eq)
-
Vial 4: Et₃N (3.0 eq)
-
-
Reaction: Degas each vial with argon or nitrogen, seal, and heat to 80-100 °C.
-
Monitoring: Monitor the reactions by LC-MS or TLC at 1-hour intervals. Compare the ratio of product formation to starting material consumption and the emergence of any degradation products.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. echemi.com [echemi.com]
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- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Oxazole - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
Validation & Comparative
Introduction: The Strategic Role of Halogenated Heterocycles in Modern Synthesis
An In-Depth Comparative Guide to the Synthetic Utility of 7-Bromo-Oxazolo[4,5-b]pyridine
Halogenated heterocycles are cornerstone building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] The carbon-halogen bond acts as a versatile synthetic handle, enabling a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[1][2] The choice of a specific halogenated heterocycle—defined by the nature of the halogen (F, Cl, Br, I), its position on the ring, and the intrinsic electronic properties of the heterocyclic core—critically dictates the synthetic strategy, reaction efficiency, and accessibility of target compounds.
This guide provides a detailed comparative analysis of 7-bromo-oxazolo[4,5-b]pyridine , a fused bicyclic heterocycle of increasing interest in medicinal chemistry for its presence in compounds targeting cancer and other diseases.[3][4][5] We will objectively evaluate its reactivity and performance in key synthetic transformations against other relevant halogenated heterocycles. The discussion is grounded in fundamental chemical principles and supported by experimental data to provide researchers, scientists, and drug development professionals with actionable insights for synthetic planning.
Understanding the Reactivity Profile of 7-Bromo-Oxazolo[4,5-b]pyridine
The chemical behavior of 7-bromo-oxazolo[4,5-b]pyridine is a product of several converging electronic factors:
-
The Pyridine Nitrogen: As an electron-withdrawing atom, the pyridine nitrogen reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack and influencing the reactivity of substituents.
-
The Fused Oxazole Ring: The oxazole moiety further modulates the electronic landscape of the pyridine ring. Its overall effect can be complex, but it contributes to the unique reactivity of the fused system compared to a simple pyridine.
-
The Bromo Substituent: The bromine at the C-7 position is the primary reactive site for transformations like cross-coupling reactions. Its reactivity is a function of the C-Br bond strength and the electronic environment at that specific position.
These features position 7-bromo-oxazolo[4,5-b]pyridine as a valuable intermediate, particularly for late-stage functionalization in drug discovery programs.
Comparative Analysis: Performance in Key Synthetic Transformations
The true utility of a building block is revealed in its performance in widely used chemical reactions. Here, we compare the expected reactivity of 7-bromo-oxazolo[4,5-b]pyridine against its chloro-analogue and a simpler monocyclic heterocycle, 3-bromopyridine.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to modern C-C and C-N bond formation.[1] The critical, often rate-determining, step is the oxidative addition of a Palladium(0) catalyst into the carbon-halogen (C-X) bond.[6] The established reactivity trend for this step is I > Br > OTf > Cl >> F .[6][7][8] This trend is primarily attributed to the decreasing strength of the C-X bond down the halogen group, which facilitates easier cleavage by the palladium catalyst.
Consequently, bromo-substituted heterocycles like 7-bromo-oxazolo[4,5-b]pyridine are significantly more reactive in Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings than their chloro counterparts.[1][7] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
// Nodes Pd0 [label="Pd(0)L_n\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X\n(e.g., 7-Bromo-oxazolo[4,5-b]pyridine)", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition Complex\n(trans-Ar-Pd(II)(X)L_2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Coupling Partner\n(e.g., R-B(OH)₂ or R₂NH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation or\nLigand Exchange Complex\n(trans-Ar-Pd(II)(R)L_2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R\nCoupled Product", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#EA4335"]; ArX -> OxAdd [color="#EA4335"]; OxAdd -> Transmetalation [label=" Transmetalation (Suzuki)\nor Amine Coordination (B-H)", color="#34A853"]; Reagent -> Transmetalation [color="#34A853"]; Transmetalation -> Pd0 [label=" Reductive\n Elimination", color="#4285F4"]; Transmetalation -> Product [style=dashed, arrowhead=none, color="#4285F4"]; } केंद्रीकृत पैलेडियम क्रॉस-कपलिंग चक्र।
Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
| Substrate | Reaction Type | Relative Reactivity | Typical Conditions & Rationale |
| 7-Bromo-oxazolo[4,5-b]pyridine | Suzuki, Buchwald-Hartwig, Sonogashira | High | Milder conditions (e.g., 80-100 °C), lower catalyst loading (1-3 mol%). The C-Br bond is readily cleaved by Pd(0). |
| 7-Chloro-oxazolo[4,5-b]pyridine | Suzuki, Buchwald-Hartwig, Sonogashira | Moderate to Low | Requires more forcing conditions (e.g., >100 °C), higher catalyst loading, and specialized ligands (e.g., biarylphosphines) to facilitate oxidative addition to the stronger C-Cl bond.[7] |
| 3-Bromopyridine | Suzuki, Buchwald-Hartwig, Sonogashira | High | Similar reactivity to the bromo-oxazolopyridine, serving as a good benchmark. The primary difference in reactivity would stem from the electronic influence of the fused oxazole ring. |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity trend is often inverted compared to cross-coupling.[7] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[9] Reactivity is governed by two factors:
-
Ring Activation: The ability of the heterocyclic ring to stabilize the negative charge. Positions ortho and para to the electron-withdrawing pyridine nitrogen are highly activated.[9]
-
Leaving Group Ability: The ability of the halide to depart. This is related to the electronegativity of the halogen, which polarizes the C-X bond and stabilizes the developing negative charge in the transition state. The general trend for SNAr is F > Cl > Br > I .[7]
For 7-bromo-oxazolo[4,5-b]pyridine, the C-7 position is para to the pyridine nitrogen, making it electronically activated for nucleophilic attack. However, when comparing a bromo- versus a chloro-substituent at the same activated position, the chloro-analogue is generally expected to be more reactive in SNAr reactions due to the higher electronegativity of chlorine.[7][9]
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Reaction Type | Relative Reactivity | Rationale |
| 7-Bromo-oxazolo[4,5-b]pyridine | SNAr (e.g., with amines, alkoxides) | Moderate | The C-7 position is activated (para to N). Bromine is a good leaving group, but less effective at stabilizing the transition state than chlorine. |
| 7-Chloro-oxazolo[4,5-b]pyridine | SNAr (e.g., with amines, alkoxides) | High | The C-7 position is activated. Chlorine's higher electronegativity enhances the electrophilicity of the carbon center, accelerating the rate-determining nucleophilic attack.[9] |
| 3-Bromopyridine | SNAr (e.g., with amines, alkoxides) | Very Low | The C-3 (meta) position lacks the resonance stabilization from the pyridine nitrogen for the Meisenheimer intermediate, making it significantly less reactive in SNAr reactions.[9] |
Experimental Protocols: A Practical Guide
The following protocols are provided as robust starting points for the functionalization of 7-bromo-oxazolo[4,5-b]pyridine.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
This protocol describes the coupling of 7-bromo-oxazolo[4,5-b]pyridine with a generic arylboronic acid.
Materials:
-
7-Bromo-oxazolo[4,5-b]pyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add 7-bromo-oxazolo[4,5-b]pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-oxazolo[4,5-b]pyridine.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
This protocol details the amination of 7-bromo-oxazolo[4,5-b]pyridine with a representative secondary amine, morpholine. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11]
Materials:
-
7-Bromo-oxazolo[4,5-b]pyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[8]
-
Add dry, degassed toluene (10 mL) to the flask.
-
Add 7-bromo-oxazolo[4,5-b]pyridine and morpholine to the reaction mixture.
-
Degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Strategic Outlook
7-Bromo-oxazolo[4,5-b]pyridine emerges as a highly valuable and versatile building block for synthetic and medicinal chemistry. Its primary strength lies in its high reactivity in palladium-catalyzed cross-coupling reactions, where the C-Br bond serves as a reliable handle for introducing molecular complexity. This reactivity profile makes it superior to its chloro-analogue for transformations like Suzuki and Buchwald-Hartwig aminations, allowing for more efficient and milder synthetic routes.
Conversely, for SNAr-type reactions, a chloro-substituted analogue at the same position would likely offer higher reactivity. This dichotomy in reactivity between bromo- and chloro-heterocycles provides a powerful strategic tool for chemists.[2][8] By selecting the appropriate halogen, researchers can achieve selective functionalization in di- or poly-halogenated systems, reacting one site via cross-coupling while leaving a less reactive halogen for a subsequent SNAr reaction, or vice versa. Understanding these comparative nuances is paramount for the rational design of efficient and robust synthetic pathways toward novel chemical entities.
References
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available from: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
-
A Quantitative Assessment of the Comparitive Reactivity of Pyridine in Bromination and Chlorination Reactions in Aqueous Solution by Molecular. International Research Journal of Science & Engineering. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
7-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. PubChem, National Institutes of Health (NIH). Available from: [Link]
-
Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available from: [Link]
-
7-Bromo-oxazolo[4,5-b]pyridine. AA Blocks. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
7-Bromo-2-chloro-oxazolo[5,4-b]pyridine. PubChem, National Institutes of Health (NIH). Available from: [Link]
-
7-bromo-[7][12]oxazolo[4,5-b]pyridin-2-amine. PubChem. Available from: [Link]
-
(E)-4-(2-(7-Bromo-[1][7][13]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. Available from: [Link]
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis. Available from: [Link]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed, National Institutes of Health (NIH). Available from: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. Available from: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). Available from: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health (NIH). Available from: [Link]
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- 4. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. oaji.net [oaji.net]
A Comparative Guide to the Validation of Anticancer Activity in 7-Bromo-Oxazolo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the anticancer activity of 7-bromo-oxazolo[4,5-b]pyridine derivatives. While direct experimental data on this specific subclass is emerging, this document establishes a predictive and comparative analysis based on structurally related compounds. It offers a roadmap for researchers to design and execute robust preclinical evaluations, from initial in vitro screening to mechanistic elucidation and sets the stage for future in vivo studies.
The Oxazolo[4,5-b]pyridine Scaffold: A Privileged Structure in Oncology
The oxazolo[4,5-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases. This characteristic allows derivatives to potentially interact with a multitude of biological targets implicated in cancer progression. Research into various substituted oxazolo[4,5-b]pyridines and related oxazolopyrimidines has revealed promising anticancer activities, positioning this scaffold as a "privileged structure" for the development of novel therapeutic agents.
The rationale for exploring this heterocyclic system is rooted in the established success of purine analogs as antimetabolites in cancer therapy. By replacing the imidazole ring of purines with an oxazole ring, a new chemical space is opened for designing selective inhibitors of enzymes and signaling pathways crucial for cancer cell survival and proliferation.[1]
Strategic Design: The Role of 7-Bromo Substitution
The introduction of a bromine atom at the 7th position of the oxazolo[4,5-b]pyridine ring is a deliberate synthetic strategy. Halogenation is a well-established approach in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule. A bromine substituent can:
-
Enhance Binding Affinity: The electronegativity and size of the bromine atom can lead to stronger interactions with the target protein through halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity.
-
Improve Metabolic Stability: The presence of a halogen can block sites of metabolic degradation, thereby increasing the half-life of the compound in biological systems.
-
Modulate Lipophilicity: Bromination can increase the lipophilicity of the molecule, which can influence its membrane permeability and cellular uptake.
Given these potential advantages, 7-bromo-oxazolo[4,5-b]pyridine derivatives represent a logical next step in the exploration of this scaffold for novel anticancer agents.
Comparative Anticancer Activity: Benchmarking Against Related Compounds
To establish a baseline for the potential efficacy of 7-bromo-oxazolo[4,5-b]pyridine derivatives, it is instructive to compare the reported in vitro anticancer activity of structurally related compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazolo[4,5-b]pyridine | 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Not specified | 2 (hTopo IIα inhibition) | [2] |
| Oxazolo[4,5-b]pyridine-Triazole | Compound 18a | PC3 (Prostate) | Data not specified, but showed promising activity | [3] |
| Compound 18b | A549 (Lung) | Data not specified, but showed promising activity | [3] | |
| Compound 18c | MCF-7 (Breast) | Data not specified, but showed promising activity | [3] | |
| Chalcone-based Oxazolo[4,5-b]pyridine | Compound 11b (3,4,5-trimethoxyphenyl) | SiHa (Cervical) | 0.03 | [4] |
| A549 (Lung) | 0.42 | [4] | ||
| MCF-7 (Breast) | 0.15 | [4] | ||
| Colo-205 (Colon) | 0.08 | [4] | ||
| Oxazolo[5,4-d]pyrimidine | Compound 3g (3-(N,N-dimethylamino)propyl) | HT29 (Colon) | 58.4 | [5][6] |
| A549 (Lung) | >500 | [5] | ||
| MCF7 (Breast) | >500 | [5] | ||
| LoVo (Colon) | >500 | [5] | ||
| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | HCT116 (Colon) | <0.1 (inhibitor of AURKA) | [1] | |
| Arylmethylene bis-isoxazolo[4,5-b]pyridine-N-oxides | Compound 1a | Human cancer cell lines | Most active in the series | [7] |
Postulated Mechanism of Action: A Multi-Targeted Approach
Based on the mechanisms of action identified for structurally similar compounds, it is plausible that 7-bromo-oxazolo[4,5-b]pyridine derivatives exert their anticancer effects through multiple pathways. Key potential targets include:
-
Topoisomerase IIα (Topo IIα): As demonstrated with 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, this class of compounds can inhibit Topo IIα, an essential enzyme for DNA replication and chromosome segregation.[2] Inhibition of Topo IIα leads to DNA damage and ultimately triggers apoptosis.
-
Kinase Inhibition: Many heterocyclic compounds, including oxazolopyrimidines, are known to be kinase inhibitors.[1] Potential targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinase A (AURKA), and other kinases involved in cell signaling pathways that regulate cell proliferation, angiogenesis, and survival.[1][5]
-
Dihydroorotate Dehydrogenase (DHODH): Molecular docking studies on oxazolo[4,5-b]pyridine-based triazoles have suggested efficient inhibition of hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for proliferating cancer cells.[3]
The following diagram illustrates a potential signaling pathway that could be targeted by 7-bromo-oxazolo[4,5-b]pyridine derivatives.
Caption: Postulated multi-target mechanism of action for 7-bromo-oxazolo[4,5-b]pyridine derivatives.
A Step-by-Step Guide to In Vitro Validation
The following protocols provide a robust framework for the initial in vitro validation of the anticancer activity of novel 7-bromo-oxazolo[4,5-b]pyridine derivatives.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-bromo-oxazolo[4,5-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 7-bromo-oxazolo[4,5-b]pyridine derivatives at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells, allowing for the quantification of cells in each phase of the cell cycle.[1][3]
Experimental Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, and the percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Future Perspectives: In Silico and In Vivo Validation
Following successful in vitro validation, the next crucial steps involve in silico and in vivo studies to further characterize the therapeutic potential of promising 7-bromo-oxazolo[4,5-b]pyridine derivatives.
-
In Silico Studies: Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compounds with their putative protein targets (e.g., Topo IIα, VEGFR-2). This can help in understanding the structure-activity relationships and in the rational design of more potent analogs.
-
In Vivo Studies: The most promising compounds should be evaluated in preclinical animal models of cancer.[8] Human tumor xenograft models in immunodeficient mice are commonly used to assess the in vivo efficacy of anticancer drugs.[9] These studies are essential to determine the therapeutic efficacy, toxicity, and pharmacokinetic profile of the drug candidates before they can be considered for clinical trials.[6]
Conclusion
The 7-bromo-oxazolo[4,5-b]pyridine scaffold holds considerable promise for the development of novel anticancer agents. This guide provides a comprehensive, evidence-based framework for the systematic validation of their anticancer activity. By employing a comparative approach with structurally related compounds and following rigorous, well-established experimental protocols, researchers can effectively evaluate the therapeutic potential of these derivatives and contribute to the advancement of new cancer therapies.
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Sireesha, R., et al. (2022). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). Available at: [Link]
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Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Available at: [Link]
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Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Available at: [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available at: [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, 36232997. Available at: [Link]
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Brovarets, V., et al. (2023). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. Available at: [Link]
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Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea. Available at: [Link]
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Anonymous. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[1]oxazolo[4,5-d]pyrimidines. ResearchGate. Available at: [Link]
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The Isomeric Advantage: A Comparative Guide to the Biological Activity of Oxazolopyridines
A Senior Application Scientist's Guide for Medicinal Chemists and Drug Discovery Professionals
The oxazolopyridine scaffold is a quintessential "privileged structure" in medicinal chemistry. Its rigid, heterocyclic framework, rich in hydrogen bonding capabilities, serves as an effective anchor for engaging with a multitude of biological targets. However, the true elegance and challenge of this scaffold lie in its isomeric diversity. A subtle shift in the placement of the nitrogen and oxygen atoms within the fused ring system can dramatically alter the molecule's three-dimensional shape and electronic properties, leading to profound differences in biological activity.
This guide provides an in-depth comparative analysis of the biological activities of key oxazolopyridine isomers. Rather than a simple catalog of findings, we will dissect the causality behind their differential effects, grounded in experimental data. We will explore how isomeric variations influence anticancer, anti-inflammatory, and antimicrobial activities, providing field-proven insights and self-validating experimental protocols to empower your own research endeavors. While direct, head-to-head comparative studies across all isomers are not always available in the literature, by synthesizing data from various high-quality sources, we can construct a robust understanding of the structure-activity relationships (SAR) that govern this versatile scaffold.
The Isomeric Landscape: Defining the Key Players
The core of our comparison focuses on the four main regioisomers of oxazolopyridine, where the oxazole ring is fused to the pyridine 'b' or 'c' face. The arrangement dictates the orientation of the hydrogen bond donors and acceptors, a critical factor in kinase hinge-binding and other receptor interactions.
-
Oxazolo[4,5-b]pyridine: Characterized by a specific arrangement that has proven effective for targeting kinases like GSK-3β.
-
Oxazolo[5,4-b]pyridine: This isomer presents a different steric and electronic profile, often explored for activities ranging from antimicrobial to kinase inhibition.
-
Oxazolo[4,5-c]pyridine & Oxazolo[5,4-c]pyridine: These isomers are less common in the current literature but offer unique structural possibilities for novel target engagement.
-
Oxazolo[5,4-d]pyrimidine: A closely related and extensively studied scaffold, often considered a purine analog, which provides a valuable reference point for anticancer activity.[1][2]
Comparative Biological Activity: An Isomer-by-Isomer Analysis
The strategic placement of heteroatoms is a determining factor in target specificity and potency. Below, we analyze the distinct biological profiles of key oxazolopyridine isomers based on published experimental data.
Anticancer Activity: A Tale of Kinase Inhibition
Many oxazolopyridine isomers owe their anticancer effects to the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[2] The scaffold's ability to mimic the purine core of ATP allows it to compete for the kinase's active site.
Oxazolo[5,4-d]pyrimidines as VEGFR-2 Inhibitors:
This scaffold has been extensively investigated for its anti-angiogenic properties, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for halting tumor growth by cutting off its blood supply.[5] Derivatives of this isomer have demonstrated cytotoxic activity against a range of cancer cell lines, with IC50 values often in the low micromolar range.[1][3] For instance, certain derivatives showed moderate inhibitory activities against HepG2 (liver cancer) and U251 (glioblastoma) cell lines with IC50 values in the 10⁻⁵–10⁻⁶ M range.[1]
Oxazolo[4,5-b]pyridines as Anticancer Agents:
Derivatives of the oxazolo[4,5-b]pyridine scaffold have also been synthesized and screened for anticancer activity.[6] Studies have shown that these compounds can exhibit good to moderate anticancer potential against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines when evaluated using the MTT assay.[6]
Table 1: Comparative Anticancer Activity (IC50/CC50 in µM) of Oxazolopyridine Derivatives
| Isomer Scaffold | Compound Example/Series | Cancer Cell Line | IC50 / CC50 (µM) | Reference |
| Oxazolo[5,4-d]pyrimidine | Series with aliphatic amino chains | HT29 (Colon Adenocarcinoma) | 58.44 - 224.32 | [3] |
| Oxazolo[5,4-d]pyrimidine | 7-imino-5-methyl derivatives | A549 (Lung), HT-29 (Colon) | Comparable to Tivozanib | [1] |
| Oxazolo[5,4-d]pyrimidine | Urea and Amide Derivatives | HepG2 (Liver), U251 (Glioblastoma) | ~10 - 100 | [1] |
| Oxazolo[4,5-b]pyridine | Triazole Derivatives (18a-j) | PC3 (Prostate), A549 (Lung) | Displayed promising activity | [6] |
Note: Data is compiled from different studies and direct comparison should be made with caution. The specific substitutions on the core scaffold significantly influence activity.
The differential activity can be rationalized by how each isomer fits into the ATP-binding pocket of a specific kinase. For example, replacing the oxazolo[5,4-d]pyrimidine core with an oxazolo[5,4-b]pyridine or oxazolo[4,5-c]pyridine moiety was found to enhance inhibitory activity against Janus kinase 1 (JAK1), indicating a preference for the pyridine nitrogen arrangement in that specific active site.[1]
Below is a generalized diagram of the VEGFR-2 signaling pathway, a common target for these compounds.
Caption: Generalized VEGFR-2 signaling pathway targeted by oxazolopyridine kinase inhibitors.
Anti-inflammatory Activity via GSK-3β Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a pro-inflammatory enzyme.[7] Its inhibition is a promising strategy for controlling inflammation. The oxazolo[4,5-b]pyridine scaffold has been successfully utilized to develop potent GSK-3β inhibitors.
A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and showed excellent GSK-3β inhibitory activity, with the most potent compounds having IC50 values in the sub-micromolar range (0.34 µM).[7] This highlights the suitability of this specific isomeric arrangement for fitting into the active site of GSK-3β.
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of oxazolopyridines.
Antimicrobial Activity
The search for novel antibacterial agents is critical in the face of rising antibiotic resistance. Certain oxazolopyridine isomers have shown promise in this area. Specifically, derivatives of isoxazolo[5,4-b]pyridine (a closely related isomer) have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antibacterial Activity (MIC) of Isoxazolo[5,4-b]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | 125, 250, 500 (dose-dependent) | [8] |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli | 125, 250, 500 (dose-dependent) | [8] |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | Pseudomonas aeruginosa | 125, 250, 500 (dose-dependent) | [8] |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | Escherichia coli | 125, 250, 500 (dose-dependent) | [8] |
Note: The original data was reported as active at tested doses, not as a precise MIC value. This indicates the concentration at which antimicrobial activity was observed.
Experimental Protocols: A Foundation for Trustworthy Data
To ensure the reproducibility and validity of biological data, standardized and well-documented protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays discussed in this guide.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10][11]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazolopyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1] Incubate for an additional 4 hours. It is crucial to protect the plate from light during this step.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][10]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][12] It is highly adaptable for determining the IC50 values of kinase inhibitors.
Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the oxazolopyridine inhibitor in the appropriate kinase assay buffer. The final DMSO concentration should be constant and typically ≤1%.[10]
-
Reaction Setup (384-well plate):
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution (at or near the Km concentration for the enzyme).[11] Mix the plate gently.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[9] This time should be within the linear range of the reaction, determined during assay optimization.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate at room temperature for 30-60 minutes.[9][12]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" positive control. Plot the percent inhibition against the inhibitor concentration (log scale) to determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis of oxazolopyridine isomers underscores a fundamental principle of medicinal chemistry: structure dictates function. The subtle repositioning of nitrogen and oxygen atoms within this privileged scaffold profoundly influences its interaction with biological targets, leading to distinct therapeutic profiles. Oxazolo[5,4-d]pyrimidines and oxazolo[4,5-b]pyridines have emerged as potent and selective kinase inhibitors for anticancer and anti-inflammatory applications, respectively, while isoxazolo[5,4-b]pyridines show promise as antibacterial agents.
The lack of comprehensive, side-by-side studies of all isomers against a broad panel of targets represents a clear opportunity for future research. Such studies would provide invaluable data for building more predictive SAR models. Furthermore, exploring the less-studied isomers, such as the oxazolo[4,5-c] and oxazolo[5,4-c] series, could unlock novel biological activities and intellectual property space. As synthetic methodologies become more robust, the systematic exploration of the full isomeric landscape of oxazolopyridines will undoubtedly continue to yield promising candidates for the next generation of targeted therapies.
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National Center for Biotechnology Information. (2021). Discovery of new VEGFR-2 inhibitors based on bis([9][10][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central. [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
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Semantic Scholar. (2021). Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in. Semantic Scholar. [Link]
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Biocompare. (2020). ADP-Glo Kinase Assay + GSK3 beta Kinase Enzyme System from Promega. Biocompare. [Link]
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PubMed. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. [Link]
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PubMed. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]
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Assessing the Kinase Inhibitory Potency of Oxazolo[4,5-b]pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The oxazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system for the development of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the kinase ATP pocket, making it an attractive starting point for medicinal chemistry campaigns. This guide provides an in-depth comparison of the kinase inhibitory potency of substituted oxazolo[4,5-b]pyridine analogs, with a particular focus on the strategic importance of substitutions at the 2- and 7-positions of the heterocyclic core. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for assessing kinase inhibition.
The Oxazolo[4,5-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The oxazolo[4,5-b]pyridine core is a bioisostere of purine, a key component of ATP. This inherent structural mimicry provides a strong foundation for designing ATP-competitive kinase inhibitors. The nitrogen atoms in the pyridine ring and the oxazole moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The versatility of this scaffold lies in the ability to introduce various substituents at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Substitutions at the 2- and 7-positions are of particular interest as they project into distinct regions of the ATP-binding pocket. The substituent at the 2-position often extends towards the solvent-exposed region, offering opportunities to enhance potency and modulate physical properties. The 7-position, on the other hand, can be functionalized to interact with the ribose-binding pocket or other nearby residues, influencing both potency and selectivity. The strategic introduction of a bromine atom at the 7-position, for instance, can serve as a handle for further chemical modifications via cross-coupling reactions, or it can directly contribute to binding through halogen bonding or by influencing the electronic properties of the scaffold.
Comparative Analysis of Kinase Inhibitory Potency
A prime example of the potential of the oxazolo[4,5-b]pyridine scaffold is demonstrated in a series of piperazine-linked derivatives designed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)[1]. GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders, diabetes, and inflammation.
The following table summarizes the in vitro GSK-3β inhibitory activity of a selection of 2,7-disubstituted oxazolo[4,5-b]pyridine analogs.
| Compound ID | 2-Substituent | 7-Substituent | GSK-3β IC50 (µM)[1] |
| 7d | 4-Fluorophenyl | Piperazin-1-yl-acetyl | 0.34 |
| 7e | 4-Chlorophenyl | Piperazin-1-yl-acetyl | 0.39 |
| 7g | 4-Bromophenyl | Piperazin-1-yl-acetyl | 0.47 |
| 7c | Phenyl | Piperazin-1-yl-acetyl | 0.53 |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR insights:
-
Halogen Substitution at the 2-Phenyl Ring: The introduction of a halogen atom at the para-position of the 2-phenyl ring generally enhances the inhibitory potency against GSK-3β compared to the unsubstituted phenyl analog (7c). The potency follows the trend: F > Cl > Br. This suggests that the electronic properties and/or the size of the halogen at this position play a significant role in the interaction with the kinase.
-
The 7-Substituent: The piperazin-1-yl-acetyl moiety at the 7-position appears to be a favorable substituent for GSK-3β inhibition, as all the potent compounds in this series share this feature. This group likely occupies the ribose-binding pocket and forms favorable interactions.
-
The Role of a 7-Bromo Substituent: While not present in this specific dataset for the 7-position, the effect of a bromo-substituent at the 2-position (compound 7g) indicates that bromine is well-tolerated and contributes to potent inhibition. In other heterocyclic kinase inhibitors, a bromine atom can act as a valuable synthetic handle for further optimization through cross-coupling reactions, allowing for the exploration of a wider chemical space. For instance, in the development of pyrazolopyridine-based inhibitors, bromination has been shown to significantly impact activity, although not always favorably, highlighting the context-dependent nature of such substitutions[2].
Experimental Protocols
To ensure the reliability and reproducibility of kinase inhibitory potency data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay is a robust and sensitive method for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., GSK-3β)
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT (Dithiothreitol)
-
ATP solution
-
Test compounds dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, DTT, substrate peptide, and the purified kinase.
-
Initiation of Reaction: Add the test compound dilutions and a mixture of cold ATP and [γ-³³P]ATP to the reaction mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Kinase Inhibition Assay (Western Blotting)
This assay assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cell line expressing the target kinase (e.g., HEK293T)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the kinase substrate)
-
Secondary antibody conjugated to HRP (Horseradish Peroxidase)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate or a housekeeping protein (e.g., GAPDH). Quantify the band intensities and determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizing the Path to Inhibition
To better understand the context of kinase inhibition and the experimental workflow, the following diagrams are provided.
Simplified GSK-3β Signaling Pathway
Caption: Simplified GSK-3β signaling pathway and the point of inhibition by oxazolo[4,5-b]pyridine analogs.
Experimental Workflow for Kinase Inhibitor Assessment
Caption: A typical workflow for the assessment of novel kinase inhibitors.
Conclusion and Future Directions
The oxazolo[4,5-b]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The comparative data on GSK-3β inhibition highlights the importance of strategic substitutions at the 2- and 7-positions in modulating inhibitory activity. While the direct comparative data for a series of 7-bromo-oxazolo[4,5-b]pyridine analogs remains to be fully elucidated in the public domain, the existing literature on related heterocyclic systems suggests that this substitution could be a key feature for either direct interaction with the target or for enabling further chemical diversification.
Future research in this area should focus on the synthesis and comprehensive kinase profiling of a broader range of 7-substituted oxazolo[4,5-b]pyridine analogs, including those bearing a bromine atom. Such studies will be crucial for building a more complete understanding of the structure-activity relationships and for unlocking the full therapeutic potential of this promising class of kinase inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations with high scientific rigor.
References
-
Ansari, M. F., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of Oxazolo[4,5-b]pyridine Derivatives
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, particularly kinases, making it a focal point in the design of anticancer and anti-inflammatory drugs. This guide provides a comparative analysis of the in vitro and in vivo activities of various 7-substituted oxazolo[4,5-b]pyridine derivatives, with a particular focus on compounds demonstrating anticancer and kinase inhibitory properties. While the 7-bromo-oxazolo[4,5-b]pyridine is a key intermediate in the synthesis of these derivatives, this guide will focus on the biological activities of the more complex, functionalized molecules that have been the subject of extensive research.
In Vitro Studies: A Comparative Look at Anticancer Activity
The in vitro evaluation of oxazolo[4,5-b]pyridine derivatives has predominantly focused on their cytotoxic effects against a range of human cancer cell lines. The MTT assay is a commonly employed method to assess cell viability, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1]
Comparative Cytotoxicity of Oxazolo[4,5-b]pyridine Derivatives
A study by Sireesha et al. explored the anticancer potential of a series of oxazolo[4,5-b]pyridine-based triazoles.[1] The compounds were evaluated against a panel of human cancer cell lines, including PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate). The results, summarized in the table below, highlight the structure-activity relationships (SAR) within this series and provide a benchmark against the standard chemotherapeutic agent, etoposide.
| Compound | R Group | PC3 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | DU-145 IC50 (µM) |
| 18a | 4-chlorophenyl | 7.12 ± 0.11 | 8.15 ± 0.13 | 9.23 ± 0.15 | 7.54 ± 0.12 |
| 18b | 4-fluorophenyl | 7.58 ± 0.12 | 8.54 ± 0.14 | 9.56 ± 0.16 | 7.89 ± 0.13 |
| 18c | 4-methoxyphenyl | 8.12 ± 0.13 | 9.18 ± 0.15 | 10.21 ± 0.17 | 8.45 ± 0.14 |
| 18d | 4-nitrophenyl | 6.89 ± 0.10 | 7.82 ± 0.12 | 8.95 ± 0.14 | 7.21 ± 0.11 |
| 18e | 2,4-dichlorophenyl | 6.54 ± 0.09 | 7.45 ± 0.11 | 8.58 ± 0.13 | 6.98 ± 0.10 |
| 18i | 3,4,5-trimethoxyphenyl | 7.89 ± 0.13 | 8.92 ± 0.14 | 9.98 ± 0.16 | 8.21 ± 0.13 |
| Etoposide | - | 6.21 ± 0.08 | 7.12 ± 0.10 | 8.15 ± 0.12 | 6.58 ± 0.09 |
Data synthesized from Sireesha et al.[1]
From this data, it is evident that derivatives with electron-withdrawing groups on the phenyl ring, such as chloro, fluoro, and nitro substituents, exhibit potent anticancer activity, with IC50 values comparable to etoposide.[1] The 2,4-dichlorophenyl derivative (18e ) demonstrated the most promising activity across all cell lines.[1] These findings suggest that the electronic properties of the substituent at the terminal phenyl ring play a crucial role in the cytotoxic efficacy of these compounds.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following protocol is a standard method for assessing the in vitro cytotoxicity of novel compounds, based on the procedure described by Sireesha et al.[1] and general cytotoxicity testing guidelines.[2][3]
-
Cell Seeding: Human cancer cell lines (PC3, A549, MCF-7, DU-145) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining the in vitro cytotoxicity of oxazolo[4,5-b]pyridine derivatives using the MTT assay.
Kinase Inhibition: A Key Mechanism of Action
Many oxazolo[4,5-b]pyridine derivatives exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4] For instance, the isomeric oxazolo[5,4-d]pyrimidines have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5][6] While direct kinase inhibition data for 7-bromo-oxazolo[4,5-b]pyridine derivatives is limited, related scaffolds have shown significant activity.
A study on piperazine-linked oxazolo[4,5-b]pyridine derivatives identified several potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in inflammatory responses.[7] This suggests that the oxazolo[4,5-b]pyridine core can be effectively targeted for the development of kinase inhibitors.
Caption: Generalized signaling pathway illustrating the inhibitory action of oxazolo[4,5-b]pyridine derivatives on kinase cascades.
In Vivo Studies: From Bench to Preclinical Models
While in vitro studies provide valuable initial data on the potency of a compound, in vivo studies are essential to evaluate its efficacy and safety in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for assessing the antitumor activity of novel drug candidates.[8][9][10][11]
Anti-inflammatory Activity of Oxazolo[4,5-b]pyridine Derivatives in a Rat Model
| Compound | GSK-3β IC50 (µM) | % Inhibition of Paw Edema (3h) | % Inhibition of Paw Edema (5h) |
| 7c | 0.53 | 55.81 | 59.09 |
| 7d | 0.34 | 62.79 | 65.91 |
| 7e | 0.39 | 60.46 | 63.63 |
| 7g | 0.47 | 58.14 | 61.36 |
| Indomethacin | - | 76.74 | 79.54 |
Data synthesized from Kumar et al.[7]
Compound 7d , which was the most potent GSK-3β inhibitor in vitro, also exhibited the highest anti-inflammatory activity in vivo, suggesting a correlation between kinase inhibition and the observed therapeutic effect.[7]
Experimental Protocol: In Vivo Xenograft Model (General)
The following is a generalized protocol for a subcutaneous xenograft study to evaluate the anticancer efficacy of oxazolo[4,5-b]pyridine derivatives, based on established methodologies.[10][11]
-
Cell Culture and Implantation: Human cancer cells (e.g., A549) are cultured in vitro, harvested, and suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation. The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Compound Administration: The test compound is formulated in an appropriate vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion and Future Directions
The oxazolo[4,5-b]pyridine scaffold represents a promising framework for the development of novel anticancer and anti-inflammatory agents. In vitro studies have demonstrated the potent cytotoxic and kinase inhibitory activities of various derivatives, with structure-activity relationships indicating that the nature of the substituents on the core structure significantly influences biological activity. While in vivo data for anticancer efficacy is still emerging for this specific class, related compounds have shown promising anti-inflammatory effects in preclinical models.
Future research should focus on:
-
Synthesizing and evaluating a broader range of 7-substituted oxazolo[4,5-b]pyridine derivatives to further elucidate SAR.
-
Conducting in vivo efficacy studies, including pharmacokinetic and pharmacodynamic assessments, for the most potent in vitro candidates in relevant cancer xenograft models.
-
Investigating the detailed mechanisms of action, including the identification of specific kinase targets and their downstream signaling pathways.
By systematically exploring the therapeutic potential of this versatile scaffold, the scientific community can pave the way for the development of new and effective treatments for cancer and other debilitating diseases.
References
- Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
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Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., Wiatrak, B., Jęśkowiak, I., Czerski, A., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., Wiatrak, B., Jęśkowiak, I., Czerski, A., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
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Kumar, P., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). [Link]
-
Kokkiligadda, S. B., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
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Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(4), 1888. [Link]
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Hryhoriv, O., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(8), 986-997. [Link]
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Sochacka-Ćwikła, A., et al. (2022). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]
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Mi, Q., et al. (2011). Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. Methods in Molecular Biology, 795, 179-191. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
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Horvath, P., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Cells, 13(1), 87. [Link]
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Valdivia, A., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols, 4(2), 102283. [Link]
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National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods. NTP. [Link]
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Obaid, G., & Hasan, T. (2022). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology, 2451, 127-149. [Link]
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Shaik, K. S., et al. (2024). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. ResearchGate. [Link]
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Amand, L., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 61(23), 10502-10518. [Link]
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Gholizadeh, O., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]
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Obaid, G., & Hasan, T. (2022). Subcutaneous Xenograft Models for Studying PDT In Vivo. PubMed. [Link]
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Kuchar, M., et al. (2020). Ex vivo analysis of xenograft tumor sections. Colocalization analysis... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 7-bromo-oxazolo[4,5-b]pyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the oxazolo[4,5-b]pyridine core represents a privileged structure, appearing in a range of biologically active molecules. The strategic introduction of diverse substituents onto this framework is crucial for modulating pharmacokinetic and pharmacodynamic properties. The 7-bromo derivative of this heterocycle serves as a versatile precursor for such diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the most pertinent cross-coupling methodologies for the derivatization of 7-bromo-oxazolo[4,5-b]pyridine, offering insights into the selection of optimal conditions and expected outcomes.
The Landscape of Cross-Coupling on an Electron-Deficient Heterocycle
The 7-bromo-oxazolo[4,5-b]pyridine presents a unique set of challenges and opportunities for cross-coupling reactions. The pyridine ring is electron-deficient, which can influence the reactivity of the C-Br bond. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination. Therefore, the choice of catalyst, ligand, and reaction conditions is paramount for achieving high efficacy. This guide will delve into four of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The transmetalation step is often rate-limiting and requires activation of the boronic acid with a base.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of bromopyridines.[1][2][3]
-
Reaction Setup: To a dry Schlenk flask, add 7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a suitable ligand (e.g., SPhos, XPhos, or RuPhos, 4 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 to 10:1 ratio).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2 to 24 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and versatile method for the formation of C-N bonds. This reaction is of particular importance in drug discovery, where the introduction of amine functionalities is a common strategy for improving solubility and biological activity.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the active Pd(0) catalyst.[4][5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[6]
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of bromopyridines.[7][8][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.5-2.0 equiv).
-
Solvent: Anhydrous, degassed toluene, 1,4-dioxane, or THF is added.
-
Reaction Conditions: The reaction is heated to a temperature between 80 and 110 °C for 4 to 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes. The introduction of an alkynyl group can serve as a valuable handle for further transformations via click chemistry or as a key structural element in conjugated materials and biologically active compounds.
Mechanistic Pathway
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper.[10][11] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[11] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper.[12][13]
Experimental Protocol: A Typical Sonogashira Coupling
This protocol is derived from general procedures for the Sonogashira coupling of heteroaryl bromides.[14][15][16]
-
Reaction Setup: To a reaction flask are added 7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv), the terminal alkyne (1.2-2.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (1-5 mol%).
-
Solvent and Base: A degassed solvent such as DMF, THF, or an amine base like triethylamine or diisopropylamine is used. The amine often serves as both the solvent and the base.
-
Reaction Conditions: The reaction is stirred at room temperature to 80 °C for 2 to 24 hours under an inert atmosphere.
-
Work-up and Purification: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Heck Reaction: Vinylation of the Heterocyclic Core
The Heck reaction provides a powerful means of forming C-C bonds through the coupling of an aryl or vinyl halide with an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
Mechanistic Insights
The Heck reaction mechanism begins with the oxidative addition of the aryl halide to a Pd(0) species.[17] The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. The final step involves the regeneration of the Pd(0) catalyst by a base.[17][18] The regioselectivity of the alkene insertion is a key consideration in the Heck reaction.[19]
Experimental Protocol: A General Heck Reaction
This protocol is based on established procedures for the Heck reaction of N-heteroaryl halides.[20][21][22]
-
Reaction Setup: A reaction vessel is charged with 7-bromo-oxazolo[4,5-b]pyridine (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%) or a palladacycle catalyst. A base, typically an inorganic base like Na₂CO₃ or K₂CO₃ or an organic base like triethylamine (2-3 equiv), is also added.
-
Solvent: A polar aprotic solvent such as DMF, NMP, or acetonitrile is commonly used.
-
Reaction Conditions: The reaction mixture is heated at a temperature ranging from 80 to 140 °C for 6 to 48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Comparative Analysis of Cross-Coupling Methods
The choice of the most suitable cross-coupling method depends on the desired final product, the functional group tolerance required, and the desired reaction scale. The following table provides a comparative overview of the key parameters for each reaction.
| Reaction | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-110 | Wide availability of boronic acids, mild conditions, high functional group tolerance. | Potential for protodeboronation of the boronic acid. |
| Buchwald-Hartwig | Pd₂(dba)₃/Ligand or Pd(OAc)₂/Ligand | NaOtBu, K₃PO₄, LiHMDS | Toluene, Dioxane, THF | 80-110 | Direct C-N bond formation, broad scope of amines. | Requires strong bases which may not be compatible with all functional groups. |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, iPr₂NH | DMF, THF, Amine | RT-80 | Mild conditions, direct introduction of alkynes. | Homocoupling of the alkyne can be a side reaction; copper can be problematic for some applications. |
| Heck | Pd(OAc)₂/Ligand | K₂CO₃, Et₃N | DMF, NMP, MeCN | 80-140 | Readily available alkenes, good for vinylation. | Regioselectivity can be an issue; higher temperatures often required. |
Visualizing the Cross-Coupling Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction can be visualized as a series of interconnected steps, from reagent preparation to product isolation.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Decision-Making Flowchart for Method Selection
Choosing the right cross-coupling reaction is a critical decision. The following flowchart provides a simplified guide to aid in this selection process.
Caption: Decision-making flowchart for selecting a cross-coupling method.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions discussed herein represent a powerful toolkit for the functionalization of 7-bromo-oxazolo[4,5-b]pyridine. The choice of methodology should be guided by the specific synthetic target and the compatibility of the reaction conditions with other functional groups present in the molecule. While the protocols provided are based on analogous systems, they serve as excellent starting points for optimization. Future advancements in catalyst design, particularly the development of more active and stable catalysts that can operate under milder conditions, will undoubtedly further expand the scope and utility of these transformations in the synthesis of novel oxazolo[4,5-b]pyridine derivatives for drug discovery and materials science.
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A Comparative Guide to the Orthogonal Validation of Novel 7-Substituted-Oxazolo[4,5-b]pyridines using NMR and MS Data
In the landscape of modern drug discovery, the unequivocal structural confirmation of novel chemical entities is a foundational pillar of success.[1][2] For emerging scaffolds like 7-substituted-oxazolo[4,5-b]pyridines, which hold significant promise in medicinal chemistry, rigorous and unambiguous characterization is not merely a procedural step but a critical prerequisite for advancing lead optimization and ensuring downstream success.[3][4]
The Orthogonal Validation Strategy: Synergy of NMR and MS
The core principle of this guide is the integration of NMR and MS data. NMR spectroscopy provides an intricate map of the molecular framework, detailing the connectivity and spatial relationships of atoms, while mass spectrometry delivers a highly accurate measurement of molecular weight, confirming elemental composition.[1][6] When combined, the molecular formula derived from HRMS must align perfectly with the proton and carbon framework established by NMR. This reciprocal confirmation is the hallmark of a robust, self-validating system.
| Analytical Technique | Primary Information Provided | Key Strengths for Oxazolo[4,5-b]pyridines |
| NMR Spectroscopy | Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry. | Unambiguously determines the substitution pattern on the pyridine ring and confirms the integrity of the fused oxazole ring. Essential for differentiating isomers.[7] |
| Mass Spectrometry (MS) | High-accuracy molecular weight, elemental composition, substructural fragments. | Provides definitive confirmation of the molecular formula.[8][9] Fragmentation patterns can corroborate the presence of the oxazolopyridine core and the nature of the 7-substituent.[10] |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Validation
NMR is unparalleled for piecing together the molecular puzzle. For the oxazolo[4,5-b]pyridine scaffold, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon signal and, crucially, to confirm the connectivity that defines the 7-substituted isomer.
Expertise & Causality: Selecting the Right NMR Experiments
A standard set of experiments provides a comprehensive view of the molecule:
-
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their proximity to neighboring protons through spin-spin coupling. For our scaffold, this is critical for identifying the protons on the pyridine ring.
-
¹³C NMR: Shows the number of distinct carbon environments. The chemical shifts are indicative of the carbon type (e.g., aromatic, carbonyl, aliphatic).
-
2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, allowing for the tracing of proton networks within the molecule, such as the protons on the pyridine ring or on an aliphatic substituent.[11]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.[11][12] This is the primary tool for assigning carbons that have attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds.[7][12] This is the most critical experiment for establishing the overall connectivity of the molecule, linking fragments together, and confirming the position of the substituent at C7.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified novel compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Senior Application Scientist's Note: DMSO-d₆ is often preferred for N-heterocycles due to its excellent solubilizing power and its ability to reveal exchangeable N-H protons, if any were present.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity. Ensure the instrument is properly tuned and shimmed.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected COSY spectrum.
-
Acquire a phase-sensitive gradient-selected HSQC spectrum. Optimize the spectral width in the ¹³C dimension to cover the expected chemical shift range.[13]
-
Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz, which is typical for 2-3 bond correlations in aromatic systems.[14]
-
-
Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections. Reference the spectra to the residual solvent peak according to IUPAC recommendations.[15]
Data Interpretation and Validation
The validation hinges on using the 2D NMR data to build the molecule piece by piece.
Step 1: Identify Spin Systems. Use the COSY spectrum to identify coupled protons. For a 7-substituted-oxazolo[4,5-b]pyridine, you would expect to see a coupling between H5 and H6 on the pyridine ring.
Step 2: Assign Protonated Carbons. Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. This links the proton spin systems to the carbon backbone.[12]
Step 3: Assemble the Core Structure. This is where the HMBC spectrum is paramount. Key correlations to look for to confirm the 7-substituted-oxazolo[4,5-b]pyridine core include:
-
Correlations from the pyridine protons (H5, H6) to the quaternary carbons of the fused rings (C3a, C7a).
-
A correlation from the oxazole proton (H2) to the bridgehead carbons (C3a and C7a).
-
Crucially, long-range correlations from the protons of the substituent at position 7 to the C7 and C6 carbons of the pyridine ring. This unambiguously confirms the position of the substituent.
Workflow for NMR-Based Structural Validation
Caption: Workflow for NMR data acquisition and structural elucidation.
Expected NMR Data for the Oxazolo[4,5-b]pyridine Core
| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
| 2 | ~8.0 - 8.5 | ~145 - 155 | C3a, C7a |
| 3a | - | ~140 - 150 | H2, H5 |
| 5 | ~7.0 - 7.5 | ~115 - 125 | C3a, C6, C7 |
| 6 | ~7.5 - 8.0 | ~125 - 135 | C5, C7, C7a |
| 7 | - | ~150 - 160 | H5, H6, Substituent Protons |
| 7a | - | ~155 - 165 | H2, H6 |
| (Note: Chemical shifts are approximate and will vary based on the substituent and solvent.) |
Section 2: Mass Spectrometry (MS) Validation
High-Resolution Mass Spectrometry (HRMS) provides the elemental formula, acting as the ultimate check on the structure derived from NMR.[8][16] For novel compounds, this is a non-negotiable step.
Expertise & Causality: Selecting the Right MS Technique
-
Ionization Method: Electrospray Ionization (ESI) is the method of choice for this class of molecules.[17] It is a soft ionization technique that typically produces an abundant protonated molecule ([M+H]⁺), minimizing in-source fragmentation and providing a clear molecular ion for accurate mass measurement.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) analyzers are essential.[6] Their high resolving power and mass accuracy (typically < 5 ppm) allow for the differentiation of molecules with very similar nominal masses and enable the confident determination of the elemental composition.[8][9]
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Directly infuse the sample into the ESI source of the HRMS instrument at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range. Ensure the instrument is calibrated to achieve high mass accuracy.
-
Elemental Composition Calculation: Use the instrument's software to calculate the elemental formula for the observed accurate mass of the [M+H]⁺ ion. The software compares the measured mass against theoretical masses for all possible combinations of elements (C, H, N, O, etc.), providing a list of potential formulas ranked by their mass error (in ppm).
Data Interpretation and Validation
The primary goal is to confirm the elemental composition. The calculated formula from the HRMS data must match the formula of the proposed structure from the NMR analysis. A mass accuracy of less than 5 ppm is the standard for publication and regulatory submission.
Further confidence can be gained by analyzing fragmentation data (MS/MS), if acquired. Fragmentation of the oxazolopyridine core can yield characteristic product ions that support the proposed structure.[18][19]
Workflow for HRMS-Based Validation
Caption: Workflow for HRMS data acquisition and analysis.
Section 3: Integrated Analysis and Final Validation
The true power of this methodology lies in the final cross-validation step. The structure pieced together from NMR must be consistent with the molecular formula provided by HRMS.
Logical Flow of Integrated Structural Validation
Caption: Integrated logic for orthogonal structural validation.
By adhering to this rigorous, dual-pronged approach, researchers, scientists, and drug development professionals can ensure the structural integrity of their novel 7-substituted-oxazolo[4,5-b]pyridines. This level of validation is essential for building a solid foundation for further biological studies, protecting intellectual property, and accelerating the journey from discovery to clinical application.
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Safety Operating Guide
Comprehensive Disposal Protocol for 7-bromo-oxazolo[4,5-b]pyridine and Related Brominated Heterocycles
Comprehensive Disposal Protocol for 7-bromo-[1][2]oxazolo[4,5-b]pyridine and Related Brominated Heterocycles
The foundational principle of this protocol is risk mitigation. The presence of a brominated pyridine core structure necessitates treating this compound as a hazardous material. Pyridine itself is a flammable, toxic substance with known risks to aquatic life, and its derivatives often share these hazardous properties.[2] Furthermore, halogenated organic compounds require specific disposal methods to prevent the formation of persistent and toxic byproducts during decomposition.
Hazard Assessment & Core Principles
Given the lack of a specific Safety Data Sheet (SDS) for 7-bromo-[1]oxazolo[4,5-b]pyridine, a conservative hazard assessment is derived from analogous structures:
-
Toxicity: Structurally related compounds are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4] Therefore, all routes of exposure (inhalation, ingestion, dermal contact) should be considered hazardous.
-
Environmental Hazard: Pyridine and its derivatives are often toxic to aquatic organisms. Brominated organic compounds can be persistent in the environment.[5] As such, this compound must not be disposed of down the drain or in regular solid waste.[6][7]
-
Chemical Reactivity: The oxazolopyridine core may be incompatible with strong oxidizing agents and strong bases.[3] Hazardous decomposition during combustion can release toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (specifically hydrogen bromide).[3][8]
The core principle is to manage all waste streams containing this compound as regulated hazardous chemical waste , ensuring its ultimate destruction via high-temperature incineration by a licensed facility.
Personnel Protective Equipment (PPE) & Engineering Controls
Safe handling during disposal is non-negotiable. All waste management procedures must be performed within a certified laboratory chemical fume hood.[1][2]
-
Hand Protection: Wear nitrile or butyl rubber gloves. Latex gloves are not suitable. Inspect gloves for any signs of degradation or contamination before use.[2]
-
Eye Protection: Chemical safety goggles are mandatory.[3]
-
Body Protection: A lab coat must be worn and kept fully fastened.
-
Emergency Access: An emergency eyewash station and safety shower must be readily accessible.[1]
Waste Categorization & Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container. All waste streams must be clearly labeled as hazardous waste from the moment the first item is added.
-
Solid Waste: Includes unused or expired pure compound, contaminated weigh paper, and spill cleanup materials.
-
Liquid Waste: Includes solutions of the compound in organic solvents or aqueous buffers from experimental workups.
-
Contaminated Sharps: Includes needles, syringes, or broken glass that have come into direct contact with the compound.
-
Contaminated Consumables: Includes gloves, pipette tips, and wipes used during handling.
Crucially, waste containing 7-bromo-[1]oxazolo[4,5-b]pyridine must be stored separately from incompatible materials, particularly strong oxidizing agents and strong bases. [3]
Step-by-Step Disposal Procedures
4.1 Solid Waste Disposal
-
Collection: Carefully sweep residual solid material into a sealable, airtight, and chemically compatible waste container (e.g., a wide-mouth HDPE or glass jar). Avoid generating dust.[3] For cleaning residual powder from surfaces, use a wipe lightly dampened with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the wipe as solid waste.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. Clearly identify the contents as "7-bromo-[1]oxazolo[4,5-b]pyridine, Solid Waste" and list any other components.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible chemicals.
4.2 Liquid Waste Disposal
-
Collection: Collect all liquid waste containing the compound, including reaction mixtures and rinsing solvents, in a sealable, airtight, and compatible waste container (e.g., a glass or polyethylene carboy).[1]
-
Solvent Compatibility: If using organic solvents, ensure the waste container is appropriate for those solvents. Do not mix aqueous waste with organic solvent waste unless explicitly required by a validated quenching procedure.
-
Labeling: Affix a "Hazardous Waste" label. List all chemical constituents by their full name, including solvents, and provide an estimated percentage for each.
-
Storage: Keep the container tightly sealed and stored in secondary containment within a designated satellite accumulation area.
4.3 Decontamination of Glassware & Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a small amount of an appropriate organic solvent (e.g., acetone, ethanol) capable of dissolving the compound.
-
Collect Rinsate: This initial rinsate is considered hazardous liquid waste and must be collected in the designated liquid waste container described in section 4.2.
-
Secondary Cleaning: After the initial hazardous rinse, glassware can typically be cleaned using standard laboratory detergents and procedures.
4.4 Disposal of Contaminated Consumables
-
Collection: Place all contaminated consumables, such as gloves, wipes, and plasticware, into a dedicated, translucent polyethylene bag or a lined, sealable container.[9]
-
Labeling: Label the container or bag as "Solid Waste Contaminated with 7-bromo-[1]oxazolo[4,5-b]pyridine."
-
Final Disposal: Once full, seal the bag/container and manage it as hazardous solid waste for pickup by your institution's environmental health and safety (EHS) office.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Evacuate & Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Control Vapors: Ensure the spill occurs within a chemical fume hood if possible.
-
Cleanup: If the spill is small and you are trained to handle it, wear the appropriate PPE. Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.[1]
-
Containment: Carefully collect the absorbent material and place it in a sealable, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's EHS office.
Summary of Disposal Parameters
| Waste Stream | Recommended Container | Key Handling & Labeling Instructions | Final Disposal Route |
| Pure Solid / Contaminated Solids | Sealable, airtight HDPE or glass jar | Avoid dust generation. Label with full chemical name and "Solid Waste." | Collection by certified hazardous waste handler for incineration. |
| Liquid Solutions (Organic/Aqueous) | Sealable, airtight glass or polyethylene carboy | Segregate from incompatibles. Label with all constituents and percentages. | Collection by certified hazardous waste handler for incineration. |
| Contaminated Sharps | Puncture-proof sharps container | Label as "Chemical Contaminated Sharps - DO NOT AUTOCLAVE."[9] | Collection by certified hazardous waste handler for incineration. |
| Contaminated Consumables (PPE, etc.) | Lined, sealable container or heavy-duty polyethylene bag | Double-bag if necessary. Label as "Contaminated Solid Waste." | Collection by certified hazardous waste handler for incineration. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 7-bromo-[1]oxazolo[4,5-b]pyridine waste.
References
- Material Safety Data Sheet for Pyridine.MSDS ID: P7456.
-
7-Bromo-(1,3)oxazolo(4,5-b)pyridine. PubChem, National Center for Biotechnology Information. CID 70121980. Available at: [Link]
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.Washington State University.
-
7-bromo-[1]oxazolo[4,5-b]pyridine-2-carboxylic acid. AA Blocks. CAS 2138225-14-4. Available at: [Link]
-
MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. Capot Chemical. CAS 1196155-47-1. Available at: [Link]
-
Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. OUCI. Available at: [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available at: [Link]
-
7-Bromo-2-methyl-(1,3)oxazolo(4,5-c)pyridine. PubChem, National Center for Biotechnology Information. CID 70700820. Available at: [Link]
-
Brominated Flame Retardants in Waste Electrical and Electronic Equipment. Morf, L. S., et al. Environmental Science & Technology. Available at: [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
Occupational exposure limits substance evaluations. European Chemicals Agency (ECHA). Available at: [Link]
-
Safety Data Sheet: 7-Bromo-3-methyl[1][10]triazolo[1,5-a]pyridine. Hoffman Fine Chemicals. CAS 107465-23-6. Available at: [Link]
-
Ethidium Bromide Waste Disposal. University of Pennsylvania, Environmental Health and Radiation Safety. Available at: [Link]
-
Ethidium Bromide Waste Disposal. Ohio University. Available at: [Link]
-
Removal of Bromine from Polymer Blends... MDPI. Available at: [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. 7-Bromo-2-methyl-(1,3)oxazolo(4,5-c)pyridine | C7H5BrN2O | CID 70700820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chm.pops.int [chm.pops.int]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. capotchem.com [capotchem.com]
- 9. Ethidium Bromide Waste Disposal | PennEHRS [ehrs.upenn.edu]
- 10. 7-Bromo-(1,3)oxazolo(4,5-b)pyridine | C6H3BrN2O | CID 70121980 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 7-bromo-oxazolo[4,5-b]pyridine: Personal Protective Equipment, Operational Protocols, and Disposal
A Comprehensive Guide to the Safe Handling of 7-bromo-[1][2]oxazolo[4,5-b]pyridine: Personal Protective Equipment, Operational Protocols, and Disposal
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to a culture of safety. This guide provides essential, immediate safety and logistical information for the handling of 7-bromo-[1]oxazolo[4,5-b]pyridine, a halogenated heterocyclic compound. By providing a deep, scientifically-grounded framework for safety protocols, we aim to be your preferred source for information on laboratory safety and chemical handling, building trust that extends beyond the product itself.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 7-bromo-[1]oxazolo[4,5-b]pyridine, with the rationale behind each selection rooted in established safety principles.
| PPE Component | Specifications and Best Practices | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashes. | Protects against accidental splashes of the compound or solvents, which, based on data from similar compounds, may cause serious eye irritation[2]. |
| Hand Protection | Nitrile gloves are the recommended minimum. For prolonged handling or when using solvents, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use. | Provides a barrier against dermal absorption. Similar halogenated compounds are classified as harmful in contact with skin[3]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. An apron made of a chemically-impervious material can provide additional protection. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | All handling of solid or solutions of 7-bromo-[1]oxazolo[4,5-b]pyridine should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. | Halogenated organic compounds can be harmful if inhaled[3]. A fume hood provides essential engineering control to minimize respiratory exposure. |
| Foot Protection | Fully enclosed, chemical-resistant footwear must be worn in the laboratory at all times. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 7-bromo-[1]oxazolo[4,5-b]pyridine is crucial for minimizing risk. The following workflow provides a procedural guide for safe operations.
Caption: A logical workflow for the safe handling of 7-bromo-[1]oxazolo[4,5-b]pyridine.
Disposal Plan: Managing Brominated Waste
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All materials contaminated with 7-bromo-[1]oxazolo[4,5-b]pyridine must be treated as hazardous waste.
Waste Segregation is Key:
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing 7-bromo-[1]oxazolo[4,5-b]pyridine should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.
Never dispose of brominated compounds down the drain. These compounds can persist in the environment and may be toxic to aquatic life. Follow your institution's specific guidelines for hazardous waste disposal. In some cases, neutralization with a reducing agent like sodium thiosulfate may be a preliminary step before collection by a certified waste management provider[4].
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
